molecular formula C7H5ClN2O3S B6318628 7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 5800-59-9

7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B6318628
CAS No.: 5800-59-9
M. Wt: 232.64 g/mol
InChI Key: SDCJBUKXFVQVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C7H5ClN2O3S and its molecular weight is 232.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 231.9709409 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3S/c8-4-1-2-5-6(3-4)14(12,13)10-7(11)9-5/h1-3H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCJBUKXFVQVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Chlorothiazide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as chlorothiazide. Chlorothiazide is a foundational member of the thiazide class of diuretics, widely utilized in the management of hypertension and edema. This document details its physicochemical characteristics, synthesis, mechanism of action, and structure-activity relationships. All quantitative data are presented in structured tables for clarity. Detailed experimental protocols for key analytical procedures are provided, and complex biological and chemical processes are illustrated using logical diagrams.

Physicochemical Properties

Chlorothiazide is a white or practically white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₆ClN₃O₄S₂[1]
Molecular Weight 295.72 g/mol [1]
Melting Point 342.5-343 °C (decomposes)[1]
pKa 6.7, 9.5
Solubility
- WaterVery slightly soluble
- Dilute NaOHReadily soluble
- Urine (pH 7)~150 mg/100 mL
LogP (Octanol-Water) -0.2[1]

Synthesis

The synthesis of chlorothiazide typically proceeds from 3-chloroaniline through a multi-step process involving chlorosulfonation, amination, and cyclization.

Experimental Protocol: Synthesis of Chlorothiazide

Materials:

  • 3-chloroaniline

  • Chlorosulfonic acid

  • Ammonia

  • Formic acid

Procedure:

  • Chlorosulfonation: 3-chloroaniline is reacted with an excess of chlorosulfonic acid. This electrophilic substitution reaction introduces two chlorosulfonyl groups onto the benzene ring, yielding 5-chloro-2,4-disulfamoyl aniline.

  • Amination: The resulting 5-chloro-2,4-disulfamoyl aniline is then treated with ammonia. This step converts the chlorosulfonyl groups into sulfonamide groups, forming 5-chloro-2,4-disulfonamidoaniline.

  • Cyclization: The intermediate is subsequently heated with formic acid. This final step facilitates the cyclization of the molecule to form the benzothiadiazine ring structure of chlorothiazide.

Synthesis_of_Chlorothiazide cluster_reactants Reactants cluster_process Synthesis Steps cluster_product Product 3-chloroaniline 3-chloroaniline Chlorosulfonation Chlorosulfonation 3-chloroaniline->Chlorosulfonation Chlorosulfonic_acid Chlorosulfonic acid Chlorosulfonic_acid->Chlorosulfonation Ammonia Ammonia Amination Amination Ammonia->Amination Formic_acid Formic acid Cyclization Cyclization Formic_acid->Cyclization Chlorosulfonation->Amination 5-chloro-2,4-disulfamoyl aniline Amination->Cyclization 5-chloro-2,4-disulfonamidoaniline Chlorothiazide 7-chloro-2H-benzo[e]thiadiazin- 3(4H)-one 1,1-dioxide Cyclization->Chlorothiazide

Synthesis of Chlorothiazide Workflow

Mechanism of Action

Chlorothiazide exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.

This inhibition leads to a decrease in the reabsorption of sodium and chloride ions from the tubular fluid into the blood. The increased concentration of these ions in the tubular fluid osmotically retains water, leading to increased urine output (diuresis). The reduction in plasma volume contributes to the antihypertensive effect.

Mechanism_of_Action cluster_drug Drug cluster_target Molecular Target cluster_effects Physiological Effects Chlorothiazide Chlorothiazide NCC Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule Chlorothiazide->NCC Binds to and inhibits Inhibition Inhibition of Na+/Cl- Reabsorption NCC->Inhibition Increased_Excretion Increased Urinary Excretion of Na+ and Cl- Inhibition->Increased_Excretion Diuresis Increased Urine Output (Diuresis) Increased_Excretion->Diuresis Reduced_Volume Reduced Plasma Volume Diuresis->Reduced_Volume Antihypertensive Antihypertensive Effect Reduced_Volume->Antihypertensive

Mechanism of Action of Chlorothiazide

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point of chlorothiazide is determined using the capillary method as described in the United States Pharmacopeia (USP) General Chapter <741>.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Thermometer calibrated against USP reference standards

Procedure:

  • A small amount of finely powdered chlorothiazide is introduced into a capillary tube, which is sealed at one end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate, typically 1 °C/min, near the expected melting point.

  • The temperature range is recorded from the point at which the substance begins to melt to the point at which it is completely liquefied. For chlorothiazide, decomposition is observed at its melting point.

pKa Determination

The acid dissociation constants (pKa) of chlorothiazide can be determined by potentiometric titration.

Apparatus:

  • Potentiometer with a glass and reference electrode

  • Burette

  • Stirrer

  • Constant temperature bath

Procedure:

  • A known concentration of chlorothiazide is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent to ensure solubility).

  • The solution is maintained at a constant temperature (e.g., 25 °C).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is constructed by plotting the pH versus the volume of titrant added.

  • The pKa values are determined from the inflection points of the titration curve.

Solubility Determination

The solubility of chlorothiazide can be determined using the flask-shake method.

Apparatus:

  • Conical flasks

  • Mechanical shaker or orbital incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • An excess amount of chlorothiazide is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a conical flask.

  • The flasks are sealed and agitated in a mechanical shaker or incubator at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The resulting suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

  • The concentration of chlorothiazide in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or by HPLC.

Structure-Activity Relationship (SAR)

The diuretic and antihypertensive activity of chlorothiazide and related benzothiadiazine derivatives is highly dependent on their chemical structure.

SAR_Chlorothiazide cluster_substituents Key Substituent Positions Benzothiadiazine_Core Benzothiadiazine 1,1-Dioxide Core Position_6 Position 6 Electron-withdrawing group (e.g., Cl, CF₃) is essential for activity Benzothiadiazine_Core->Position_6 Position_7 Position 7 Unsubstituted sulfonamide group is crucial for diuretic activity Benzothiadiazine_Core->Position_7 Position_3 Position 3 Saturation of the 3,4-double bond increases activity (e.g., hydrochlorothiazide) Benzothiadiazine_Core->Position_3 Position_2 Position 2 N-alkylation can increase duration of action Benzothiadiazine_Core->Position_2

Structure-Activity Relationship of Chlorothiazide

Key SAR points include:

  • Position 6: An electron-withdrawing group, such as a chloro (Cl) or trifluoromethyl (CF₃) group, is essential for diuretic activity.

  • Position 7: An unsubstituted sulfonamide (-SO₂NH₂) group is critical for its diuretic effect.

  • 3,4-Double Bond: Saturation of the double bond between positions 3 and 4 of the benzothiadiazine ring, as seen in hydrochlorothiazide, significantly increases diuretic potency.

  • Position 2: Alkylation of the nitrogen at position 2 can increase the duration of action.

Conclusion

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (chlorothiazide) remains a cornerstone in the therapeutic management of hypertension and edema. Its well-characterized physicochemical properties, established synthetic route, and understood mechanism of action make it a subject of continued interest in medicinal chemistry and pharmacology. The structure-activity relationships of the benzothiadiazine scaffold have guided the development of numerous other diuretic agents. This technical guide serves as a comprehensive resource for professionals in the fields of pharmaceutical research and development.

References

In-Depth Technical Guide: 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 5800-59-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, a heterocyclic compound belonging to the benzothiadiazine class. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its biological activity as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The mechanism of action, relevant signaling pathways, and experimental workflows for its characterization are also discussed. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Chemical and Physical Properties

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, with the Chemical Abstracts Service (CAS) registry number 5800-59-9, is a solid, pale brown compound at room temperature.[1] It is also known by the systematic name 2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-chloro-, 1,1-dioxide.[2] This compound is structurally related to diazoxide, a well-known potassium channel activator.[3]

PropertyValueReference
CAS Number 5800-59-9[2][3]
Molecular Formula C₇H₅ClN₂O₃S[2]
Molecular Weight 232.64 g/mol [2]
Appearance Pale brown solid[1]
Melting Point > 250 °C[1]

Synthesis

A common synthetic route to 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide involves the cyclization of a substituted aminobenzenesulfonamide precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 2-amino-5-chlorobenzenesulfonamide

Materials:

  • 2-amino-5-chlorobenzenesulfonamide

  • Urea

  • Anhydrous pyridine (optional, as solvent)

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 2-amino-5-chlorobenzenesulfonamide and an excess of urea is heated. The reaction can be carried out neat or in a high-boiling solvent such as anhydrous pyridine.

  • The reaction mixture is heated to a temperature sufficient to induce cyclization, typically in the range of 150-200°C, and maintained for several hours.

  • The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solvent was used, it is removed under reduced pressure.

  • The crude product is dissolved in a basic aqueous solution (e.g., sodium hydroxide solution).

  • The solution is then acidified with hydrochloric acid to precipitate the product.

  • The resulting solid is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide as a solid.

Biological Activity and Mechanism of Action

Benzothiadiazine derivatives are recognized as positive allosteric modulators (PAMs) of AMPA receptors.[1][4][5][6][7] These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and are crucial for synaptic plasticity, a cellular process underlying learning and memory.

The mechanism of action of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide and related compounds involves binding to an allosteric site on the AMPA receptor complex. This binding stabilizes the open conformation of the ion channel, thereby potentiating the influx of sodium and calcium ions in response to glutamate binding. This modulation enhances the amplitude and duration of the postsynaptic current.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

The potentiation of AMPA receptors by 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide has significant implications for downstream signaling cascades involved in synaptic plasticity, such as Long-Term Potentiation (LTP).

AMPA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle AMPAR AMPA Receptor Glutamate_Vesicle->AMPAR Glutamate NMDAR NMDA Receptor Glutamate_Vesicle->NMDAR Glutamate Na_Influx Na_Influx AMPAR->Na_Influx Na+ Influx Ca_Influx Ca_Influx NMDAR->Ca_Influx Ca2+ Influx CaMKII CaMKII CREB CREB CaMKII->CREB PKC PKC PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Compound 7-chloro-2H-benzo[e]thiadiazin- 3(4H)-one 1,1-dioxide Compound->AMPAR Allosteric Modulation Ca_Influx->CaMKII Ca_Influx->PKC Electrophysiology_Workflow Cell_Culture Cell Culture (e.g., HEK293 expressing GluA2) Whole_Cell_Config Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Whole_Cell_Config Patch_Pipette Patch Pipette Preparation (Internal Solution) Patch_Pipette->Whole_Cell_Config Baseline_Recording Record Baseline Current (with AMPA agonist, e.g., Glutamate) Whole_Cell_Config->Baseline_Recording Compound_Application Apply 7-chloro-2H-benzo[e]thiadiazin- 3(4H)-one 1,1-dioxide Baseline_Recording->Compound_Application Modulated_Recording Record Modulated Current Compound_Application->Modulated_Recording Data_Analysis Data Analysis (e.g., EC50 determination) Modulated_Recording->Data_Analysis

References

An In-Depth Technical Guide on the Core Mechanism of Action of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as Diazoxide, is a potent activator of ATP-sensitive potassium (KATP) channels. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its molecular interactions and downstream physiological effects. Diazoxide's primary therapeutic applications, including the management of hypoglycemia and hypertensive emergencies, are a direct consequence of its ability to modulate KATP channel activity in various tissues.[1][2][3] This document details the intricate signaling pathways, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its mechanism to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Diazoxide is a benzothiadiazine derivative that is structurally related to thiazide diuretics but lacks diuretic properties.[3] Its clinical significance stems from its ability to open KATP channels, which are crucial regulators of cellular excitability and function in various tissues, including pancreatic β-cells, vascular smooth muscle cells, and neurons.[1][2][4] By activating these channels, Diazoxide leads to membrane hyperpolarization, which in turn inhibits voltage-gated calcium channels and reduces intracellular calcium concentrations.[1][2] This cascade of events underlies its two primary pharmacological effects: the inhibition of insulin secretion from pancreatic β-cells and the relaxation of vascular smooth muscle, leading to vasodilation.[1][2][5]

Core Mechanism of Action: KATP Channel Activation

The primary molecular target of Diazoxide is the ATP-sensitive potassium (KATP) channel. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[6][7][8] The specific subunit composition of the KATP channel varies between tissues, conferring different pharmacological properties.

In pancreatic β-cells , the KATP channels are predominantly composed of Kir6.2 and SUR1 subunits.[4][7] Diazoxide binds to the SUR1 subunit, promoting the open state of the channel.[1] This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. The hyperpolarization prevents the opening of voltage-dependent calcium channels, thereby inhibiting the influx of calcium that is essential for the exocytosis of insulin-containing granules.[1][6]

In vascular smooth muscle cells , the KATP channels are typically composed of Kir6.1 and SUR2B subunits. Diazoxide's activation of these channels also leads to potassium efflux and membrane hyperpolarization. This inhibits the opening of L-type voltage-gated calcium channels, reducing intracellular calcium levels and leading to the relaxation of the smooth muscle, resulting in vasodilation and a decrease in blood pressure.[1][2]

Signaling Pathway Diagrams

pancreatic_beta_cell cluster_cell Pancreatic Beta-Cell Diazoxide Diazoxide SUR1 SUR1 Subunit Diazoxide->SUR1 Binds to KATP_Channel KATP Channel (Kir6.2/SUR1) SUR1->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Mechanism of Diazoxide in Pancreatic β-Cells.

vascular_smooth_muscle cluster_cell Vascular Smooth Muscle Cell Diazoxide Diazoxide SUR2B SUR2B Subunit Diazoxide->SUR2B Binds to KATP_Channel KATP Channel (Kir6.1/SUR2B) SUR2B->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Myosin_LC_Kinase Myosin Light Chain Kinase Ca_influx->Myosin_LC_Kinase Contraction Muscle Contraction Myosin_LC_Kinase->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Mechanism of Diazoxide in Vascular Smooth Muscle Cells.

Quantitative Data

The potency and efficacy of Diazoxide can be quantified through various parameters. The following tables summarize key quantitative data from published studies.

Table 1: Potency of Diazoxide on KATP Channels

ParameterCell Type/ChannelValueReference
EC50 Kir6.2/SUR1 expressing HEK293 cells~11 µM[9]
EC50 Kir6.2/SUR2A expressing HEK293 cells9 µM[10]

Table 2: Efficacy of Diazoxide on Insulin Secretion

ParameterConditionValueReference
Maximal Activation of Kir6.2/SUR1 50 µM Diazoxide580 ± 105%[9]

Note: Quantitative data for drug-receptor interactions can vary depending on the experimental conditions, cell types, and assay methods used. The values presented here are for comparative purposes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Diazoxide.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is a gold standard for studying ion channel activity.[11][12] The whole-cell configuration is commonly used to measure the macroscopic currents through KATP channels in response to Diazoxide.

Experimental Workflow Diagram

patch_clamp_workflow start Start cell_prep Cell Preparation (e.g., HEK293 expressing Kir6.2/SUR1) start->cell_prep giga_seal Form Gigaohm Seal (Pipette to cell membrane) cell_prep->giga_seal pipette_prep Pipette Preparation (Fill with internal solution) pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration (Rupture membrane patch) giga_seal->whole_cell baseline_rec Record Baseline KATP Current whole_cell->baseline_rec diazoxide_app Apply Diazoxide baseline_rec->diazoxide_app drug_rec Record KATP Current in presence of Diazoxide diazoxide_app->drug_rec washout Washout Diazoxide drug_rec->washout washout_rec Record KATP Current after Washout washout->washout_rec data_analysis Data Analysis (e.g., dose-response curve) washout_rec->data_analysis end End data_analysis->end

References

A Comprehensive Technical Review of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as Diazoxide, is a well-established potassium channel activator with a range of therapeutic applications. Initially investigated for its antihypertensive properties, its primary clinical use today lies in the management of hyperinsulinemic hypoglycemia. This technical guide provides a comprehensive review of the existing literature on Diazoxide, focusing on its synthesis, mechanism of action, pharmacokinetic profile, and therapeutic applications, with a particular emphasis on quantitative data and detailed experimental methodologies.

Chemical Synthesis

The synthesis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide can be achieved through a multi-step process. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of Diazoxide

Step 1: Chlorination of 2-aminobenzamide

To a solution of 2-aminobenzamide in a suitable organic solvent such as dichloromethane, an equimolar amount of a chlorinating agent like N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-amino-5-chlorobenzamide.

Step 2: Sulfonylation and Cyclization

The resulting 2-amino-5-chlorobenzamide is then reacted with a sulfonylating agent. In a typical procedure, the chlorinated intermediate is dissolved in a solvent like pyridine and cooled in an ice bath. A sulfonyl chloride, such as chlorosulfonyl isocyanate, is added dropwise to the cooled solution. The reaction is then allowed to warm to room temperature and stirred for an extended period. The progress of the cyclization to form the benzothiadiazine ring is monitored by TLC.

Step 3: Purification

After the reaction is complete, the mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with cold water, and then purified. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide as a crystalline solid. The final product's identity and purity are confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Mechanism of Action

Diazoxide exerts its pharmacological effects primarily by activating ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.

Interaction with the KATP Channel

Diazoxide's primary target is the SUR1 subunit of the KATP channel, which is predominantly found in pancreatic β-cells. By binding to the SUR1 subunit, Diazoxide promotes the open state of the channel. This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium ions into the cell. Since calcium influx is a critical step in the exocytosis of insulin-containing granules, the ultimate effect of Diazoxide is the inhibition of insulin secretion.[1][2][3] This mechanism makes it an effective treatment for conditions characterized by excessive insulin production.

The activation of KATP channels by diazoxide is dependent on the presence of Mg-ADP.[4]

Signaling Pathway

The signaling pathway for Diazoxide's action on pancreatic β-cells is illustrated in the following diagram:

Diazoxide_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism KATP_Channel KATP Channel (Kir6.2/SUR1) Membrane_Depolarization Membrane_Depolarization Membrane_Hyperpolarization Membrane_Hyperpolarization VGCC Voltage-Gated Ca2+ Channel Ca2+ Ca2+ VGCC->Ca2+ ATP_ADP ATP/ADP Ratio Metabolism->ATP_ADP ATP_ADP->KATP_Channel Closes Insulin_Vesicles Insulin Vesicles Ca2+->Insulin_Vesicles Triggers Exocytosis Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Diazoxide Diazoxide Diazoxide->KATP_Channel Opens Membrane_Depolarization->VGCC Opens Membrane_Hyperpolarization->VGCC Inhibits Opening

Caption: Diazoxide-mediated inhibition of insulin secretion in pancreatic β-cells.

Quantitative Data

A summary of the available quantitative data for Diazoxide is presented in the tables below.

Table 1: Pharmacokinetic Parameters
ParameterValueSpeciesReference
Half-life 24-36 hoursHuman (Adult)[2]
9.5-24 hoursHuman (Pediatric)[2]
Protein Binding >90%Human[2]
Volume of Distribution (Vd) 0.21 L/kgHumanNot specified
Oral Bioavailability ~100%HumanNot specified
Table 2: In Vitro Activity
ParameterValueAssay SystemReference
IC50 (Insulin Secretion) 10.2 µMIsolated Islets (20 mM glucose)[5]

Therapeutic Applications

The primary therapeutic indication for Diazoxide is the management of hypoglycemia due to hyperinsulinism. It is also being investigated for other conditions, most notably Prader-Willi Syndrome.

Hyperinsulinemic Hypoglycemia

Diazoxide is a first-line treatment for persistent hyperinsulinemic hypoglycemia of infancy (PHHI) and other conditions causing excessive insulin secretion, such as insulinomas. By inhibiting insulin release, it helps to maintain normoglycemia.

Prader-Willi Syndrome (PWS)

Prader-Willi Syndrome is a complex genetic disorder characterized by hyperphagia (an insatiable feeling of hunger), among other symptoms. Diazoxide choline controlled-release (DCCR) has been investigated in clinical trials for its potential to reduce hyperphagia in individuals with PWS.

A pivotal Phase 3 clinical trial (NCT03440814) evaluated the efficacy and safety of DCCR in patients with PWS.[6][7][8]

Study Design: A randomized, double-blind, placebo-controlled study.[7]

Inclusion Criteria: [6][7]

  • Genetically confirmed Prader-Willi Syndrome.

  • Presence of hyperphagia.

  • Age 4 years and older.

  • Stable care setting for at least 6 months prior to the study.

Exclusion Criteria: [6][7]

  • Participation in another interventional clinical study within the previous 3 months.

  • Pregnancy or breastfeeding.

  • Any other known disease or condition that would interfere with study participation.

Primary Outcome Measure: Change from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) score. The HQ-CT is a caregiver-reported outcome measure designed to assess food-seeking behaviors in individuals with PWS. It consists of 9 items, with a total score ranging from 0 to 36.[9][10][11][12][13]

The workflow for this clinical trial is depicted below:

PWS_Clinical_Trial_Workflow Screening Screening Baseline_Assessment Baseline Assessment (HQ-CT, etc.) Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_DCCR DCCR Treatment Randomization->Treatment_Arm_DCCR Treatment_Arm_Placebo Placebo Treatment Randomization->Treatment_Arm_Placebo Follow_up_Assessments Follow-up Assessments (Weeks 4, 8, 13) Treatment_Arm_DCCR->Follow_up_Assessments Treatment_Arm_Placebo->Follow_up_Assessments End_of_Study End_of_Study Follow_up_Assessments->End_of_Study

Caption: Workflow of the NCT03440814 clinical trial for DCCR in PWS.

Experimental Methodologies

Electrophysiological Recording of KATP Channels

The effect of Diazoxide on KATP channels can be studied using the patch-clamp technique.[14][15][16][17][18]

Protocol:

  • Cell Preparation: Isolate pancreatic β-cells or use a cell line expressing the desired KATP channel subunits (e.g., COS-7 cells transfected with Kir6.2 and SUR1).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution containing KCl, HEPES, and EGTA.

  • Seal Formation: Form a high-resistance (gigaohm) seal between the micropipette and the cell membrane.

  • Recording Configuration: Establish a whole-cell or inside-out patch configuration.

  • Data Acquisition: Record membrane currents using a patch-clamp amplifier and data acquisition software.

  • Drug Application: Perfuse the cell or the excised patch with a solution containing a known concentration of Diazoxide.

  • Analysis: Measure the change in current amplitude and channel open probability in the presence and absence of the drug to determine its effect on channel activity.

Insulin Secretion Assay

The inhibitory effect of Diazoxide on insulin secretion can be quantified using an in vitro insulin secretion assay.[1][2][3]

Protocol:

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) by collagenase digestion.

  • Islet Culture: Culture the isolated islets in a standard culture medium for a period to allow recovery.

  • Pre-incubation: Pre-incubate the islets in a low-glucose buffer to establish a baseline.

  • Stimulation: Incubate the islets in a high-glucose buffer (e.g., 20 mM glucose) in the presence or absence of varying concentrations of Diazoxide.

  • Sample Collection: Collect the supernatant at the end of the incubation period.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Plot the insulin concentration against the Diazoxide concentration to determine the IC50 value.

Conclusion

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide) is a valuable therapeutic agent for the management of hyperinsulinemic hypoglycemia. Its well-defined mechanism of action, centered on the activation of KATP channels, provides a clear rationale for its clinical use. Ongoing research into its application for other conditions, such as Prader-Willi Syndrome, highlights its potential for broader therapeutic utility. This technical guide has summarized the key literature on Diazoxide, providing a foundation for further research and development in this area.

References

The Obscure Origins of a Benzothiadiazine: A Technical Guide to 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, identified by its CAS number 5800-59-9, represents a foundational structure within the pharmacologically significant class of benzothiadiazine derivatives. While this specific compound is not a clinically used therapeutic agent itself, its history is intrinsically linked to the groundbreaking discovery of thiazide diuretics and the subsequent development of related drugs like diazoxide. This technical guide provides a comprehensive overview of its discovery, historical context, and, by inference from its close structural analogs, its likely synthetic pathways and potential biological activities. Due to the scarcity of direct research on this specific molecule, this guide leverages the extensive data available for the broader benzothiadiazine class and the closely related compound, diazoxide.

Discovery and Historical Context: The Thiazide Revolution

The story of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide is rooted in the intensive research efforts at Merck and Co. in the 1950s. Scientists Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello were investigating sulfonamide-based carbonic anhydrase inhibitors with the goal of developing a diuretic that enhanced the excretion of sodium and chloride without significantly affecting bicarbonate excretion. This research culminated in the synthesis of chlorothiazide, the first thiazide diuretic, which was marketed as Diuril in 1958.[1] This discovery was a landmark in the treatment of hypertension and edema.

The core structure of these compounds is the benzothiadiazine dioxide ring system. 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide can be considered a parent or intermediate structure in the synthesis of more complex derivatives. Its close analog, diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide), was also synthesized during this era of exploring benzothiadiazine chemistry. Interestingly, while structurally similar to the thiazide diuretics, diazoxide was found to be a potent vasodilator with hyperglycemic properties, and it lacked diuretic activity.[1] This divergence in pharmacological effects, despite the minor structural difference (a methyl group at the 3-position), highlights the critical role of subtle molecular modifications in determining biological activity.

The subject of this guide, the demethylated analog of diazoxide, likely emerged during these early structure-activity relationship (SAR) studies. It is plausible that it was synthesized and screened for diuretic or antihypertensive activity, but it did not exhibit a sufficiently promising profile to warrant further development compared to compounds like chlorothiazide or diazoxide. Today, it is primarily recognized as a reference standard, a "diazoxide analog," or a "diazoxide impurity".

Synthetic Pathways

General Experimental Protocol for the Synthesis of Benzothiadiazine Dioxides (Inferred)

A plausible synthetic route, based on the synthesis of related compounds, is outlined below. This should be considered a general methodology that would require optimization for the specific target compound.

Step 1: Synthesis of 2-amino-5-chlorobenzenesulfonamide

  • Starting Material: 4-Chloroaniline.

  • Chlorosulfonation: React 4-chloroaniline with chlorosulfonic acid. This introduces the sulfonyl chloride group ortho to the amino group.

  • Amination: The resulting sulfonyl chloride is then reacted with ammonia to form the sulfonamide.

Step 2: Cyclization to form 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

  • Reaction: The 2-amino-5-chlorobenzenesulfonamide is reacted with a suitable one-carbon carbonyl equivalent, such as phosgene or a phosgene equivalent, which would cyclize to form the desired 3-keto-benzothiadiazine dioxide.

  • Reaction Conditions: The reaction would likely be carried out in an inert solvent with a base to facilitate the cyclization.

  • Purification: The crude product would be purified by recrystallization or column chromatography.

The following diagram illustrates the logical workflow for the synthesis of benzothiadiazine dioxides.

G cluster_synthesis Generalized Synthetic Workflow Start Starting Material (e.g., 4-Chloroaniline) Chlorosulfonation Chlorosulfonation Start->Chlorosulfonation Amination Amination Chlorosulfonation->Amination Cyclization Cyclization with Carbonyl Source Amination->Cyclization Purification Purification (Recrystallization/Chromatography) Cyclization->Purification Final_Product 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide Purification->Final_Product

A generalized workflow for the synthesis of benzothiadiazine dioxides.

Pharmacological Profile (Inferred)

Direct pharmacological data for 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide is not available in public databases. However, based on its close structural relationship to well-characterized compounds, we can infer its potential biological activities and mechanisms of action.

Comparison with Thiazide Diuretics

The primary mechanism of action of thiazide diuretics is the inhibition of the Na+-Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1]

Comparison with Diazoxide

Diazoxide, the 3-methyl analog, is a potassium channel activator. It opens ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which hyperpolarizes the cell membrane and inhibits insulin release. In vascular smooth muscle, this action leads to vasodilation and a decrease in blood pressure.

The following diagram illustrates the signaling pathway of diazoxide, which could be a potential, though unconfirmed, pathway for its demethylated analog.

G cluster_moa Inferred Mechanism of Action (based on Diazoxide) Compound 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (hypothetical) KATP_Channel ATP-sensitive K+ Channel (KATP) Compound->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel (Inhibition) Hyperpolarization->Ca_Channel Ca_Influx Decreased Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Secretion Inhibition of Insulin Secretion Ca_Influx->Insulin_Secretion Results in Vasodilation Vasodilation Ca_Influx->Vasodilation In smooth muscle

Hypothetical signaling pathway based on the mechanism of diazoxide.
Quantitative Data for Related Compounds

To provide a quantitative context, the following table summarizes key pharmacological data for chlorothiazide and diazoxide. It is important to reiterate that these values are not for 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide but for its well-studied relatives.

CompoundClassPrimary TargetKey Pharmacological Effect
Chlorothiazide Thiazide DiureticNa+-Cl- SymporterDiuresis, Antihypertensive
Diazoxide KATP Channel OpenerATP-sensitive K+ ChannelVasodilation, Hyperglycemia

Modern Research and Future Directions

While 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide itself has not been the focus of significant research, the benzothiadiazine scaffold continues to be of interest to medicinal chemists. Recent studies have explored derivatives of this class for novel therapeutic applications, including as anticancer agents and positive allosteric modulators of AMPA receptors. It is possible that this simple, unadorned benzothiadiazine could serve as a starting point for the synthesis of new libraries of compounds for screening against a variety of biological targets.

Conclusion

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide is a molecule of historical significance, not for its own therapeutic applications, but for its place within the broader discovery of the benzothiadiazine class of drugs. Its existence as a demethylated analog of diazoxide underscores the fine-tuning of structure-activity relationships that led to the development of important medicines. While a lack of direct research on this compound necessitates an inferential approach to understanding its properties, the rich history and pharmacology of its relatives provide a solid framework for its scientific context. Future research may yet uncover a unique role for this foundational molecule in drug discovery.

References

An In-depth Technical Guide on the Theoretical Properties of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as Diazoxide. Diazoxide is a well-established potassium channel activator with significant applications in the management of hypoglycemia and hypertensive emergencies.[1][2] This document collates available data on its physicochemical characteristics, spectroscopic profile, pharmacokinetics, and mechanism of action. Furthermore, it outlines experimental protocols for its analysis and discusses its synthesis and crystal structure based on existing literature. The information is presented to support further research and development activities involving this compound.

Introduction

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, or Diazoxide, is a benzothiadiazine derivative that is structurally related to thiazide diuretics but lacks diuretic activity.[1] It is a crucial therapeutic agent for treating symptomatic hypoglycemia arising from hyperinsulinism.[1] Its vasodilatory effects also make it effective in treating acute hypertension.[2] A thorough understanding of its theoretical properties is fundamental for its effective and safe use, as well as for the development of new derivatives with improved pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of Diazoxide is presented in Table 1. These parameters are crucial for predicting its behavior in biological systems and for the design of appropriate formulations.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O₂S[2][3]
Molecular Weight 230.67 g/mol [3]
Melting Point 330-331 °C
Appearance White crystalline powder[3]
Solubility Practically insoluble in water; soluble in alkaline solutions and alcohol.[3]
pKa (Strongest Acidic) 14.48
pKa (Strongest Basic) -2.6
LogP 1.09
Polar Surface Area 58.53 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 0

Spectroscopic Properties

The spectroscopic data for Diazoxide are essential for its identification and quantification.

UV-Vis Spectroscopy
  • λmax: 268 nm (in methanol)[3]

Infrared (IR) Spectroscopy
  • N-H stretching: around 3200-3400 cm⁻¹

  • C-H stretching (aromatic and aliphatic): around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹

  • C=O stretching (amide): around 1650-1700 cm⁻¹

  • S=O stretching (sulfone): two strong bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹

  • C=N stretching: around 1600-1650 cm⁻¹

  • C-Cl stretching: around 600-800 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed assigned ¹H and ¹³C NMR spectra for Diazoxide are not available in the reviewed literature. However, based on its structure, the following proton and carbon environments would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methyl protons, and the N-H proton.

  • ¹³C NMR: Signals for the aromatic carbons, the methyl carbon, the carbonyl carbon, and the carbon of the C=N bond.

Mass Spectrometry

The mass spectrum of Diazoxide would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as CO, SO₂, and cleavage of the heterocyclic ring.

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of Diazoxide are summarized in Table 2.

ParameterValueSource
Bioavailability ~91% (oral)
Protein Binding >90%
Volume of Distribution 0.21 L/kg
Plasma Half-life 24-36 hours (adults)
Metabolism Hepatic oxidation and sulfate conjugation
Excretion Primarily renal

Mechanism of Action

Diazoxide's primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in the pancreatic beta-cells.[1] This leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions. The reduced intracellular calcium concentration results in the inhibition of insulin release.[1]

Diazoxide Mechanism of Action cluster_pancreatic_beta_cell Pancreatic Beta-Cell Diazoxide Diazoxide K_ATP_Channel ATP-sensitive K+ Channel (SUR1/Kir6.2) Diazoxide->K_ATP_Channel activates K_ion_efflux K+ Efflux K_ATP_Channel->K_ion_efflux promotes Hyperpolarization Membrane Hyperpolarization K_ion_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel inactivates Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles prevents fusion Insulin_release Inhibition of Insulin Release Insulin_vesicles->Insulin_release

Figure 1: Signaling pathway of Diazoxide in pancreatic beta-cells.

Synthesis

The synthesis of Diazoxide typically starts from a substituted aniline. A common route involves the reaction of 2-amino-5-chlorobenzenesulfonamide with triethyl orthoacetate.

Diazoxide Synthesis Workflow Start 2-Amino-5-chlorobenzenesulfonamide Reaction Cyclization Reaction Start->Reaction Reagent Triethyl orthoacetate Reagent->Reaction Product 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide) Reaction->Product HPLC Analysis Workflow Sample Sample Preparation HPLC HPLC System Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector (265 nm) Column->Detector Data Data Acquisition and Analysis Detector->Data

References

An In-depth Technical Guide to Structural Analogs of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, a core scaffold in medicinal chemistry. This document details their synthesis, biological activities, structure-activity relationships (SAR), and the experimental protocols used for their evaluation, with a focus on their roles as potassium channel openers and AMPA receptor modulators.

Core Compound: 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide is a foundational structure for a class of compounds with significant pharmacological interest. A well-known derivative is Diazoxide, which has a methyl group at the 3-position and is recognized for its antihypertensive and hyperglycemic properties due to its activity as a K(ATP) channel opener.[1][2] Structural modifications of this core have led to the development of analogs with a range of biological activities.

Synthesis of Structural Analogs

The synthesis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide and its analogs generally follows a common synthetic pathway. A general scheme for the synthesis of 3-substituted and 6,7-disubstituted analogs is outlined below.

General Synthesis Workflow

cluster_start Starting Materials cluster_cyclization Cyclization cluster_final Final Product cluster_derivatization Derivatization (Optional) Substituted 2-aminobenzenesulfonamide Substituted 2-aminobenzenesulfonamide Intermediate Isocyanate Intermediate Substituted 2-aminobenzenesulfonamide->Intermediate Reaction with Phosgene or Triphosgene Phosgene or Triphosgene Benzothiadiazine_Dioxide_Core 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide Core Intermediate->Benzothiadiazine_Dioxide_Core Intramolecular Cyclization Substituted_Analog 3-Substituted Analog Benzothiadiazine_Dioxide_Core->Substituted_Analog Alkylation at N3 Alkylating_Agent R-X (e.g., Alkyl Halide)

Caption: General synthesis workflow for benzothiadiazine dioxide analogs.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Structural analogs of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide have been primarily explored for their activity as ATP-sensitive potassium (K(ATP)) channel openers and positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

K(ATP) Channel Openers

Benzothiadiazine dioxides are well-established openers of K(ATP) channels, which are crucial in regulating cellular excitability in various tissues, including pancreatic β-cells, and smooth muscle.[3] Opening of these channels leads to hyperpolarization of the cell membrane.

Signaling Pathway for K(ATP) Channel Opening

Benzothiadiazine_Analog Benzothiadiazine Dioxide Analog KATP_Channel K(ATP) Channel (Kir6.x/SURx) Benzothiadiazine_Analog->KATP_Channel Binds to SURx subunit K_Efflux K+ Efflux KATP_Channel->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Insulin_Secretion Insulin Secretion (Pancreatic β-cell) Hyperpolarization->Insulin_Secretion Inhibits Smooth_Muscle_Relaxation Smooth Muscle Relaxation Hyperpolarization->Smooth_Muscle_Relaxation Promotes

Caption: Signaling pathway of K(ATP) channel openers.

Quantitative Data: K(ATP) Channel Opening Activity

Compound IDR1 (Position 3)R2 (Position 6)R3 (Position 7)Activity (IC50, Insulin Release)Tissue Selectivity (Pancreas vs. Aorta)
DiazoxideCH3HCl~30 µMModerate
BPDZ 259IsopropylaminoClF0.1 µMHigh
Analog AIsopropylaminoFFPotentHigh
Analog BIsopropylaminoHOCH3PotentHigh

Note: Data is compiled from various sources and is intended for comparative purposes.[3]

Structure-Activity Relationship (SAR) Insights:

  • Position 3: The presence of a short alkylamino side chain at the 3-position is crucial for potent K(ATP) channel opening activity.[3]

  • Positions 6 and 7: Disubstitution at the 6 and 7 positions with electron-withdrawing groups like chlorine and fluorine generally increases the potency of insulin secretion inhibition.[3]

  • The introduction of fluorine atoms or a methoxy group at the 7-position can enhance selectivity for pancreatic K(ATP) channels over those in vascular smooth muscle.[3]

AMPA Receptor Positive Allosteric Modulators

A distinct class of benzothiadiazine dioxide analogs acts as positive allosteric modulators (PAMs) of AMPA receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system. These compounds potentiate the response of AMPA receptors to glutamate.

Signaling Pathway for AMPA Receptor Modulation

Benzothiadiazine_PAM Benzothiadiazine Dioxide PAM AMPA_Receptor AMPA Receptor Benzothiadiazine_PAM->AMPA_Receptor Binds to allosteric site Cation_Influx Na+/Ca2+ Influx AMPA_Receptor->Cation_Influx Potentiates channel opening Glutamate_Binding Glutamate Binding Glutamate_Binding->AMPA_Receptor Activates Neuronal_Depolarization Neuronal Depolarization Cation_Influx->Neuronal_Depolarization Leads to Synaptic_Plasticity Enhanced Synaptic Transmission & Plasticity Neuronal_Depolarization->Synaptic_Plasticity

Caption: Signaling pathway of AMPA receptor PAMs.

Quantitative Data: AMPA Receptor Potentiation

Compound IDModification of Core StructureAMPA Receptor Potentiation Activity
BPAM121Benzothiadiazine dioxideHigh
25b1,4-Benzothiazine 1,1-dioxideSignificant
Analog C1,2-Benzothiazine 1,1-dioxideInactive
Analog DQuinazolinoneInactive

Note: Data is based on isosteric replacement studies.[4][5][6]

Structure-Activity Relationship (SAR) Insights:

  • The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a privileged structure for AMPA receptor potentiation.

  • Isosteric replacement of the nitrogen at the 2-position with a carbon (forming a 1,4-benzothiazine 1,1-dioxide) can retain significant activity.[4][5][6]

  • Removal of the nitrogen at the 4-position (forming a 1,2-benzothiazine 1,1-dioxide) or replacement of the sulfone group with a carbonyl (forming a quinazolinone) leads to a loss of activity.[4][5][6]

  • The N-H group at the 2-position of the benzothiadiazine ring appears to be important for interaction with the allosteric binding site of the AMPA receptor.[4]

Experimental Protocols

Thallium-Sensitive Fluorescence Assay for K(ATP) Channel Activity

This high-throughput assay is used to screen for K(ATP) channel openers. It measures the influx of thallium (Tl+), a surrogate for K+, through open K(ATP) channels using a Tl+-sensitive fluorescent dye.

Experimental Workflow

Cell_Culture HEK293 cells expressing Kir6.x/SURx subunits Dye_Loading Load cells with Tl+-sensitive dye Cell_Culture->Dye_Loading Compound_Addition Add test compound (e.g., Benzothiadiazine analog) Dye_Loading->Compound_Addition Tl_Addition Add Tl+ containing extracellular solution Compound_Addition->Tl_Addition Fluorescence_Measurement Measure fluorescence increase over time Tl_Addition->Fluorescence_Measurement Data_Analysis Calculate initial rate of Tl+ flux Fluorescence_Measurement->Data_Analysis

Caption: Workflow for the thallium-sensitive fluorescence assay.

Detailed Methodology:

  • Cell Culture: HEK293 cells are transiently or stably transfected with cDNAs for the desired Kir6.x and SURx subunits of the K(ATP) channel.[7]

  • Dye Loading: The cells, grown in 96-well plates, are loaded with a thallium-sensitive fluorescent dye.

  • Compound Incubation: The test compounds (potential K(ATP) channel openers) are added to the wells and incubated with the cells.

  • Thallium Influx: A solution containing Tl+ is added to the wells to initiate influx through any open K(ATP) channels.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates Tl+ influx.

  • Data Analysis: The initial rate of the fluorescence increase is calculated as an index of K(ATP) channel activity.[7] Pinacidil and glibenclamide are typically used as positive and negative controls, respectively.[7]

Patch-Clamp Electrophysiology for K(ATP) Channel Activity

This technique provides a more detailed characterization of the effects of compounds on K(ATP) channel activity by directly measuring the ionic currents flowing through the channels.

Methodology Overview:

  • Cell Preparation: Ventricular myocytes or other cells endogenously or exogenously expressing K(ATP) channels are used.

  • Recording Configuration: Inside-out patch-clamp recordings are performed to allow for the controlled application of nucleotides and test compounds to the intracellular face of the membrane patch.

  • Data Acquisition: The activity of single or multiple K(ATP) channels is recorded at a fixed membrane potential.

  • Analysis: The channel open probability (Po) is determined in the presence and absence of the test compound to quantify its effect.

Conclusion

The 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide scaffold is a versatile platform for the development of potent and selective modulators of ion channels and receptors. The structure-activity relationships discussed herein provide a rational basis for the design of novel analogs with improved pharmacological profiles. The detailed experimental protocols offer a guide for the evaluation of these compounds in drug discovery programs. Further exploration of this chemical space holds promise for the development of new therapeutics for a range of disorders, including metabolic diseases and neurological conditions.

References

An In-depth Technical Guide to 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide core structure is a key pharmacophore that has given rise to a diverse range of neurologically and metabolically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of molecules. Detailed experimental protocols for the synthesis of the core structure and its analogs are presented, alongside quantitative biological data. Furthermore, this guide elucidates the key signaling pathways modulated by these compounds, namely the ATP-sensitive potassium (K-ATP) channels and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, visualized through detailed diagrams.

Introduction

The benzothiadiazine dioxide scaffold has proven to be a versatile platform for the development of potent modulators of ion channels and receptors. The 7-chloro substituted series, in particular, has been the subject of extensive research, leading to the discovery of compounds with significant therapeutic potential. This guide will focus on two primary classes of compounds derived from this core structure: K-ATP channel openers related to diazoxide and positive allosteric modulators of AMPA receptors, exemplified by IDRA 21.

Synthesis of the Core Structure and Related Compounds

The synthesis of 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide and its analogs typically begins with the preparation of the key intermediate, 2-amino-5-chlorobenzenesulfonamide.

Experimental Protocol: Synthesis of 2-amino-5-chlorobenzenesulfonamide

Materials:

  • o-Aminobenzenesulfonamide

  • N-Chlorosuccinimide (NCS)

  • Chloroform

Procedure:

  • A mixture of o-aminobenzenesulfonamide (1.0 equivalent) and N-chlorosuccinimide (1.0 equivalent) is prepared in chloroform.

  • The mixture is stirred at reflux for 3 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield 2-amino-5-chlorobenzenesulfonamide.[1]

Experimental Protocol: Synthesis of 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide

Materials:

  • 2-amino-5-chlorobenzenesulfonamide

  • Urea

  • Pyridine (or other suitable high-boiling solvent)

Procedure:

  • A mixture of 2-amino-5-chlorobenzenesulfonamide (1.0 equivalent) and urea (excess, e.g., 10 equivalents) is heated in a high-boiling solvent such as pyridine.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is triturated with water and the resulting solid is collected by filtration.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide.

Biological Activity and Structure-Activity Relationships (SAR)

Compounds based on the 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide core exhibit two primary, distinct biological activities: opening of K-ATP channels and positive allosteric modulation of AMPA receptors.

K-ATP Channel Openers

Diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) is a well-known K-ATP channel opener used in the treatment of hyperinsulinism. The 7-chloro substituent is crucial for its activity.

Table 1: Quantitative Data for Diazoxide and Related K-ATP Channel Openers

CompoundTargetAssayActivity (EC50/IC50)Reference
DiazoxidePancreatic β-cell K-ATP channelsElectrophysiology~10-100 µMGeneral Literature
NN414Pancreatic β-cell K-ATP channelsElectrophysiologySub-micromolar[2]
Positive Allosteric Modulators of AMPA Receptors

IDRA 21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) is a notable positive allosteric modulator of AMPA receptors, known to enhance cognitive function.

Table 2: Quantitative Data for IDRA 21 and Related AMPA Receptor Modulators

CompoundTargetAssayActivity (EC50/ED50)Reference
IDRA 21AMPA ReceptorsWater Maze TestED50 = 7.6 µM[3]
CyclothiazideAMPA ReceptorsIntracellular Na+ increaseThreshold ~0.5 µM[4]
7-chloro-5-(3-furyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxideAMPA ReceptorsPatch-clampPotentiation of AMPA-mediated currents[5]

Signaling Pathways

K-ATP Channel Opening Signaling Pathway

The opening of K-ATP channels by diazoxide and related compounds leads to hyperpolarization of the cell membrane, which has significant physiological effects, particularly in pancreatic β-cells where it inhibits insulin secretion.

KATP_Channel_PathwayDiazoxideDiazoxide/Related CompoundsSUR1SUR1 Subunit(Sulfonylurea Receptor 1)Diazoxide->SUR1Binds toKATP_ChannelK-ATP Channel(Closed)SUR1->KATP_ChannelModulatesKir6_2Kir6.2 Subunit(Inward-rectifier K+ channel)Kir6_2->KATP_ChannelForms poreKATP_Channel_OpenK-ATP Channel(Open)KATP_Channel->KATP_Channel_OpenConformationalChangeK_effluxK+ EffluxKATP_Channel_Open->K_effluxAllowsHyperpolarizationMembraneHyperpolarizationK_efflux->HyperpolarizationLeads toCa_channelVoltage-gatedCa2+ Channel (Closed)Hyperpolarization->Ca_channelCausesInsulin_Secretion↓ Insulin SecretionCa_channel->Insulin_SecretionInhibits Ca2+ influx,leading to

Caption: K-ATP channel opening pathway by diazoxide. (Max Width: 760px)
AMPA Receptor Modulation Signaling Pathway

Positive allosteric modulators like IDRA 21 bind to AMPA receptors and slow their desensitization, thereby enhancing excitatory neurotransmission, which is believed to be the basis for their cognitive-enhancing effects.

AMPA_Receptor_PathwayGlutamateGlutamateAMPARAMPA ReceptorGlutamate->AMPARBinds and ActivatesIDRA21IDRA 21/Related CompoundsIDRA21->AMPARBinds to Allosteric SiteDesensitizationDesensitizationIDRA21->DesensitizationInhibitsAMPAR->DesensitizationUndergoesProlonged_OpeningProlonged ChannelOpeningAMPAR->Prolonged_OpeningResults inNa_Influx↑ Na+ InfluxProlonged_Opening->Na_InfluxAllowsDepolarizationEnhanced PostsynapticDepolarizationNa_Influx->DepolarizationLeads toLTPLong-Term Potentiation(LTP)Depolarization->LTPContributes toCognitionEnhanced CognitionLTP->CognitionUnderlies

Caption: AMPA receptor positive allosteric modulation. (Max Width: 760px)

Experimental Protocols for Biological Assays

Protocol: Electrophysiological Assessment of K-ATP Channel Activity

Method: Patch-clamp electrophysiology on isolated pancreatic β-cells or a suitable cell line (e.g., INS-1).

Procedure:

  • Cell Preparation: Isolate pancreatic islets and disperse them into single β-cells, or culture an appropriate cell line on coverslips.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ion concentrations and ATP/ADP ratios to study K-ATP channels.

  • Patching: Form a giga-ohm seal between the patch pipette and the cell membrane. Either whole-cell or inside-out patch configurations can be used.

  • Data Acquisition: Record channel activity at a fixed holding potential.

  • Compound Application: Apply the test compound to the bath solution and record the change in channel open probability or whole-cell current.

  • Data Analysis: Analyze the data to determine the effect of the compound on channel activity, and calculate parameters such as EC50.

Protocol: AMPA Receptor Potentiation Assay

Method: Whole-cell voltage-clamp recordings from cultured cortical neurons or Xenopus oocytes expressing AMPA receptors.

Procedure:

  • Cell/Oocyte Preparation: Culture primary cortical neurons or prepare Xenopus oocytes for injection with AMPA receptor subunit cRNA.

  • Recording Setup: Use a two-electrode voltage-clamp (for oocytes) or patch-clamp (for neurons) setup.

  • Agonist Application: Apply a submaximal concentration of AMPA to elicit a baseline current response.

  • Compound Application: Co-apply the test compound with AMPA and measure the potentiation of the AMPA-evoked current.

  • Data Analysis: Quantify the potentiation as the percentage increase in current amplitude in the presence of the test compound compared to the baseline response. Determine the EC50 for potentiation.

Conclusion

The 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds that modulate key targets in the central nervous system and metabolic pathways. The detailed synthetic protocols, quantitative biological data, and elucidated signaling pathways presented in this guide provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical core. Further exploration of the structure-activity relationships within this class of compounds holds promise for the design of next-generation modulators with enhanced potency, selectivity, and pharmacokinetic properties.

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide: A Technical Guide to Potential Research Areas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class of heterocyclic compounds. While direct research on this specific molecule is limited, its structural similarity to two well-characterized compounds, IDRA-21 and Diazoxide, suggests a rich landscape of potential therapeutic applications. This technical guide provides an in-depth overview of promising research avenues for 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, drawing upon the established pharmacology of its close analogs. The primary proposed areas of investigation include cognitive enhancement through AMPA receptor modulation, metabolic disease and cardiovascular applications via KATP channel opening, and potential as a diuretic and anticancer agent.

Core Compound Profile

Property Value
IUPAC Name 7-chloro-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
CAS Number 5800-59-9[1]
Molecular Formula C₇H₅ClN₂O₃S[1]
Molecular Weight 232.64 g/mol [1]
Synonyms Diazoxide Benzothiadiazinone Analog[2]

Potential Research Areas and Mechanisms of Action

The therapeutic potential of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide can be inferred from the activities of its methylated derivative, IDRA-21, and its structural analog, Diazoxide.

Cognitive Enhancement via AMPA Receptor Modulation

The 3-methyl derivative of the core compound, IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide), is a potent positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4] IDRA-21 enhances cognitive function by attenuating the desensitization of AMPA receptors, thereby prolonging excitatory neurotransmission.[4] This suggests that the parent compound could be a valuable lead for the development of nootropic agents for conditions like Alzheimer's disease and age-related cognitive decline.

Signaling Pathway: AMPA Receptor Modulation

AMPA_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx Opens Depolarization Depolarization Na_Ca_influx->Depolarization LTP Long-Term Potentiation (LTP) Depolarization->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement Core_Compound 7-chloro-2H-benzo[e]thiadiazin- 3(4H)-one 1,1-dioxide Core_Compound->AMPA_R Potentially Modulates (Prevents Desensitization)

Caption: Proposed mechanism of cognitive enhancement via positive allosteric modulation of AMPA receptors.

KATP Channel Opening for Metabolic and Cardiovascular Disorders

The structurally related compound Diazoxide is a well-known activator of ATP-sensitive potassium (KATP) channels.[5] By opening these channels, Diazoxide hyperpolarizes the cell membrane, which has significant physiological effects. In pancreatic β-cells, this leads to the inhibition of insulin secretion, making it a treatment for hyperinsulinism.[5] In vascular smooth muscle, it leads to relaxation and vasodilation. This dual action suggests that 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide could be investigated for its potential in treating hypoglycemia and hypertension.

Signaling Pathway: KATP Channel Activation

KATP_Activation cluster_cell Pancreatic β-cell / Vascular Smooth Muscle Cell KATP_Channel KATP Channel (Kir6.2/SUR1) K_efflux K+ Efflux KATP_Channel->K_efflux Opens Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inactivates Vasodilation Vasodilation Hyperpolarization->Vasodilation Ca_influx Ca2+ Influx (Inhibited) Ca_channel->Ca_influx Insulin_Secretion Insulin Secretion (Inhibited) Ca_influx->Insulin_Secretion Core_Compound 7-chloro-2H-benzo[e]thiadiazin- 3(4H)-one 1,1-dioxide Core_Compound->KATP_Channel Potentially Activates

Caption: Proposed mechanism of KATP channel activation leading to inhibition of insulin secretion and vasodilation.

Diuretic Activity

Many benzothiadiazine derivatives, such as hydrochlorothiazide, are potent diuretics.[6] They typically act by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[7] The structural features of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide are consistent with this class of diuretics, making this a promising area for investigation.

Anticancer Potential

Recent studies have explored the anticancer properties of benzothiadiazine derivatives. The proposed mechanisms are varied and may include the induction of apoptosis and inhibition of cell proliferation. This emerging field presents a novel and exciting research direction for 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide.

Quantitative Data from Analogues

The following tables summarize key quantitative data for IDRA-21 and Diazoxide, which can serve as a benchmark for future studies on the parent compound.

Table 1: IDRA-21 Quantitative Data (AMPA Receptor Modulation)

Parameter Value Assay System Reference
Charge Transfer Doubling Concentration70 µMHEK 293 cells with GluR1/2 receptors[8]
Field EPSP Amplitude IncreaseSignificant at 500 µMRat hippocampal slices[9]

Table 2: Diazoxide and Analogues Quantitative Data (KATP Channel Activation)

Compound Parameter Value Assay System Reference
Diazoxide Analog (NNC 55-9216)EC₅₀16 µmol/LXenopus oocytes with Kir6.2/SUR1[10]
Xanthine Derivative (VU0071063)EC₅₀~7 µMCells expressing Kir6.2/SUR1[11]

Experimental Protocols

The following are detailed methodologies for key experiments to explore the potential of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide.

Synthesis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

A general method for the synthesis of 2H-1,2,4-benzothiadiazine 1,1-dioxides involves the condensation of o-aminobenzenesulfonamides with urea at elevated temperatures.[12]

Workflow for Synthesis

Synthesis_Workflow Start 2-amino-4-chlorobenzenesulfonamide + Urea Reaction Heat (Elevated Temperature) Start->Reaction Product 7-chloro-2H-benzo[e]thiadiazin- 3(4H)-one 1,1-dioxide Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Analysis Characterization (NMR, MS, Elemental Analysis) Purification->Analysis

Caption: General workflow for the synthesis of the core compound.

In Vitro Assay: Electrophysiological Recording of AMPA Receptor Currents
  • Cell Culture: Use HEK293 cells stably transfected with human GluR1/2 flip receptors.

  • Recording: Perform whole-cell patch-clamp recordings.

  • Procedure:

    • Perfuse cells with a standard external solution.

    • Apply glutamate to induce an inward current.

    • Co-apply the test compound with glutamate to measure its effect on the current amplitude and decay kinetics.

    • A slowing of the decay rate indicates positive allosteric modulation.

In Vitro Assay: KATP Channel Opening Assay
  • Cell System: Use Xenopus oocytes or a mammalian cell line (e.g., COSm6) expressing the desired KATP channel subunits (e.g., Kir6.2/SUR1).

  • Recording: Use inside-out patch-clamp electrophysiology.

  • Procedure:

    • Establish a stable inside-out patch.

    • Apply ATP to the intracellular face of the membrane to inhibit channel activity.

    • Apply the test compound in the presence of ATP to assess its ability to open the channel.

    • Measure the increase in channel open probability.

In Vivo Assay: Diuretic Activity in Rats
  • Animals: Use male Wistar rats.

  • Procedure:

    • Administer the test compound orally or intraperitoneally.

    • House the rats in metabolic cages for urine collection.

    • Measure the total urine volume over a specified period (e.g., 5 and 24 hours).[13]

    • Analyze urine for electrolyte concentrations (Na+, K+, Cl-) using ion-selective electrodes or ion chromatography.[14][15]

    • Compare the results to a vehicle control and a standard diuretic like hydrochlorothiazide.

In Vitro Assay: Anticancer Cell Viability (MTT Assay)
  • Cell Lines: Use a panel of human cancer cell lines (e.g., A549 lung carcinoma).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.[16]

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).[16]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.[16]

    • Living cells will reduce MTT to formazan, which is then solubilized with DMSO.[17]

    • Measure the absorbance at a specific wavelength to determine cell viability.[17]

Conclusion

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide stands as a promising, yet underexplored, chemical entity. Based on the robust pharmacological profiles of its close analogs, IDRA-21 and Diazoxide, there is a strong rationale for investigating its potential as a cognitive enhancer, a therapeutic for metabolic and cardiovascular diseases, a diuretic, and an anticancer agent. The experimental protocols outlined in this guide provide a solid framework for initiating a comprehensive research program to unlock the therapeutic potential of this compound.

References

Technical Guide on the Safety and Handling of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The safety and toxicological properties of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide have not been fully investigated. All handling and experimental procedures should be conducted with the utmost caution, treating the compound as potentially hazardous. The information provided for the analogue compound, Diazoxide, is for indicative purposes only and may not be representative of the hazards of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide.

Chemical Identification

Chemical Name 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide
Synonyms 2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-chloro-, 1,1-dioxide[1]
CAS Number 5800-59-9[1][2][3][4][5]
Molecular Formula C7H5ClN2O3S[2]
Molecular Weight 232.64 g/mol [2]
Chemical Structure (A structural representation would be included here in a full whitepaper)

Physical and Chemical Properties

Limited data is available for the physical and chemical properties of this compound. The known properties are summarized in the table below.

PropertyValueSource
Physical State Solid[2][2]
Appearance Pale brown solid[2][2]
Melting Point > 250 °C (literature)[2][4][2][4]
Solubility Not available
Storage Condition Sealed in a dry place, at room temperature (20 to 22 °C)[2][2]

Hazard Identification

No comprehensive safety data sheet (SDS) is currently available for 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide. One supplier has indicated it as "Not A Hazardous Substance Or Mixture"[2]. However, due to the lack of thorough toxicological studies, this classification should be treated with caution.

For risk assessment purposes, it is prudent to consider the hazard profile of structurally similar compounds. Diazoxide (CAS No. 364-98-7), a close structural analogue, is classified with significant health hazards.

Table of Hazards for Analogue Compound: Diazoxide

Hazard ClassHazard Statement
Acute Toxicity (Oral) H302: Harmful if swallowed[6]
Skin Corrosion/Irritation H315: Causes skin irritation[6]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation[6]
Reproductive Toxicity H360: May damage fertility or the unborn child[6]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[6]
Specific Target Organ Toxicity (Repeated Exposure) H372: Causes damage to organs through prolonged or repeated exposure[6]

Given these potential hazards based on a structural analogue, 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide should be handled as a substance of unknown toxicity with potential for significant health effects.

Safe Handling and Storage

All operations involving this compound should be conducted by trained personnel in a controlled laboratory setting.

  • Engineering Controls: Work with this solid compound should be performed in a certified chemical fume hood to minimize inhalation of any dust or aerosols.

  • Handling Procedures: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use non-sparking tools. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[2]. Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A comprehensive PPE workflow should be followed to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Handling Solid Compound eye_protection Eye Protection: Safety glasses with side shields or goggles start->eye_protection hand_protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile) start->hand_protection body_protection Body Protection: Laboratory coat start->body_protection respiratory_protection Respiratory Protection: If dust is generated, use a NIOSH-approved respirator eye_protection->respiratory_protection hand_protection->respiratory_protection body_protection->respiratory_protection end Work Complete respiratory_protection->end

Caption: PPE workflow for handling solid compounds of unknown toxicity.

First Aid Measures

In the event of exposure, follow these general first aid guidelines and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways.

Experimental Protocols

The following is a general protocol for handling a solid chemical of unknown toxicity. This should be adapted to specific experimental needs and institutional safety policies.

Standard Operating Procedure (SOP) for Handling Solid Chemicals of Unknown Toxicity

  • Pre-Experiment Preparation:

    • Review all available safety information for the compound and its analogues.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Prepare all necessary equipment and PPE.

    • Have a spill kit readily available.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood.

    • Use a disposable weighing boat or line the balance with protective paper.

    • Handle the solid with a spatula or other appropriate tools to minimize dust generation.

    • Close the container immediately after use.

  • Dissolution and Reaction Setup:

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Ensure all reaction vessels are properly secured and vented if necessary.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Dispose of all contaminated materials (gloves, weighing boats, etc.) as hazardous waste.

    • Wash hands thoroughly after completing the work.

Logical Framework for Handling Chemicals with Limited Safety Data

The decision-making process for handling a compound like 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide should follow a precautionary principle.

Safety_Logic cluster_logic Decision Logic for Handling Chemicals with Limited Data start Compound with Limited Safety Data sds_check Is a comprehensive SDS available? start->sds_check analogue_check Is data available for structural analogues? sds_check->analogue_check No proceed_with_caution Proceed with High Caution sds_check->proceed_with_caution Yes (unlikely in this case) high_caution Treat as Highly Toxic: - Full PPE - Engineering Controls - Restricted Access analogue_check->high_caution No use_analogue_data Use Analogue Data for Preliminary Risk Assessment analogue_check->use_analogue_data Yes high_caution->proceed_with_caution use_analogue_data->high_caution

Caption: Decision-making flowchart for handling chemicals with sparse safety data.

References

Methodological & Application

Application Notes and Protocols for 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as diazoxide, is a well-characterized activator of ATP-sensitive potassium (K-ATP) channels. It is structurally related to thiazide diuretics but lacks diuretic activity. Diazoxide's primary mechanism of action involves opening K-ATP channels in various tissues, leading to membrane hyperpolarization. This effect inhibits insulin secretion from pancreatic β-cells and causes relaxation of vascular smooth muscle, resulting in its clinical use for treating hyperinsulinemic hypoglycemia and severe hypertension.[1][2][3] These application notes provide detailed protocols for key in vitro assays to study the pharmacological effects of diazoxide.

Data Presentation: In Vitro Efficacy of Diazoxide

The following table summarizes quantitative data from various in vitro assays investigating the activity of diazoxide.

Assay TypeTarget/Cell TypeParameterValueReference
Insulin Secretion InhibitionIsolated Pancreatic IsletsIC5010.2 µM[4]
K-ATP Channel ActivationRat Portal Vein and Aorta-Stimulated 86Rb+ efflux[5]
Mitochondrial RespirationIsolated Heart MitochondriaInhibitionConcentration-dependent inhibition of succinate oxidation (10-100 µM)[6]
K-ATP Channel BlockadeRat Portal Vein and AortaIC50 (Glibenclamide)~0.1 µM (inhibition of diazoxide-stimulated 86Rb+ efflux)[5]

Experimental Protocols

Protocol 1: K-ATP Channel Activity Assay using 86Rb+ Efflux

This assay measures the activity of K-ATP channels by quantifying the efflux of Rubidium-86 (86Rb+), a potassium ion surrogate, from cells. Activation of K-ATP channels by diazoxide increases the rate of 86Rb+ efflux.

Principle: Cells are loaded with 86Rb+. The baseline efflux is measured, after which the cells are stimulated with diazoxide. The increase in the rate of 86Rb+ in the extracellular medium corresponds to the opening of K-ATP channels.

Materials:

  • Cell line expressing K-ATP channels (e.g., INS-1E pancreatic β-cells, or vascular smooth muscle cells)

  • Cell culture medium (e.g., RPMI-1640)

  • 86RbCl (radioisotope)

  • Physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer)

  • Diazoxide

  • Glibenclamide (K-ATP channel blocker, for control)

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.

  • Loading with 86Rb+:

    • Aspirate the culture medium.

    • Wash cells twice with the physiological salt solution.

    • Add 500 µL of loading buffer (salt solution containing 1-2 µCi/mL 86RbCl) to each well.

    • Incubate for 1-2 hours at 37°C to allow for cellular uptake of 86Rb+.

  • Measuring Efflux:

    • Aspirate the loading buffer and wash the cells rapidly four times with 1 mL of ice-cold, non-radioactive salt solution to remove extracellular 86Rb+.

    • Add 1 mL of fresh, pre-warmed salt solution to each well and incubate for a defined period (e.g., 2 minutes) at 37°C. This is the first efflux sample (baseline).

    • Collect the supernatant (efflux sample) and add 1 mL of fresh buffer containing the test compound (e.g., diazoxide at various concentrations).

    • Continue collecting the supernatant and replacing it with fresh buffer at regular intervals (e.g., every 2-5 minutes) for a total of 20-30 minutes.

  • Cell Lysis: After the final efflux sample is collected, lyse the cells by adding 1 mL of 0.1 M NaOH or 1% Triton X-100 to each well to determine the amount of 86Rb+ remaining in the cells.

  • Quantification:

    • Measure the radioactivity in all collected efflux samples and the cell lysate using a scintillation counter.

    • Calculate the efflux rate constant for each time point as a fraction of the total 86Rb+ present in the cells at that time.

    • Plot the efflux rate against time to observe the effect of diazoxide.

Expected Results: Diazoxide should cause a concentration-dependent increase in the rate of 86Rb+ efflux compared to the baseline, indicating the opening of K-ATP channels.[5] This effect can be inhibited by co-incubation with the K-ATP channel blocker glibenclamide.[5]

G Workflow: K-ATP Channel Activity Assay (86Rb+ Efflux) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Culture cells to 80-90% confluency p2 Load cells with 86RbCl solution p1->p2 e1 Wash to remove extracellular 86Rb+ p2->e1 e2 Collect baseline efflux sample e1->e2 e3 Add Diazoxide (Test Compound) e2->e3 e4 Collect time-point efflux samples e3->e4 a1 Lyse cells to get remaining 86Rb+ e4->a1 a2 Measure radioactivity (Scintillation Counting) a1->a2 a3 Calculate efflux rate and plot data a2->a3

Workflow for the 86Rb+ efflux assay.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the procedure for measuring insulin secretion from isolated pancreatic islets in response to glucose, and its inhibition by diazoxide.

Principle: Pancreatic islets are incubated with varying concentrations of glucose to stimulate insulin secretion. Diazoxide is added to assess its inhibitory effect on this process. Insulin released into the medium is then quantified, typically by ELISA.

Materials:

  • Isolated pancreatic islets (e.g., from human, rat, or mouse) or β-cell lines (e.g., INS-1E).

  • Culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM).

  • KRB buffer with high glucose (e.g., 16.7 mM).

  • Diazoxide stock solution (dissolved in DMSO).

  • Insulin ELISA kit.

Procedure:

  • Islet Preparation:

    • Isolate pancreatic islets using a standard collagenase digestion method.

    • Culture the islets for 24-48 hours to allow recovery.

    • Hand-pick islets of similar size for the experiment.

  • Pre-incubation:

    • Place groups of 5-10 size-matched islets into tubes or wells of a 24-well plate.

    • Wash the islets with KRB buffer containing low glucose.

    • Pre-incubate the islets in KRB with low glucose for 60 minutes at 37°C to establish a basal insulin secretion rate.

  • Static Incubation (Stimulation):

    • Carefully remove the pre-incubation buffer.

    • Add 1 mL of the treatment buffer to the islets. This includes:

      • Control: KRB with low glucose (basal secretion).

      • Stimulated Control: KRB with high glucose (stimulated secretion).

      • Test: KRB with high glucose + varying concentrations of diazoxide (e.g., 0.3 to 300 µM).[4]

    • Incubate for 60-90 minutes at 37°C.

  • Sample Collection and Analysis:

    • After incubation, collect the supernatant (buffer) from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

    • (Optional) Extract total insulin content from the remaining islets to normalize secreted insulin.

Expected Results: High glucose will stimulate a significant increase in insulin secretion compared to the low glucose control. Diazoxide is expected to inhibit glucose-stimulated insulin secretion in a dose-dependent manner.[4][7]

G Signaling Pathway: Diazoxide-Mediated Inhibition of Insulin Secretion Diazoxide Diazoxide KATP K-ATP Channel (SUR1/Kir6.2) Diazoxide->KATP Activates K_efflux K+ Efflux KATP->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_channel Inactivates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Granule Exocytosis Ca_influx->Insulin_secretion Result Inhibition of Insulin Secretion Insulin_secretion->Result

Diazoxide's mechanism in pancreatic β-cells.
Protocol 3: Vasorelaxation Assay in Isolated Aortic Rings

This assay assesses the vasodilatory properties of diazoxide on vascular smooth muscle.

Principle: Rings of aorta are mounted in an organ bath and pre-constricted with an agent like norepinephrine or high potassium chloride to induce a stable contraction. Diazoxide is then added in a cumulative manner to measure its ability to relax the pre-constricted tissue.

Materials:

  • Rat or rabbit thoracic aorta.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.

  • Wire myograph or organ bath system.

  • Force transducer and data acquisition system.

  • Norepinephrine or Potassium Chloride (KCl) for pre-constriction.

  • Diazoxide.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal and carefully dissect the thoracic aorta.

    • Place the aorta in ice-cold salt solution.

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting:

    • Mount the aortic rings in the organ bath chambers filled with salt solution maintained at 37°C and continuously gassed.

    • Attach the rings to the force transducer.

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams), with buffer changes every 15-20 minutes.

  • Viability Check:

    • Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

    • Wash the tissue and allow it to return to baseline tension.

  • Pre-constriction:

    • Add a vasoconstrictor (e.g., norepinephrine, ~1 µM) to induce a stable, submaximal contraction (typically 60-80% of the KCl-induced maximum).

  • Cumulative Concentration-Response Curve:

    • Once the contraction is stable, add diazoxide to the bath in a cumulative manner (from low to high concentrations, e.g., 10 nM to 100 µM).

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Record the change in tension at each concentration of diazoxide.

    • Express the relaxation as a percentage of the pre-constriction tension.

    • Plot the percentage of relaxation against the log concentration of diazoxide to generate a concentration-response curve and calculate the EC50.

Expected Results: Diazoxide should induce a concentration-dependent relaxation of the pre-constricted aortic rings, demonstrating its vasodilatory effect.[5][8] This effect is typically abolished in vessels depolarized with high concentrations of KCl (>35 mM), confirming its mechanism via potassium channel opening.[5]

G Workflow: Isolated Aortic Ring Vasorelaxation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Dissect and clean thoracic aorta p2 Cut aorta into 2-3 mm rings p1->p2 p3 Mount rings in organ bath p2->p3 e1 Equilibrate under resting tension p3->e1 e2 Pre-constrict with Norepinephrine/KCl e1->e2 e3 Add Diazoxide in cumulative doses e2->e3 a1 Record tension changes at each dose e3->a1 a2 Calculate % relaxation a1->a2 a3 Plot concentration- response curve (EC50) a2->a3

Workflow for the vasorelaxation assay.

References

Application Notes and Protocols: In Vivo Studies of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as Diazoxide, is a well-established activator of ATP-sensitive potassium (KATP) channels. Its primary pharmacological effect in vivo is the suppression of insulin secretion from pancreatic β-cells, leading to an increase in blood glucose levels. This property has led to its clinical use in managing hypoglycemic conditions, such as those caused by hyperinsulinism.[1][2][3] Beyond its metabolic effects, Diazoxide also exhibits significant cardiovascular actions, including vasodilation and cardioprotective effects, which are subjects of ongoing research.[4][5] These application notes provide a detailed overview of in vivo studies using Diazoxide, summarizing key quantitative data and outlining experimental protocols to guide future research.

Data Presentation: Quantitative In Vivo Data for Diazoxide

Table 1: Pharmacokinetic Parameters of Diazoxide
ParameterSpeciesValueNotes
Half-life Human (Adults)24-36 hoursWith normal renal function.[1]
Human (Pediatrics)9-24 hours[1][2]
Onset of Action Human~1 hourFor hyperglycemic effect after oral administration.[1]
Duration of Action Human~8 hoursWith normal renal function.[1]
Protein Binding Human>90%Primarily to serum albumin.[1]
Bioavailability Human91%Oral administration.[6]
Volume of Distribution Human (Adults)0.21 L/kg[6]
Human (Children)33% of body weight[6]
Renal Clearance Human4 ml/minFollowing intravenous administration in subjects with normal renal function.[6]
Metabolism Human54-60%Metabolized by CYP1A2 and to a lesser extent by CYP3A4 into inactive metabolites.[6]
Excretion HumanRenal[1]
Table 2: In Vivo Dosing Regimens for Diazoxide
SpeciesApplicationDosageRoute of AdministrationReference
Human (Adults, Children) Hypoglycemia3 mg/kg/day, divided every 8 hours (usual range: 3-8 mg/kg/day)Oral[1]
Human (Neonates, Infants) Hypoglycemia10 mg/kg/day, divided every 8 hours (usual range: 8-15 mg/kg/day)Oral[1][3]
Rat (90% Pancreatectomized) Reversal of β-cell glucose unresponsiveness30 mg/kg, twice a day for 5 daysOral[7]
Rat Cognition Enhancement (IDRA 21, a related compound)4-120 µmol/kgOral[8]

Experimental Protocols

Protocol 1: Induction of β-cell Rest and Restoration of Glucose Responsiveness in a Diabetic Rat Model

This protocol is based on a study investigating the effect of Diazoxide on β-cell function in 90% pancreatectomized (Px) diabetic rats, a model for non-insulin-dependent diabetes mellitus.[7]

Objective: To test the hypothesis that inhibiting excessive insulin secretion with Diazoxide can restore glucose-induced insulin secretion in a state of chronic hyperglycemia.

Animal Model: Male 90% pancreatectomized (Px) rats. This surgical model induces a state of chronic hyperglycemia and subsequent loss of β-cell responsiveness to glucose.

Materials:

  • Diazoxide powder

  • Vehicle (e.g., tap water)

  • Oral gavage needles

  • Blood glucose monitoring system

  • Reagents for in vitro pancreas perfusion (e.g., Krebs-Ringer bicarbonate buffer, glucose, arginine)

Procedure:

  • Animal Model Generation: Perform a 90% pancreatectomy on the rats. Allow the animals to recover and develop a stable hyperglycemic state (typically 2-3 weeks post-surgery).

  • Treatment Groups: Divide the Px rats into two groups:

    • Diazoxide Group: Administer Diazoxide at a dose of 30 mg/kg orally, twice a day, for 5 consecutive days.

    • Control Group: Administer an equivalent volume of the vehicle (tap water) on the same schedule.

  • Monitoring: Monitor non-fasting plasma glucose values and perform oral glucose tolerance tests to assess the in vivo effect of the treatment.

  • In Vitro Pancreas Perfusion: 36 hours after the final treatment, euthanize the animals and isolate the pancreas for in vitro perfusion studies.

  • Perfusion Protocol:

    • Perfuse the isolated pancreas with a buffer containing 16.7 mM glucose for 15 minutes to assess the first-phase insulin response.

    • Subsequently, perfuse with a buffer containing 16.7 mM glucose plus 10 mM arginine for 15 minutes to assess the potentiated insulin response.

  • Data Analysis: Measure insulin concentrations in the perfusate to quantify glucose-induced and arginine-potentiated insulin secretion. Compare the results between the Diazoxide-treated and control groups. The study found that Diazoxide treatment partially restored glucose-induced insulin secretion and fully restored the response to arginine.[7]

Mandatory Visualizations

Signaling Pathway of Diazoxide in Pancreatic β-Cells

Diazoxide_Signaling_Pathway cluster_beta_cell Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism Closes ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP Closes KATP_Channel KATP Channel (SUR1/Kir6.2) ATP_ADP->KATP_Channel Closes Depolarization Membrane Depolarization KATP_Channel->Depolarization Inhibits K⁺ efflux Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Maintains K⁺ efflux Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Diazoxide Diazoxide Diazoxide->KATP_Channel Opens Hyperpolarization->Ca_Channel Prevents Opening

Caption: Mechanism of Diazoxide-induced inhibition of insulin secretion in pancreatic β-cells.

Experimental Workflow for In Vivo Assessment of Diazoxide

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (e.g., 5 days) cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., 90% Pancreatectomized Rat) Grouping Divide into Control & Diazoxide Treatment Groups Animal_Model->Grouping Dosing Administer Diazoxide (e.g., 30 mg/kg) or Vehicle (Control) Grouping->Dosing Monitoring In-life Monitoring (Blood Glucose, Body Weight) Dosing->Monitoring Sacrifice Euthanasia & Tissue Collection (36h post-last dose) Monitoring->Sacrifice Perfusion Isolate Pancreas for In Vitro Perfusion Sacrifice->Perfusion Biochemical Measure Insulin Secretion (Glucose & Arginine Stimulated) Perfusion->Biochemical Data_Analysis Statistical Analysis & Interpretation Biochemical->Data_Analysis Compare Groups

Caption: Workflow for a study on Diazoxide's effect on β-cell function in a diabetic rat model.

Logical Relationship of Diazoxide's In Vivo Effects

Logical_Relationship cluster_cellular Cellular Level cluster_organ Organ Level cluster_systemic Systemic Level Diazoxide Diazoxide Administration (Oral/IV) KATP KATP Channel Activation (Pancreatic β-cells, Smooth Muscle) Diazoxide->KATP Pancreas ↓ Insulin Secretion KATP->Pancreas Vessels Vasodilation KATP->Vessels Blood_Glucose ↑ Blood Glucose (Hyperglycemia) Pancreas->Blood_Glucose Blood_Pressure ↓ Blood Pressure (Hypotension) Vessels->Blood_Pressure

Caption: Cause-and-effect cascade of Diazoxide's primary in vivo pharmacological actions.

References

Application Notes and Protocols: 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide) in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as diazoxide, is a well-established ATP-sensitive potassium (K-ATP) channel opener.[1] While clinically used for its antihypertensive and hyperglycemic effects, diazoxide has emerged as a valuable pharmacological tool in neuropharmacology research. Its ability to modulate neuronal excitability, mitochondrial function, and inflammatory responses makes it a significant compound for investigating neuroprotective strategies and the pathophysiology of various neurological disorders. These application notes provide an overview of diazoxide's use in neuropharmacology, supported by quantitative data and detailed experimental protocols.

Mechanism of Action in the Central Nervous System

Diazoxide's primary mechanism of action in the central nervous system (CNS) is the activation of K-ATP channels, which are present on the plasma membrane of neurons and glial cells, as well as on the inner mitochondrial membrane (mitoK-ATP).[1]

  • Neuronal Hyperpolarization: Activation of plasma membrane K-ATP channels leads to potassium ion efflux, causing hyperpolarization of the neuronal membrane. This increase in the threshold for firing action potentials results in a general dampening of neuronal excitability.

  • Mitochondrial Modulation: Opening of mitoK-ATP channels by diazoxide plays a crucial role in neuroprotection. This is thought to involve the modulation of mitochondrial membrane potential, reduction of calcium overload, and decreased production of reactive oxygen species (ROS).[1]

  • Anti-inflammatory Effects: Diazoxide has been shown to exert anti-inflammatory effects by modulating microglial activation, a key component of neuroinflammation in various CNS pathologies.

Key Applications in Neuropharmacology Research

  • Neuroprotection: Diazoxide has demonstrated significant neuroprotective effects in various models of neuronal injury, including ischemia, excitotoxicity, and status epilepticus. By reducing neuronal hyperexcitability and mitochondrial dysfunction, diazoxide helps preserve neuronal viability.

  • Anti-neuroinflammation: Research has highlighted the potential of diazoxide to mitigate neuroinflammatory processes by suppressing the activation of microglia, the resident immune cells of the brain. This has implications for neurodegenerative diseases and acute brain injuries where inflammation is a key pathological feature.

  • Modulation of Synaptic Transmission: By acting on presynaptic K-ATP channels, diazoxide can influence neurotransmitter release, providing a tool to study synaptic physiology and its role in neurological disorders.

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of diazoxide in neuropharmacology.

Table 1: Electrophysiological and Neuroprotective Effects of Diazoxide

ParameterCell Type/ModelDiazoxide ConcentrationEffectReference
EC50 (Outward Current) Rat Hippocampal Neurons51.1 µMHalf-maximal effective concentration for inducing an outward K+ current.[2]
Neuronal Viability Rat Cortical Neurons (Glutamate Excitotoxicity)250 µMIncreased neuronal viability from 54 ± 2% to 84 ± 2%.
Neuronal Viability Rat Cortical Neurons (Glutamate Excitotoxicity)500 µMIncreased neuronal viability from 54 ± 2% to 92 ± 3%.
mIPSC Frequency Rat Substantia Nigra Pars Reticulata Neurons30-300 µMDose-dependent reduction in the frequency of miniature inhibitory postsynaptic currents.

Table 2: Anti-inflammatory Effects of Diazoxide on Microglia

ParameterCell Culture ModelDiazoxide ConcentrationEffectReference
Nitric Oxide (NO) Production LPS/IFNγ-stimulated Microglia100 µMUp to 38.8 ± 6.6% reduction in NO production.
TNF-α Release LPS/IFNγ-stimulated Microglia100 µMUp to 25.0 ± 8.2% reduction in TNF-α release.
IL-6 Release LPS/IFNγ-stimulated Microglia100 µMUp to 34.6 ± 5.1% reduction in IL-6 release.
Microglial Activation (in vivo) Mouse model of motor neuron injury1.25 mg/kg (i.p.)Significantly smaller magnitude of microglial activation compared to non-treated controls.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of diazoxide on neuronal ion channel activity.

Materials:

  • Cultured neurons or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular pipette solution

  • Diazoxide stock solution

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Prepare aCSF and intracellular solution. A typical aCSF contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2. A standard K-gluconate based intracellular solution is used for recording potassium currents.

  • Prepare acute brain slices or plate cultured neurons in the recording chamber.

  • Continuously perfuse the recording chamber with oxygenated aCSF at a constant flow rate.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Approach a neuron under visual guidance (e.g., DIC microscopy) and form a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline neuronal activity (e.g., holding current in voltage-clamp or membrane potential in current-clamp).

  • Prepare different concentrations of diazoxide in aCSF from a stock solution.

  • Apply diazoxide to the recording chamber via the perfusion system.

  • Record changes in ion channel currents or membrane potential in response to diazoxide application.

  • To determine the EC50, apply a range of diazoxide concentrations and plot the dose-response curve.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following diazoxide administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Anesthesia

  • Surgical tools

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Diazoxide for systemic or local administration

  • Analytical system for neurotransmitter quantification (e.g., HPLC-ECD)

Procedure:

  • Anesthetize the animal and place it in the stereotaxic frame.

  • Perform a craniotomy over the brain region of interest.

  • Slowly implant the microdialysis probe into the target brain region using stereotaxic coordinates.

  • Secure the probe to the skull with dental cement.

  • Allow the animal to recover from surgery.

  • Connect the microdialysis probe to a syringe pump and a fraction collector.

  • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples to establish basal neurotransmitter levels.

  • Administer diazoxide systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Continue to collect dialysate samples at regular intervals.

  • Analyze the concentration of neurotransmitters in the dialysate samples using an appropriate analytical technique.

  • Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

Pilocarpine-Induced Status Epilepticus in Rodents

This protocol describes a common model to study the neuroprotective effects of diazoxide against seizure-induced neuronal damage.

Materials:

  • Adult rats or mice

  • Pilocarpine hydrochloride

  • Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

  • Diazoxide

  • Saline solution

  • Animal monitoring equipment (e.g., for observing seizure stages)

Procedure:

  • Pre-treat animals with scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) 30 minutes before pilocarpine administration.

  • Administer diazoxide or vehicle to the respective animal groups at the desired pre-treatment time.

  • Induce status epilepticus by administering a high dose of pilocarpine hydrochloride (e.g., 320-380 mg/kg, i.p. for rats).

  • Observe the animals for seizure activity and score the seizure severity using a standardized scale (e.g., Racine scale).

  • Status epilepticus is characterized by continuous or rapidly recurring seizures.

  • After a defined period of status epilepticus (e.g., 90 minutes), terminate the seizures with a benzodiazepine like diazepam if necessary for survival studies.

  • At a predetermined time point after status epilepticus (e.g., 24 hours or 7 days), euthanize the animals and collect brain tissue for histological analysis (e.g., Nissl staining, Fluoro-Jade) to quantify neuronal damage.

  • Compare the extent of neuronal damage between the diazoxide-treated and vehicle-treated groups.

Visualizations

signaling_pathway cluster_membrane Plasma Membrane cluster_mito Mitochondrion KATP_channel K-ATP Channel Hyperpolarization Hyperpolarization KATP_channel->Hyperpolarization K+ Efflux Neuron Neuron mitoKATP_channel mitoK-ATP Channel ROS Reduced ROS Production mitoKATP_channel->ROS Ca_overload Reduced Ca2+ Overload mitoKATP_channel->Ca_overload Neuroprotection Neuroprotection ROS->Neuroprotection Ca_overload->Neuroprotection Diazoxide Diazoxide Diazoxide->KATP_channel Activates Diazoxide->mitoKATP_channel Activates Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Reduced_Excitability->Neuroprotection

Caption: Mechanism of Diazoxide-mediated Neuroprotection.

experimental_workflow cluster_invitro In Vitro: Patch-Clamp Electrophysiology cluster_invivo In Vivo: Microdialysis cell_prep Prepare Neuronal Culture or Brain Slice giga_seal Form Gigaohm Seal cell_prep->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Activity whole_cell->baseline_rec dzx_app Apply Diazoxide baseline_rec->dzx_app effect_rec Record Effect on Ion Channels dzx_app->effect_rec probe_implant Implant Microdialysis Probe recovery Animal Recovery probe_implant->recovery baseline_collection Collect Baseline Dialysate recovery->baseline_collection dzx_admin Administer Diazoxide baseline_collection->dzx_admin sample_collection Collect Post-Treatment Samples dzx_admin->sample_collection analysis Analyze Neurotransmitter Levels sample_collection->analysis

Caption: Experimental Workflows for Diazoxide Research.

logical_relationship cluster_cellular Cellular Effects Diazoxide Diazoxide KATP_Activation K-ATP Channel Activation Diazoxide->KATP_Activation Hyperpolarization Hyperpolarization KATP_Activation->Hyperpolarization Mito_Stabilization Mitochondrial Stabilization KATP_Activation->Mito_Stabilization Microglia_Modulation Microglia Modulation KATP_Activation->Microglia_Modulation Neuroprotection Neuroprotective Outcome Anti_inflammatory Anti-inflammatory Outcome Reduced_Ca_Influx Reduced Ca2+ Influx Hyperpolarization->Reduced_Ca_Influx Reduced_Ca_Influx->Neuroprotection Mito_Stabilization->Neuroprotection Microglia_Modulation->Anti_inflammatory

Caption: Logical Flow from Diazoxide to Neuroprotective Outcomes.

References

Application Notes and Protocols for 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (IDRA-21) as an AMPA Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as IDRA-21, is a potent, chiral, and positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The active form of this benzothiadiazine derivative is (+)-IDRA-21. Its primary mechanism of action involves reducing the desensitization of AMPA receptors, thereby prolonging their activation in response to glutamate.[1][2][3] This modulation enhances excitatory neurotransmission and promotes synaptic plasticity, particularly through the induction of long-term potentiation (LTP), a cellular mechanism crucial for learning and memory.[1][2]

Preclinical studies have demonstrated the cognitive-enhancing effects of IDRA-21 in various animal models.[4][5] It has been shown to be significantly more potent than aniracetam in reversing cognitive deficits.[1] Notably, IDRA-21 exhibits sustained effects on cognition, with improvements in tasks such as the delayed matching-to-sample (DMTS) being observed for up to 48 hours after a single dose.[1][4] While generally considered to have a low neurotoxic liability under normal conditions, it may exacerbate neuronal damage in the context of global ischemia or seizures.[1][6]

These application notes provide a comprehensive overview of the quantitative data available for IDRA-21 and detailed protocols for key experiments to facilitate further research and drug development.

Data Presentation

In Vitro Efficacy and Potency of IDRA-21

The following table summarizes the half-maximal effective concentrations (EC50) of IDRA-21 for the potentiation of currents mediated by various AMPA and kainate receptor subunit compositions. Data was obtained from whole-cell patch-clamp recordings in HEK293 cells transiently transfected with the specified receptor subunits.

Receptor Subunit CompositionAgonistIDRA-21 EC50 (µM)Maximum Efficacy (% of control)Reference
AMPA Receptor (GluA1)100 µM Glutamate585 ± 130Not specified
AMPA Receptor (GluA2)100 µM Glutamate532 ± 80Not specified
Kainate Receptor (in cerebellar neurons)KainateNot specifiedNot specified
Kainate Receptor (GluK2)100 µM Glutamate568 ± 260400 ± 100
Kainate Receptor (GluK2/GluK4)100 µM GlutamateMore potent than on GluK2 alone92 ± 15
Kainate Receptor (GluK2/GluK5)100 µM GlutamateNot specified293 ± 18
In Vivo Cognitive Enhancement Effects of IDRA-21

The table below details the effective oral dosages of IDRA-21 and the observed cognitive improvements in the Delayed Matching-to-Sample (DMTS) task performed by young and aged rhesus monkeys.

Animal ModelTaskIDRA-21 Oral Dosage (mg/kg)Key FindingsReference
Young Rhesus MonkeysDelayed Matching-to-Sample (DMTS)0.15 - 10Significant improvement in task performance, with effects lasting up to 48 hours after a single dose.[4][4]
Young Rhesus MonkeysDMTS (Long delay trials)Individualized Best Dose (average 1.9 ± 1.6)34% increase in task accuracy compared to vehicle.[4][4]
Aged Rhesus MonkeysDMTS (Medium delay trials)Individualized Best DoseUp to 18% increase in task accuracy compared to vehicle.[4][4]

Signaling Pathways and Experimental Workflows

AMPA Receptor Modulation by IDRA-21

AMPA_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Na_Ca_channel Na+/Ca2+ Influx AMPA_R->Na_Ca_channel Opens Desensitization Desensitization AMPA_R->Desensitization EPSP Excitatory Postsynaptic Potential (EPSP) Na_Ca_channel->EPSP Generates Glutamate->AMPA_R Binds IDRA21 IDRA-21 IDRA21->AMPA_R Positive Allosteric Modulation IDRA21->Desensitization Inhibits

Caption: AMPA receptor positive allosteric modulation by IDRA-21.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology

Patch_Clamp_Workflow A Cell Preparation (HEK293 transfection or neuronal culture) C Establish Gigaohm Seal (Pipette to cell membrane) A->C B Micropipette Fabrication & Filling (Internal Solution) B->C D Rupture Membrane (Achieve whole-cell configuration) C->D E Voltage-Clamp Recording (Hold at -60mV to -70mV) D->E F Baseline Recording (Apply agonist, e.g., Glutamate) E->F G Drug Application (Bath application of IDRA-21) F->G H Record Modulated Current G->H I Data Analysis (Measure peak current, desensitization kinetics) H->I

Caption: Workflow for a whole-cell patch-clamp experiment.

Logical Flow of the Delayed Matching-to-Sample (DMTS) Task

DMTS_Flow Start Start Trial Present_Sample Present Sample Stimulus Start->Present_Sample Delay Delay Period (Variable duration) Present_Sample->Delay Present_Choices Present Sample and Novel Stimuli Delay->Present_Choices Monkey_Response Monkey Selects a Stimulus Present_Choices->Monkey_Response Correct_Choice Correct Match? Monkey_Response->Correct_Choice Reward Deliver Reward Correct_Choice->Reward Yes Incorrect No Reward / Timeout Correct_Choice->Incorrect No ITI Inter-Trial Interval Reward->ITI Incorrect->ITI End End Trial ITI->End

Caption: Logical flow of a Delayed Matching-to-Sample trial.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the modulatory effect of IDRA-21 on AMPA receptor-mediated currents in a controlled in vitro system.

Materials:

  • HEK293 cells transiently transfected with desired AMPA receptor subunits (e.g., GluA1/GluA2).

  • Primary neuronal cultures (e.g., cerebellar granule neurons).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH, osmolarity ~310 mOsm).

  • Agonist solution: Glutamate or AMPA dissolved in external solution.

  • IDRA-21 stock solution (in DMSO) and final dilutions in external solution.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Protocol:

  • Cell Preparation: Plate transfected HEK293 cells or primary neurons on glass coverslips 24-48 hours prior to recording.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution at a constant rate (e.g., 2 ml/min).

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane and achieve the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell at a holding potential of -60 mV to -70 mV.

  • Baseline Recording: Apply the AMPA receptor agonist via a fast-perfusion system to elicit a baseline current.

  • IDRA-21 Application: Co-apply IDRA-21 with the agonist and record the modulated current. Perform a dose-response analysis by applying a range of IDRA-21 concentrations.

  • Data Analysis: Measure the peak amplitude and decay kinetics of the AMPA receptor-mediated currents in the absence and presence of IDRA-21. Calculate the percentage potentiation and determine the EC50 value.

Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys

Objective: To assess the in vivo cognitive-enhancing effects of IDRA-21 on short-term memory.

Materials:

  • Adult rhesus monkeys trained on the DMTS task.

  • Operant conditioning chamber equipped with a touch-sensitive screen and a reward delivery system.

  • A set of trial-unique visual stimuli (e.g., abstract patterns, objects).

  • IDRA-21 formulated for oral administration.

  • Vehicle control.

Protocol:

  • Animal Training: Train the monkeys on the DMTS task to a stable baseline performance (e.g., >85% accuracy on short delays). The task involves presenting a "sample" stimulus, followed by a delay, and then a choice between the sample and one or more novel stimuli. A correct response (touching the matching sample) is rewarded.

  • Dosing: Administer IDRA-21 orally at various doses (e.g., 0.15, 0.3, 1.0, 3.0, 10 mg/kg) or vehicle control. A washout period of at least 3 days should be allowed between drug administrations.[4]

  • Testing: Conduct DMTS sessions at a set time post-administration. The sessions should consist of a predetermined number of trials with varying delay intervals (e.g., short, medium, long).

  • Data Collection: Record the accuracy (percentage of correct responses) for each delay interval and the response latency.

  • Data Analysis: Compare the performance under IDRA-21 to the vehicle control. Determine the dose-response relationship and the duration of the cognitive-enhancing effects.

Induction and Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To determine the effect of IDRA-21 on the induction and maintenance of LTP, a cellular correlate of learning and memory.

Materials:

  • Sprague-Dawley rats.

  • Vibratome for slicing brain tissue.

  • Artificial cerebrospinal fluid (aCSF) for dissection and recording.

  • Recording chamber for brain slices.

  • Stimulating and recording electrodes.

  • Electrophysiology setup for extracellular field potential recording.

  • IDRA-21.

Protocol:

  • Slice Preparation: Prepare transverse hippocampal slices (e.g., 400 µm thick) from the rat brain in ice-cold aCSF.

  • Incubation: Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Transfer a slice to the recording chamber and perfuse with aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • IDRA-21 Application: If testing the effect on LTP induction, perfuse the slice with IDRA-21 (e.g., 500 µM) for a period before and during the high-frequency stimulation.[2]

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to measure the potentiation.

  • Data Analysis: Measure the slope of the fEPSPs. Express the post-HFS fEPSP slope as a percentage of the pre-HFS baseline. Compare the magnitude of LTP in the presence and absence of IDRA-21.

Neurotoxicity Assay in Cultured Neurons

Objective: To evaluate the potential neurotoxicity of IDRA-21, alone and in combination with an AMPA receptor agonist.

Materials:

  • Primary cultures of cerebellar granule neurons or hippocampal neurons.

  • Cell culture medium and supplements.

  • IDRA-21.

  • AMPA.

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or a cell viability stain (e.g., propidium iodide).

Protocol:

  • Cell Culture: Plate primary neurons and maintain in culture until mature.

  • Treatment: Expose the neuronal cultures to various concentrations of IDRA-21, AMPA, or a combination of both for a defined period (e.g., 24 hours). Include a vehicle control group.

  • Assessment of Cell Viability:

    • LDH Assay: Collect the culture medium and measure the amount of LDH released from damaged cells according to the manufacturer's instructions.

    • Fluorescent Staining: Stain the cells with a viability dye and visualize using fluorescence microscopy. Count the number of viable and non-viable cells.

  • Data Analysis: Quantify the level of cell death or the percentage of viable cells in each treatment group. Compare the toxicity of IDRA-21 alone and in combination with AMPA to the control conditions.

Disclaimer

This document is intended for research, scientific, and drug development professionals. The information provided is based on preclinical research and should not be interpreted as clinical advice. All experiments should be conducted in accordance with relevant ethical guidelines and regulations.

References

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide in cognitive enhancement studies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide and its analogues reveals a significant focus on their potential as cognitive enhancers, primarily through the modulation of AMPA receptors. While the specific compound "7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide" is not extensively documented in cognitive enhancement literature under this exact name, a closely related and well-studied derivative, 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21) , stands out as a potent cognitive enhancer in preclinical studies. This document will focus on IDRA-21 as a key example of this class of compounds in cognitive enhancement research, while also touching upon the broader context of benzothiadiazine derivatives like Diazoxide.

Application Notes

These notes are intended for researchers, scientists, and drug development professionals investigating the potential of benzothiadiazine derivatives for cognitive enhancement.

Compound of Interest: 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21).

Therapeutic Potential: Nootropic agent for conditions associated with cognitive decline.

Mechanism of Action: IDRA-21 is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It works by attenuating the rapid desensitization of these receptors, thereby enhancing excitatory synaptic strength. This modulation is believed to be the primary mechanism underlying its cognitive-enhancing effects.[1][2] Unlike some other AMPA receptor modulators, IDRA-21 acts as a partial modulator, which may contribute to its favorable safety profile with a lower risk of neurotoxicity.[2]

Key Preclinical Findings:

  • Improved Learning and Memory: Oral administration of IDRA-21 has been shown to significantly improve performance in water maze and passive avoidance tests in rats.[1]

  • Reversal of Cognitive Deficits: IDRA-21 can attenuate cognitive impairments induced by AMPA receptor antagonists (e.g., 2,3-dihydroxy-6-nitro-7-sulfamoylbenzo(F)quinoxaline), GABA-A receptor modulators (e.g., alprazolam), and muscarinic receptor antagonists (e.g., scopolamine).[1]

  • Potency: In comparative studies, IDRA-21 was found to be 20- to 30-fold more potent than aniracetam, another compound with nootropic effects.[1]

  • Stereoselectivity: The cognitive-enhancing effects of IDRA-21 are stereoselective, with the (+) enantiomer being the active form.[1]

  • Blood-Brain Barrier Penetration: The effectiveness of orally administered IDRA-21 in preclinical models suggests that it can cross the blood-brain barrier.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from preclinical studies on IDRA-21.

ParameterSpeciesTest ModelDrug AdministrationEffective Dose (ED50)OutcomeReference
Cognitive Enhancement RatWater Maze (Delayed Retention)Oral4-120 µmol/kgImproved performance compared to vehicle.[1]
Reversal of NBQX-induced impairment RatWater MazeOral7.6 µMAttenuated performance impairment.[1]
Reversal of Alprazolam-induced impairment RatWater Maze & Passive AvoidanceOral13 µmol/kgReduced performance impairment.[1]
Reversal of Scopolamine-induced impairment RatWater Maze & Passive AvoidanceOral108 µmol/kgReduced performance impairment.[1]
Neurotoxicity Rat (neonatal cerebellar granule neurons)In vitro cultureN/AUp to 100 µMDevoid of neurotoxicity.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of IDRA-21 and a typical experimental workflow for assessing its cognitive-enhancing effects.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Desensitization Desensitization AMPA_R->Desensitization Undergoes Ca_Influx Ca²+ Influx AMPA_R->Ca_Influx Leads to IDRA21 IDRA-21 IDRA21->AMPA_R Modulates IDRA21->Desensitization Attenuates Cognitive_Enhancement Cognitive Enhancement Ca_Influx->Cognitive_Enhancement Promotes

Mechanism of action of IDRA-21.

Animal_Model Animal Model (e.g., Rats) Training Behavioral Training (e.g., Water Maze) Animal_Model->Training Drug_Admin Drug Administration (IDRA-21 or Vehicle) Training->Drug_Admin Delayed_Retention Delayed Retention Test Drug_Admin->Delayed_Retention Data_Analysis Data Analysis (Performance Metrics) Delayed_Retention->Data_Analysis Results Results (Cognitive Enhancement) Data_Analysis->Results

Preclinical experimental workflow.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the cognitive-enhancing effects of IDRA-21.

Water Maze Test for Learning and Memory

Objective: To assess spatial learning and memory in rodents.

Materials:

  • Circular water tank (1.5 m diameter) filled with water made opaque with non-toxic paint.

  • Submerged escape platform.

  • Video tracking system.

  • Experimental animals (e.g., Sprague-Dawley rats).

  • IDRA-21 and vehicle solution.

Protocol:

  • Habituation: Allow rats to swim freely in the maze for 60 seconds without the platform to acclimate them to the environment.

  • Training Phase:

    • Place the escape platform in a fixed quadrant of the maze.

    • Conduct 4 trials per day for 4-5 consecutive days.

    • In each trial, release the rat into the water facing the wall from one of four starting positions.

    • Allow the rat to search for the platform for a maximum of 60 seconds.

    • If the rat finds the platform, allow it to remain there for 15-20 seconds.

    • If the rat fails to find the platform within 60 seconds, guide it to the platform.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Drug Administration:

    • Following the final training session, administer IDRA-21 or vehicle orally at the desired doses.

  • Delayed Retention (Probe) Trial:

    • 24 hours after the last training session and drug administration, remove the platform from the maze.

    • Place the rat in the maze and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Passive Avoidance Test

Objective: To assess fear-motivated learning and memory.

Materials:

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door).

  • Grid floor in the dark compartment capable of delivering a mild foot shock.

  • Experimental animals (e.g., mice or rats).

  • IDRA-21 and vehicle solution.

Protocol:

  • Acquisition Trial:

    • Place the animal in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), open the door to the dark compartment.

    • When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Record the latency to enter the dark compartment.

  • Drug Administration:

    • Administer IDRA-21 or vehicle orally immediately after the acquisition trial.

  • Retention Trial:

    • 24 hours after the acquisition trial, place the animal back in the light compartment.

    • Open the door to the dark compartment.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive stimulus.

Broader Context and Future Directions

Future research in this area should focus on:

  • Conducting well-designed clinical trials to evaluate the safety and efficacy of IDRA-21 and other promising benzothiadiazine derivatives in human subjects with cognitive impairments.

  • Further elucidating the long-term effects and optimal dosing strategies for these compounds.

  • Exploring the potential of these compounds in treating a wider range of neurological disorders characterized by cognitive deficits.

References

Cell-based assays for 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

Compound: 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazoxide is a well-characterized activator of ATP-sensitive potassium (KATP) channels.[1][2][3][4] These channels are crucial in coupling the metabolic state of a cell to its electrical excitability.[3] Diazoxide's primary mechanism of action involves opening these channels, leading to membrane hyperpolarization. This effect is harnessed in various therapeutic applications, including the treatment of hyperinsulinemia and hypertensive emergencies.[1] In a research context, Diazoxide is a valuable tool for investigating the role of KATP channels in diverse physiological processes.

This document provides detailed protocols for key cell-based assays to characterize the activity of Diazoxide, including its effects on insulin secretion, neuroprotection, and mitochondrial function.

Mechanism of Action: KATP Channel Activation

Diazoxide binds to the sulfonylurea receptor (SUR) subunit of the KATP channel complex, which is associated with the pore-forming Kir6.x subunit.[1][2] This binding, often requiring the presence of MgADP, stabilizes the open state of the channel, allowing potassium ions (K+) to flow out of the cell down their electrochemical gradient.[2] The resulting hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing calcium influx and inhibiting cellular processes like hormone secretion and muscle contraction.[5]

cluster_membrane Cell Membrane KATP KATP Channel (Kir6.2/SUR1) K_Efflux K+ Efflux KATP->K_Efflux Opens Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Diazoxide Diazoxide Diazoxide->KATP Binds & Activates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->Ca_Channel Inhibits Opening Cellular_Response Inhibition of Cellular Response (e.g., Insulin Secretion) Ca_Influx->Cellular_Response K_Efflux->Hyperpolarization

Caption: Diazoxide's mechanism of action on the KATP channel.

Key Cell-Based Assays

Insulin Secretion Assay in Pancreatic β-Cells

This assay directly measures the primary pharmacological effect of Diazoxide: the inhibition of glucose-stimulated insulin secretion (GSIS). It is a fundamental assay for confirming the compound's activity and potency.

Data Presentation

Cell Line/TissueDiazoxide ConcentrationGlucose ConcentrationObserved Effect on Insulin SecretionReference
Human Islets0.5 mM11 mMDecreased insulin secretion during 96h culture.[5][6]
Human IsletsNot specified20 mMEnhanced first and second phase insulin secretion in islets pre-cultured with Diazoxide.[6]
Rat Insulinoma Cell Line0.6 - 1.0 mM3 mM glucose + 20 mM leucineInhibition of maximally stimulated insulin secretion.[4]
3D β-Cell Spheroids0.3 - 300 µM20 mMDose-dependent inhibition of insulin release.[7]

Experimental Protocol

Objective: To quantify the inhibitory effect of Diazoxide on glucose-stimulated insulin secretion from pancreatic β-cells (e.g., INS-1E cell line or primary islets).

Materials:

  • INS-1E cells or isolated pancreatic islets

  • RPMI-1640 culture medium

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (2.8 mM)

  • KRBH with high glucose (16.7 mM or 20 mM)

  • Diazoxide stock solution (in DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture INS-1E cells or islets in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and β-mercaptoethanol.

  • Pre-incubation: Gently wash the cells twice with KRBH containing low glucose. Pre-incubate the cells in low-glucose KRBH for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Treatment: Aspirate the pre-incubation buffer and add fresh low-glucose KRBH containing various concentrations of Diazoxide (e.g., 0.3 µM to 300 µM) or vehicle control (DMSO). Incubate for 30 minutes.[7]

  • Stimulation: To stimulate insulin secretion, add high-glucose KRBH (containing the same concentrations of Diazoxide or vehicle) to the cells. Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant (the buffer containing secreted insulin) from each well.

  • Quantification: Measure the insulin concentration in the collected supernatants using a commercial insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the total protein content or cell number in each well. Plot the dose-response curve for Diazoxide's inhibition of GSIS to determine the IC50 value.

A Culture Cells (e.g., INS-1E) B Pre-incubation (Low Glucose KRBH) A->B C Add Diazoxide (in Low Glucose KRBH) B->C D Stimulate (High Glucose KRBH + Diazoxide) C->D E Collect Supernatant D->E F Quantify Insulin (ELISA) E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for the insulin secretion assay.

Neuroprotection Assay in Neuronal Cells

Diazoxide has been shown to protect neurons from various insults, including excitotoxicity and oxidative stress.[8][9] This assay evaluates the compound's ability to enhance neuronal cell viability in the presence of a neurotoxic agent.

Data Presentation

Cell LineNeurotoxic InsultDiazoxide ConcentrationObserved Effect on Cell ViabilityReference
NSC-34 Motoneuron CellsGlutamateNot specifiedSignificant increase in cell viability.[8]
NSC-34 Motoneuron CellsH2O2Not specifiedSignificant increase in cell viability.[8]
Primary Rat Cortical Neurons200 µM Glutamate250 µM (24h pre-treatment)Increased neuronal viability from 54% to 84%.[9]
Primary Rat Cortical Neurons200 µM Glutamate500 µM (24h pre-treatment)Increased neuronal viability from 54% to 92%.[9]

Experimental Protocol

Objective: To determine the neuroprotective effect of Diazoxide against glutamate-induced excitotoxicity in a neuronal cell line (e.g., NSC-34) or primary cortical neurons.

Materials:

  • NSC-34 cells or primary cortical neurons

  • Neuronal culture medium (e.g., DMEM/F12 with supplements)

  • Glutamate stock solution

  • Diazoxide stock solution (in DMSO)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue, or LDH release assay kit)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Plate neuronal cells in 96-well plates and allow them to adhere and differentiate as required.

  • Pre-treatment (Optional but recommended): Treat the cells with various concentrations of Diazoxide (e.g., 10 µM to 500 µM) or vehicle for 24 hours prior to the insult.[9]

  • Neurotoxic Insult: Remove the medium and expose the cells to a pre-determined toxic concentration of glutamate (e.g., 200 µM) in culture medium, with or without the continued presence of Diazoxide, for an appropriate duration (e.g., 24 hours).

  • Control Groups: Include a "vehicle only" group (no Diazoxide, no glutamate) and a "glutamate only" group (no Diazoxide).

  • Assess Viability: After the incubation period, wash the cells with PBS and measure cell viability using a preferred method:

    • MTT Assay: Incubate cells with MTT reagent, then solubilize the formazan crystals and measure absorbance.

    • LDH Assay: Collect the culture medium to measure the release of lactate dehydrogenase, an indicator of cell death.

  • Data Analysis: Express the viability of treated cells as a percentage of the vehicle-only control. Compare the viability of cells treated with Diazoxide and glutamate to those treated with glutamate alone to determine the protective effect.

Mitochondrial Function Assay

Diazoxide is also known to act on mitochondrial ATP-sensitive potassium (mitoKATP) channels, which can influence mitochondrial function and cellular bioenergetics.

Data Presentation

Cell LineAssayDiazoxide ConcentrationObserved EffectReference
H9c2 MyoblastsMitochondrial ATPase Activity10 - 400 µMDose-dependent inhibition of ATPase activity.[10]
Primary Rat Cortical NeuronsReactive Oxygen Species (ROS) Production250 - 500 µMIncreased ROS production during preconditioning.[9]

Experimental Protocol

Objective: To measure the effect of Diazoxide on mitochondrial membrane potential, a key indicator of mitochondrial health and function.

Materials:

  • Cell line of interest (e.g., H9c2 cardiac myoblasts)

  • Standard culture medium

  • Diazoxide stock solution (in DMSO)

  • Mitochondrial membrane potential dye (e.g., JC-1, TMRM, or TMRE)

  • FCCP (a mitochondrial uncoupler, as a positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate cells in a suitable format for fluorescence imaging or plate-based reading (e.g., glass-bottom dishes or black-walled 96-well plates).

  • Treatment: Treat the cells with various concentrations of Diazoxide or vehicle for the desired time (e.g., 10 minutes to 24 hours).[10]

  • Dye Loading: Remove the treatment medium and incubate the cells with the mitochondrial membrane potential dye in fresh medium, according to the manufacturer's protocol (e.g., 15-30 minutes at 37°C).

  • Washing: Gently wash the cells with pre-warmed medium or PBS to remove excess dye.

  • Imaging/Measurement:

    • JC-1: In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria, it remains as monomers that fluoresce green. Measure the ratio of red to green fluorescence.

    • TMRM/TMRE: These dyes accumulate in polarized mitochondria, and the fluorescence intensity is proportional to the membrane potential. Measure the fluorescence intensity.

  • Data Analysis: Quantify the fluorescence intensity or ratio. A decrease in the red/green ratio for JC-1 or a decrease in TMRM/TMRE intensity indicates mitochondrial depolarization. Compare the results from Diazoxide-treated cells to vehicle-treated cells.

Conclusion

The cell-based assays described provide a robust framework for characterizing the biological activity of Diazoxide. The insulin secretion assay is crucial for confirming its primary pharmacological effect on pancreatic β-cells. The neuroprotection and mitochondrial function assays allow for the exploration of its effects in other cellular contexts, which are of significant interest in drug development and basic research. These protocols can be adapted to various cell types and research questions to further elucidate the multifaceted roles of KATP channels in cellular physiology and pathophysiology.

References

Application Notes and Protocols for Testing 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as Diazoxide, is a potent activator of ATP-sensitive potassium (KATP) channels. This mechanism of action makes it a valuable pharmacological tool for research and a therapeutic agent for conditions characterized by excessive insulin secretion, such as hyperinsulinemic hypoglycemia (HH). These application notes provide detailed protocols for utilizing animal models to investigate the efficacy and mechanism of action of Diazoxide.

Mechanism of Action

Diazoxide's primary mechanism of action is the opening of KATP channels in pancreatic beta-cells.[1] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarized state prevents the influx of calcium ions, which is a critical step for insulin vesicle fusion and secretion.[2] The net effect is a reduction in insulin release, leading to an increase in blood glucose levels.[2]

Signaling Pathway of Diazoxide in Pancreatic Beta-Cells

The following diagram illustrates the signaling cascade initiated by Diazoxide in pancreatic beta-cells, leading to the inhibition of insulin secretion.

Diazoxide_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Glucose GLUT2->Glucose_int KATP_Channel KATP Channel (Kir6.2/SUR1) VGCC Voltage-Gated Ca2+ Channel KATP_Channel->VGCC Hyperpolarization (Inhibits opening) Ca2_ion Ca2+ Influx VGCC->Ca2_ion Blocked Metabolism Metabolism Glucose_int->Metabolism ATP ATP Metabolism->ATP ATP->KATP_Channel Inhibits Insulin_Vesicles Insulin Vesicles Ca2_ion->Insulin_Vesicles Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Diazoxide Diazoxide Diazoxide->KATP_Channel Activates (Opens)

Figure 1: Diazoxide signaling pathway in pancreatic beta-cells.

Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of Diazoxide. Rodent models are commonly used due to their genetic tractability and well-characterized physiology.

Diet-Induced Obese (DIO) Mice

High-fat diet-induced obese mice are a relevant model as they often develop hyperinsulinemia and insulin resistance, mimicking aspects of type 2 diabetes.

Genetic Models

Mice with genetic modifications, such as those with mutations in the KATP channel subunits (e.g., SUR1 knockout mice), can be invaluable for studying the specific target engagement of Diazoxide.

Chemically-Induced Hyperinsulinemia Models

While less common for chronic studies, acute hyperinsulinemia can be induced for short-term mechanistic investigations.

Experimental Protocols

Protocol 1: Induction of Hyperinsulinemic Hypoglycemia using a Hyperinsulinemic-Euglycemic Clamp

This protocol is adapted from the Mouse Metabolic Phenotyping Centers (MMPC) and is considered the gold standard for assessing insulin action. It can be modified to create a state of hyperinsulinemic hypoglycemia.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Surgical tools for catheterization

  • Jugular and carotid artery catheters

  • Infusion pumps

  • Blood glucose meter and strips

  • Human insulin solution

  • 20% Dextrose solution

  • Diazoxide solution or vehicle

Procedure:

  • Surgical Catheterization: At least 5 days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling). Allow animals to fully recover.

  • Fasting: Fast the mice for 5-6 hours before the experiment.

  • Experimental Setup: Place the conscious, unrestrained mouse in a metabolic cage. Connect the jugular catheter to two infusion pumps (one for insulin and one for glucose) and the carotid catheter to a sampling line.

  • Basal Period: Collect a basal blood sample to measure baseline glucose and insulin levels.

  • Induction of Hyperinsulinemia: Begin a continuous infusion of human insulin at a rate of 4 mU/kg/min to induce hyperinsulinemia.

  • Induction of Hypoglycemia: In this modified clamp, do not infuse glucose or infuse at a sub-euglycemic rate to allow blood glucose to drop to a desired hypoglycemic level (e.g., <50 mg/dL).

  • Diazoxide Administration: Once a stable hypoglycemic state is achieved, administer Diazoxide or vehicle via the appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Monitor blood glucose levels from the carotid artery every 5-10 minutes. Collect blood samples at specific time points to measure plasma insulin and Diazoxide concentrations.

  • Data Analysis: Plot blood glucose levels over time to assess the effect of Diazoxide on reversing hypoglycemia.

Protocol 2: Preparation and Oral Gavage of Diazoxide

Materials:

  • Diazoxide powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water, or a suspension in a suitable oil like corn oil)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

Procedure:

  • Preparation of Diazoxide Suspension:

    • Calculate the required amount of Diazoxide based on the desired dose and the number of animals.

    • Weigh the Diazoxide powder accurately.

    • If using CMC, prepare a 0.5% solution by slowly adding CMC to water while stirring.

    • Levigate the Diazoxide powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring or homogenizing to achieve a uniform suspension.

    • Stir the suspension continuously during dosing to ensure homogeneity.

  • Oral Gavage Administration:

    • Gently restrain the mouse or rat.

    • Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate depth of gavage needle insertion.

    • Fill a syringe with the correct volume of the Diazoxide suspension.

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the suspension.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Animal ModelDiazoxide DoseAdministration RouteKey FindingsReference
Diet-Induced Obese (DIO) C57BL/6J Mice1250 mg/kg in foodOral (in diet)Restored pulsatile growth hormone secretion, reduced fat mass, increased lipid oxidation and energy expenditure.(Huang et al., 2021)
Otsuka Long-Evans Tokushima Fatty (OLETF) Rats0.2% in dietOral (in diet)Prevented the development of obesity and insulin resistance, improved glucose tolerance.(Kawano et al., 1992)
Sprague-Dawley Rats300 mg/kgOralCaused mild reversible diabetes with maximum glucose levels of 305 +/- 74 mg/dl.(Berger et al., 1987)

Note: The table above summarizes data from various studies. For a specific experiment, a more detailed table with parameters like blood glucose levels, insulin levels, and statistical analysis should be created.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for testing the efficacy of Diazoxide in an animal model of hyperinsulinemic hypoglycemia.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Induction Phase 2: Induction of Hyperinsulinemic Hypoglycemia cluster_Testing Phase 3: Diazoxide Testing cluster_Analysis Phase 4: Data Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice) Catheter_Surgery Surgical Catheterization (Jugular Vein & Carotid Artery) Animal_Acclimation->Catheter_Surgery Recovery Post-operative Recovery (≥5 days) Catheter_Surgery->Recovery Fasting Fasting (5-6 hours) Recovery->Fasting Insulin_Infusion Continuous Insulin Infusion (e.g., 4 mU/kg/min) Fasting->Insulin_Infusion Hypoglycemia_Induction Induce Hypoglycemia (Monitor blood glucose) Insulin_Infusion->Hypoglycemia_Induction Group_Assignment Randomly Assign to Groups (Vehicle vs. Diazoxide) Hypoglycemia_Induction->Group_Assignment Drug_Administration Administer Diazoxide or Vehicle (e.g., Oral Gavage) Group_Assignment->Drug_Administration Monitoring Monitor Blood Glucose & Collect Samples (Every 5-10 min) Drug_Administration->Monitoring Data_Collection Collect Terminal Samples (Plasma, Tissues) Monitoring->Data_Collection Biochemical_Assays Measure Insulin, Diazoxide Levels Data_Collection->Biochemical_Assays Statistical_Analysis Statistical Analysis of Results Biochemical_Assays->Statistical_Analysis

Figure 2: Experimental workflow for Diazoxide testing.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of Diazoxide in animal models. Careful selection of the animal model, adherence to detailed experimental protocols, and systematic data analysis are essential for obtaining reliable and reproducible results. These studies will contribute to a better understanding of Diazoxide's therapeutic potential and its underlying mechanisms of action.

References

Analytical methods for 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

An overview of robust analytical methodologies for the quantitative and qualitative analysis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as Diazoxide. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the analysis of Diazoxide in bulk drug, pharmaceutical formulations, and biological matrices. It offers high sensitivity, specificity, and the ability to perform stability-indicating assays.

Quantitative Data Summary

The following tables summarize the key parameters from various validated RP-HPLC methods for the determination of Diazoxide.

Table 1: Chromatographic Conditions for Diazoxide Analysis

ParameterMethod 1Method 2Method 3
Column RP-Cosmosil C18 (250 mm × 4.6 mm, 5 µm)[1]Spherisorb C18Stability-Indicating HPLC-UV
Mobile Phase Methanol: 0.1% Orthophosphoric acid in water (pH 3.0) (85:15 v/v)[1]40% Methanol in water[2]Not Specified
Flow Rate 0.7 mL/min[1]1.5 mL/min[2]Not Specified
Detection Wavelength 268 nm[1]270 nm[2][3]UV Detection[4]
Retention Time 4.28 min[1]Not SpecifiedNot Specified

Table 2: Validation Parameters for Diazoxide HPLC Methods

ParameterMethod 1Method 2Method 3
Linearity Range 5-25 µg/mL[1]Not Specified0.2–40 μg/mL[3]
Correlation Coefficient (R²) 0.9996[1]Not Specified> 0.9994[3]
Limit of Detection (LOD) Not SpecifiedNot Specified0.02 μg/mL[3]
Limit of Quantification (LOQ) Not Specified0.1 µg/mL[2]0.2 μg/mL[3]
Accuracy (% Recovery) Not SpecifiedNot Specified97–106%[3]
Precision (% RSD) Not SpecifiedNot Specified< 6%[3]
Experimental Protocols

Protocol 1: RP-HPLC for Diazoxide in Bulk and Pharmaceutical Dosage Forms [1]

Objective: To quantify Diazoxide in bulk drug and pharmaceutical dosage forms.

Materials:

  • Diazoxide reference standard

  • Methanol (HPLC grade)

  • Orthophosphoric acid (OPA)

  • Water (HPLC grade)

  • RP-Cosmosil C18 column (250 mm × 4.6 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mixture of methanol and 0.1% orthophosphoric acid in water in the ratio of 85:15 (v/v). Adjust the pH to 3.0 with OPA. Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Prepare a stock solution of Diazoxide (1 mg/mL) by dissolving 10 mg of the reference standard in 10 mL of methanol.

    • From the stock solution, prepare a working standard solution of 20 µg/mL by diluting 0.2 mL to 10 mL with the mobile phase.

  • Sample Solution Preparation:

    • For bulk drug, prepare a solution of equivalent concentration to the working standard in the mobile phase.

    • For dosage forms, weigh and powder a sufficient number of tablets. Dissolve a quantity of powder equivalent to 10 mg of Diazoxide in 10 mL of methanol. Sonicate for 15 minutes and filter. Dilute the filtrate with the mobile phase to obtain a final concentration of 20 µg/mL.

  • Chromatographic Analysis:

    • Set the HPLC system with the specified column and mobile phase.

    • Set the flow rate to 0.7 mL/min.

    • Set the UV detector to a wavelength of 268 nm.

    • Inject 20 µL of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and calculate the amount of Diazoxide in the sample by comparing the peak areas.

Protocol 2: HPLC for Diazoxide in Serum [5]

Objective: To determine the concentration of Diazoxide in serum samples.

Materials:

  • Serum samples

  • Phenacetin (Internal Standard)

  • Perchloric acid (0.33 M)

  • Methanol (50%)

  • 1-pentanesulfonic acid sodium salt solution (0.01 M)

  • Acetic acid

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • To 100 µL of serum, add 50 µL of 200 µg/mL phenacetin solution.

    • Precipitate proteins by adding 400 µL of 0.33 M perchloric acid and 50 µL of 50% methanol.

    • Vortex the mixture for 20 seconds.

    • Centrifuge at 12,000 rpm for 20 minutes at 5°C.

  • Chromatographic Analysis:

    • Prepare a mobile phase consisting of 0.01 M 1-pentanesulfonic acid sodium salt solution with 0.1% (v/v) acetic acid and methanol.

    • Set the flow rate to 1 mL/min.

    • Inject 20 µL of the supernatant onto the HPLC system.

    • Monitor the eluent at an appropriate UV wavelength.

Other Analytical Techniques

While HPLC is the predominant method, other techniques can be used for the characterization and analysis of Diazoxide and its impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used for the qualitative identification of Diazoxide in biological fluids[2].

  • Spectroscopy (UV-Vis, IR, NMR, Mass Spectrometry): These techniques are essential for the structural elucidation and characterization of Diazoxide and its impurities. A comprehensive Certificate of Analysis (CoA) for Diazoxide impurity standards often includes data from 1H NMR, 13C NMR, IR, and MASS analysis[6].

Visualizations

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of Diazoxide in a pharmaceutical formulation using RP-HPLC.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start sample_prep Weigh and dissolve pharmaceutical formulation start->sample_prep standard_prep Prepare Diazoxide reference standard solution start->standard_prep dilution Dilute to working concentration sample_prep->dilution standard_prep->dilution filtration Filter solutions dilution->filtration hplc_injection Inject into HPLC system filtration->hplc_injection chromatography Chromatographic Separation (C18 Column, Mobile Phase) hplc_injection->chromatography detection UV Detection (e.g., 268 nm) chromatography->detection peak_integration Peak Integration and Area Calculation detection->peak_integration quantification Quantification against standard peak_integration->quantification end End quantification->end

Caption: Workflow for Diazoxide analysis by RP-HPLC.

Signaling Pathway (Conceptual)

Diazoxide is a potassium channel activator. The following diagram illustrates a simplified conceptual pathway of its mechanism of action on pancreatic beta-cells, which is relevant to its therapeutic use and potential side effects.

diazoxide_pathway diazoxide Diazoxide katp_channel ATP-sensitive K+ Channel (KATP) diazoxide->katp_channel Activates membrane_potential Membrane Hyperpolarization katp_channel->membrane_potential Increases K+ efflux ca_channel Voltage-gated Ca2+ Channel membrane_potential->ca_channel Inactivates ca_influx Decreased Ca2+ Influx ca_channel->ca_influx Blocks insulin_secretion Inhibition of Insulin Secretion ca_influx->insulin_secretion Leads to

Caption: Simplified mechanism of Diazoxide action.

References

Troubleshooting & Optimization

Technical Support Center: 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as Diazoxide.

Frequently Asked Questions (FAQs)

Q1: What is 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide?

A1: 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide is a chemical compound also known by its non-proprietary name, Diazoxide.[1] It is a benzothiadiazine derivative that functions as a potassium channel activator.[2][3] This mechanism of action leads to the relaxation of smooth muscle and the inhibition of insulin release, making it useful for treating hypertensive emergencies and hypoglycemia.[3][4]

Q2: What are the primary solubility characteristics of Diazoxide?

A2: Diazoxide is a white to off-white powder that is practically insoluble in water.[1] It is soluble in dimethyl sulfoxide (DMSO) and alkaline solutions like 0.1M NaOH.[1][5] Its insolubility in aqueous solutions at neutral pH is a primary challenge during experimental work.

Q3: In which solvents can I dissolve Diazoxide?

A3: The choice of solvent is critical for Diazoxide. It is soluble in DMSO at concentrations of up to 25 mg/mL.[1] For aqueous-based assays, preparing a high-concentration stock solution in DMSO is a common practice, which is then diluted into the aqueous experimental medium. It is also soluble in 0.1M NaOH.[5]

Q4: Can I heat the solution to improve the solubility of Diazoxide?

A4: Yes, gently warming the solution can aid in dissolution. For instance, warming a tube with Diazoxide in DMSO at 37°C, combined with sonication in an ultrasonic bath, can help achieve a higher solubility.[6] However, it is crucial to be mindful of the thermal stability of the compound and the potential for degradation at higher temperatures.

Troubleshooting Guide

Issue 1: The Diazoxide powder is not dissolving in my aqueous buffer.

  • Cause: Diazoxide is known to be insoluble in water and neutral aqueous solutions.[1]

  • Solution:

    • Prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO.[1][6]

    • The stock solution can then be serially diluted into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system, as high concentrations of DMSO can be toxic to cells.

    • Alternatively, for some applications, dissolving Diazoxide in a dilute alkaline solution (e.g., 0.1M NaOH) might be an option.[5] However, the high pH must be compatible with your experimental setup.

Issue 2: My Diazoxide solution appears cloudy or has precipitates after dilution.

  • Cause: This is likely due to the low aqueous solubility of Diazoxide. When a concentrated DMSO stock is diluted into an aqueous buffer, the Diazoxide can precipitate out of the solution.

  • Solution:

    • Reduce Final Concentration: The final concentration of Diazoxide in your aqueous medium may be too high. Try working with a lower final concentration.

    • Increase Final DMSO Concentration: A slightly higher final percentage of DMSO in your working solution might be necessary to maintain solubility. However, always run a vehicle control to account for any effects of the DMSO.

    • Use a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) can help to maintain the solubility of hydrophobic compounds in aqueous solutions. The compatibility and potential interference of the surfactant with your assay must be validated.

Issue 3: I am observing unexpected biological effects in my experiment.

  • Cause: This could be due to several factors, including the effects of the solvent or the degradation of the compound.

  • Solution:

    • Vehicle Control: Always include a vehicle control in your experiments. This is a sample that contains the same concentration of the solvent (e.g., DMSO) used to dissolve the Diazoxide but without the compound itself. This will help you differentiate the effects of the compound from the effects of the solvent.

    • Freshly Prepared Solutions: Whenever possible, prepare fresh solutions of Diazoxide for your experiments. Stock solutions stored for extended periods, even at low temperatures, may degrade over time.

    • Purity Check: Ensure the purity of your Diazoxide powder. Impurities can lead to off-target effects. The purity should be ≥98% as confirmed by HPLC.[1]

Quantitative Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 10.4 mg/mL[6]A common solvent for preparing stock solutions.
Dimethyl Sulfoxide (DMSO)25 mg/mL[1]
WaterInsoluble[1]Practically insoluble in neutral aqueous solutions.
0.1M Sodium Hydroxide (NaOH)Soluble[5]Forms a soluble salt in alkaline solutions.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Diazoxide Stock Solution in DMSO

  • Materials:

    • Diazoxide powder (Molecular Weight: 230.67 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh out the required amount of Diazoxide powder. For 1 mL of a 50 mM stock solution, you will need 11.53 mg of Diazoxide.

    • Add the Diazoxide powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

    • Gentle warming to 37°C can also be applied to aid dissolution.[6]

    • Once the Diazoxide is fully dissolved, the stock solution can be stored at -20°C for several months.[6]

Protocol 2: Preparation of an Oral Suspension (Example from Compounding Pharmacy)

This protocol is for creating a suspension and illustrates the difficulty in dissolving Diazoxide in aqueous vehicles.

  • Materials:

    • Diazoxide powder (from capsules)

    • Glycerin

    • Oral suspension vehicle (e.g., Oral Mix)

    • Mortar and pestle

    • Graduated cylinder

  • Procedure:

    • Empty the contents of Diazoxide capsules into a mortar and pulverize the powder into finer particles.[7]

    • Add a small amount of glycerin and mix to form a uniform paste.[7]

    • Gradually add the oral suspension vehicle while continuously stirring.[7]

    • Transfer the liquid to a graduated cylinder and add the vehicle to the final desired volume.[7]

    • Mix thoroughly to ensure a uniform suspension.[7] Note that this creates a suspension, not a solution, and will require shaking before administration.

Visualizations

G Troubleshooting Workflow for Diazoxide Solubility Issues start Start: Dissolve Diazoxide in desired solvent solvent_choice Is the solvent aqueous? start->solvent_choice dissolved_check Is the compound fully dissolved? solvent_choice->dissolved_check No (e.g., DMSO) use_dmso Use DMSO to prepare a concentrated stock solution solvent_choice->use_dmso Yes success Success: Solution is ready for use dissolved_check->success Yes heat_sonicate Apply gentle heat (37°C) and/or sonication dissolved_check->heat_sonicate No dilute Dilute DMSO stock into aqueous buffer use_dmso->dilute precipitate_check Does it precipitate upon dilution? dilute->precipitate_check precipitate_check->success No troubleshoot Troubleshoot: - Lower final concentration - Increase final DMSO % - Use a surfactant precipitate_check->troubleshoot Yes dissolved_check2 Is it dissolved now? heat_sonicate->dissolved_check2 dissolved_check2->success Yes dissolved_check2->troubleshoot No

Caption: Troubleshooting workflow for Diazoxide solubility issues.

G Simplified Signaling Pathway of Diazoxide diazoxide Diazoxide katp ATP-sensitive K+ Channel (KATP Channel) diazoxide->katp activates k_efflux K+ Efflux katp->k_efflux increases hyperpolarization Cell Membrane Hyperpolarization k_efflux->hyperpolarization ca_channel Voltage-Gated Ca2+ Channel hyperpolarization->ca_channel inhibits ca_influx Reduced Ca2+ Influx ca_channel->ca_influx insulin_release Inhibition of Insulin Release ca_influx->insulin_release

Caption: Simplified signaling pathway of Diazoxide.

References

Technical Support Center: Stability of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide. The information provided is intended to help improve the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide in solution?

A1: The stability of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide in solution can be influenced by several factors, including:

  • pH: Benzothiadiazine derivatives are susceptible to hydrolysis, especially under acidic or alkaline conditions.

  • Light: Exposure to ultraviolet (UV) light can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the behavior of related benzothiadiazine compounds, the primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of the thiadiazine ring.

  • Photodegradation: Can involve photohydrolysis of the thiadiazine ring or photosubstitution of the chloro group with a hydroxyl group.

  • Oxidation: Oxidation of the sulfur atom in the thiadiazine ring.

Q3: How can I prepare a stable stock solution of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide?

A3: To prepare a stable stock solution, consider the following:

  • Solvent Selection: The compound is reported to be soluble in 0.1M NaOH, dimethyl sulfoxide (DMSO), and methanol, and insoluble in water. For biological experiments, DMSO is a common choice.

  • pH Control: If using aqueous solutions, maintain a pH close to neutral to minimize hydrolysis.

  • Light Protection: Prepare and store solutions in amber vials or protect them from light to prevent photodegradation.

  • Storage Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound potency or inconsistent results over time. Degradation of the compound in solution.1. Verify Storage Conditions: Ensure the solution is stored protected from light and at the recommended low temperature. 2. Check pH: If using an aqueous buffer, measure the pH to ensure it is within a stable range (near neutral). 3. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions from a solid compound. 4. Perform a Stability Study: Conduct a short-term stability study under your experimental conditions to determine the degradation rate.
Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Use a Stability-Indicating Method: Ensure your analytical method can separate the parent compound from its potential degradation products. 3. Characterize Degradants: If necessary, use techniques like mass spectrometry (MS) to identify the structure of the degradation products.
Precipitation of the compound from the solution. Poor solubility or change in solvent composition.1. Confirm Solubility: Check the solubility of the compound in your specific solvent system. 2. Avoid Solvent Evaporation: Keep vials tightly sealed to prevent solvent evaporation, which can lead to precipitation. 3. Consider a Co-solvent: If working with aqueous buffers, a small percentage of an organic co-solvent like DMSO may be necessary to maintain solubility.

Data on Stability of a Related Compound: Diazoxide

While specific quantitative stability data for 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide is limited in the public domain, data for the closely related and well-studied drug, Diazoxide, can provide valuable insights.

Table 1: Summary of Forced Degradation Studies on Diazoxide

Stress Condition Reagent/Condition Observation
Acidic Hydrolysis 0.1 M HClStable
Alkaline Hydrolysis 0.1 M NaOHStable
Oxidative Degradation 3% H₂O₂Stable
Thermal Degradation 60°CStable
Photodegradation UV lightPotential for degradation (based on related compounds)

Note: "Stable" in this context generally refers to less than 10-15% degradation under the tested conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place a solution of the compound in a temperature-controlled oven at a set temperature (e.g., 60°C).

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation: Incubate the stressed samples for a specific duration (e.g., 24, 48, or 72 hours). Samples should be taken at various time points.

  • Neutralization (for acidic and alkaline samples): Before analysis, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples (including a non-stressed control) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify any degradation products and quantify the loss of the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: A common starting point is a gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.

  • Method Optimization:

    • Inject the non-stressed and stressed samples from the forced degradation study.

    • Adjust the mobile phase composition, gradient, and flow rate to achieve good separation between the parent compound and all degradation products. .

    • The method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak and from each other.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic (0.1 M HCl) prep_stock->acid Expose to Stress base Alkaline (0.1 M NaOH) prep_stock->base Expose to Stress oxidation Oxidative (3% H2O2) prep_stock->oxidation Expose to Stress thermal Thermal (60°C) prep_stock->thermal Expose to Stress photo Photolytic (UV Light) prep_stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (Peak Purity, % Degradation) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation cluster_oxidation Oxidation parent 7-chloro-2H-benzo[e]thiadiazin- 3(4H)-one 1,1-dioxide hydrolysis_product Ring-Opened Product (e.g., Sulfonamide derivative) parent->hydrolysis_product H+ or OH- photo_product1 Photohydrolysis Product parent->photo_product1 UV Light photo_product2 Dechlorinated-Hydroxylated Product parent->photo_product2 UV Light oxidation_product N-oxide or S-oxide derivatives parent->oxidation_product [O]

Caption: Potential degradation pathways.

Technical Support Center: Synthesis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (CAS No: 5800-59-9).[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by reaction stage.

Stage 1: Synthesis of 2-amino-5-chlorobenzenesulfonamide (Precursor)

The synthesis of the key precursor, 2-amino-5-chlorobenzenesulfonamide, is typically achieved by the chlorination of 2-aminobenzenesulfonamide.

Issue 1.1: Low Yield of 2-amino-5-chlorobenzenesulfonamide

Possible Cause Troubleshooting Suggestion
Incomplete reaction- Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. - Increase reaction time: Some patent literature suggests a reflux time of 2-6 hours.[3] Consider extending this period if monitoring indicates an incomplete reaction.
Suboptimal temperature- Maintain reflux: Ensure the reaction mixture is maintained at a consistent reflux temperature.
Inefficient chlorinating agent- Use fresh N-Chlorosuccinimide (NCS): NCS can degrade over time. Use a freshly opened container or recrystallize old NCS.
Inappropriate solvent- Solvent choice: Dichloromethane or chloroform are commonly used chlorinated solvents for this reaction.[3][4] Ensure the solvent is dry.

Issue 1.2: Formation of Multiple Chlorinated Byproducts

Possible Cause Troubleshooting Suggestion
Over-chlorination- Control stoichiometry: Use a controlled molar ratio of N-Chlorosuccinimide (NCS) to 2-aminobenzenesulfonamide. A 1:1 molar ratio is a good starting point.
Reaction temperature too high- Gradual heating: Add the chlorinating agent at a lower temperature and then gradually heat the mixture to reflux to control the reaction rate.
Stage 2: Cyclization to 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

The cyclization of 2-amino-5-chlorobenzenesulfonamide to form the target molecule is a critical step.

Issue 2.1: Low Yield of the Final Product

Possible Cause Troubleshooting Suggestion
Inefficient cyclizing agent- Choice of cyclizing agent: For the formation of the 3-oxo- a one-carbon carbonyl source is required. Consider using phosgene, triphosgene, or carbonyldiimidazole (CDI).
Suboptimal reaction conditions- Solvent: Amide solvents such as N,N-dimethylacetamide have been shown to be effective in related cyclizations.[4] - Temperature: Heating is typically required. Optimize the reaction temperature by screening a range (e.g., 80-120 °C).
Presence of moisture- Anhydrous conditions: Ensure all glassware is oven-dried and reagents are anhydrous, as water can react with the cyclizing agent.
Inefficient catalyst- Catalyst: Imidazole salts, such as imidazole hydrochloride, have been used as catalysts in the synthesis of related benzothiadiazines and can significantly improve yields.[3][4]

Issue 2.2: Formation of Polymeric or Undesired Side Products

Possible Cause Troubleshooting Suggestion
Intermolecular reactions- High concentration: The reaction may be sensitive to concentration. Try running the reaction at a higher dilution to favor intramolecular cyclization over intermolecular polymerization.
Reactivity of the cyclizing agent- Controlled addition: Add the cyclizing agent slowly to the solution of the sulfonamide to maintain a low instantaneous concentration of the reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 2-amino-5-chlorobenzenesulfonamide?

A1: Published methods for the synthesis of 2-amino-5-chlorobenzenesulfonamide from 2-aminobenzenesulfonamide using N-chlorosuccinimide report yields in the range of 85% to 90%.[3]

Q2: What analytical techniques are recommended for monitoring the reaction progress?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. Phosgene and its alternatives like triphosgene are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Chlorinated solvents are also hazardous. Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Q4: How can I purify the final product?

A4: The final product can typically be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-chlorobenzenesulfonamide
  • To a solution of 2-aminobenzenesulfonamide (1 equivalent) in dichloromethane (DCM) or chloroform, add N-chlorosuccinimide (NCS) (1.05 equivalents).[3]

  • Heat the mixture to reflux and maintain for 2-6 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield 2-amino-5-chlorobenzenesulfonamide.

Protocol 2: Synthesis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide
  • In a flame-dried flask under an inert atmosphere, dissolve 2-amino-5-chlorobenzenesulfonamide (1 equivalent) in anhydrous N,N-dimethylacetamide.

  • Add imidazole hydrochloride (0.1 equivalents) as a catalyst.[3][4]

  • To this solution, slowly add a solution of triphosgene (0.4 equivalents) in the same solvent.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • The precipitated solid can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Quantitative Data Summary

Table 1: Reported Yields for Key Reaction Steps in Related Syntheses

Reaction Step Starting Material Reagents Solvent Yield Reference
Chlorination2-aminobenzenesulfonamideN-chlorosuccinimide (NCS)Dichloromethane (DCM)85-90%[3]
Cyclization (Diazoxide)2-amino-5-chlorobenzenesulfonamideImidazole saltN,N-dimethylacetamide90-98%[3]

Visualizations

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyclization 2-aminobenzenesulfonamide 2-aminobenzenesulfonamide Step1_Product 2-amino-5-chlorobenzenesulfonamide 2-aminobenzenesulfonamide->Step1_Product NCS, DCM, Reflux NCS NCS Step1_Product_2 2-amino-5-chlorobenzenesulfonamide Final_Product 7-chloro-2H-benzo[e]thiadiazin- 3(4H)-one 1,1-dioxide Step1_Product_2->Final_Product Triphosgene, Imidazole HCl, DMA, Heat Triphosgene Triphosgene

Caption: Synthesis pathway for 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Step Identify Reaction Stage Start->Check_Step Chlorination Chlorination Step Issues Check_Step->Chlorination Step 1 Cyclization Cyclization Step Issues Check_Step->Cyclization Step 2 Check_Reagents Verify Reagent Purity & Stoichiometry Chlorination->Check_Reagents Cyclization->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Check_Anhydrous Ensure Anhydrous Conditions Check_Conditions->Check_Anhydrous For Cyclization Purification Optimize Purification Method (Recrystallization/Chromatography) Check_Conditions->Purification For Chlorination Check_Anhydrous->Purification End Improved Yield and Purity Purification->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide.

Disclaimer: Detailed experimental protocols for 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide are not extensively available in public literature. The information provided is based on established principles of organic chemistry and data from closely related benzothiadiazine dioxide compounds.

Frequently Asked Questions (FAQs)

Synthesis & Purification

  • Question: I am having trouble with the synthesis of the precursor, 2-amino-5-chlorobenzenesulfonamide. What are some common issues?

    • Answer: Low yields or incomplete reactions are common challenges. Ensure your starting materials are pure and dry. The reduction of 5-chloro-2-nitrobenzene sulfonamide is a critical step; incomplete reduction can lead to impurities. The choice of reducing agent (e.g., iron powder in the presence of an acid) and reaction temperature are crucial parameters to optimize.[1] Chlorination of o-aminobenzenesulfonamide is an alternative route, but controlling the regioselectivity to obtain the desired 5-chloro isomer is key.[2]

  • Question: My cyclization reaction to form the benzothiadiazine ring is inefficient. What can I do?

    • Answer: The cyclization of 2-amino-5-chlorobenzenesulfonamide requires a suitable one-carbon carbonyl equivalent. Reagents like urea, phosgene, or triphosgene are often used.[3] The reaction may require elevated temperatures and anhydrous conditions. If using phosgene or its derivatives, ensure appropriate handling precautions are taken due to their toxicity. The choice of solvent is also important; polar aprotic solvents like DMF are sometimes used.[3]

  • Question: What are the best methods for purifying the final product?

    • Answer: Recrystallization is a common and effective method for purifying solid benzothiadiazine derivatives. Suitable solvent systems can be determined through small-scale solubility tests. For more challenging purifications, column chromatography on silica gel may be necessary.[4] Analytical techniques like HPLC can be used to assess purity.[5][6]

  • Question: What are some common impurities I should look out for?

    • Answer: Impurities can arise from starting materials or side reactions. These may include unreacted 2-amino-5-chlorobenzenesulfonamide, positional isomers, or products from ring-opening hydrolysis.[5] Analytical techniques such as LC-MS and NMR are essential for identifying these impurities.[5]

Handling & Storage

  • Question: How should I store 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide?

    • Answer: As a solid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Question: Is the compound soluble in common laboratory solvents?

Experimental Protocols

Hypothetical Synthesis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

This protocol is a hypothetical procedure based on general methods for the synthesis of related benzothiadiazine dioxides.[3]

Step 1: Synthesis of 2-amino-5-chlorobenzenesulfonamide

  • Method A: Reduction of 5-chloro-2-nitrobenzene sulfonamide

    • In a round-bottom flask, suspend 5-chloro-2-nitrobenzene sulfonamide in a mixture of methanol and water.[1]

    • Heat the mixture to approximately 40°C.

    • Add reduced iron powder in portions, followed by a catalytic amount of ammonium chloride.[1]

    • Increase the temperature to around 70°C and stir for 50-60 minutes.[1]

    • Monitor the reaction by TLC.

    • Upon completion, filter the hot reaction mixture to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to induce precipitation.

    • Collect the solid by filtration and dry to yield 2-amino-5-chlorobenzenesulfonamide.

  • Method B: Chlorination of o-aminobenzenesulfonamide

    • Dissolve o-aminobenzenesulfonamide in chloroform.

    • Add N-chlorosuccinimide (NCS) to the solution.[2]

    • Reflux the mixture for 3 hours, monitoring the reaction by TLC.[2]

    • After cooling, purify the product by column chromatography to isolate 2-amino-5-chlorobenzenesulfonamide.[2]

Step 2: Cyclization to 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

  • Combine 2-amino-5-chlorobenzenesulfonamide and an excess of urea in a reaction vessel.

  • Heat the mixture to a high temperature (typically 180-200°C) to induce melting and reaction, leading to the release of ammonia.

  • Maintain the temperature until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and treat it with a suitable solvent to precipitate the product.

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Data Presentation

Table 1: Hypothetical Synthesis Reaction Parameters

ParameterValueReference
Step 1 (Method A)
SolventMethanol/Water[1]
Reducing AgentIron Powder[1]
CatalystAmmonium Chloride[1]
Reaction Temperature70°C[1]
Step 1 (Method B)
SolventChloroform[2]
Chlorinating AgentN-Chlorosuccinimide[2]
Reaction ConditionReflux[2]
Step 2
ReagentUrea[3]
Reaction Temperature180-200°C[3]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Start 5-chloro-2-nitrobenzene sulfonamide Reagents1 Fe, NH4Cl Methanol/Water Reaction1 Reduction Start->Reaction1 Reagents1->Reaction1 Product1 2-amino-5-chloro- benzenesulfonamide Reaction1->Product1 Reagents2 Urea Reaction2 Heating (180-200°C) Product1->Reaction2 Reagents2->Reaction2 Product2 Crude Product Reaction2->Product2 Purification Recrystallization Product2->Purification FinalProduct 7-chloro-2H-benzo[e]thiadiazin- 3(4H)-one 1,1-dioxide Purification->FinalProduct Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor (e.g., Ion Channel) Modulation Allosteric Modulation Receptor->Modulation Compound 7-chloro-2H-benzo[e]thiadiazin- 3(4H)-one 1,1-dioxide Compound->Receptor Binds to IonFlux Altered Ion Flux (e.g., K+ efflux or Na+/Ca2+ influx) Modulation->IonFlux Leads to MembranePotential Change in Membrane Potential IonFlux->MembranePotential Downstream Downstream Signaling Cascades MembranePotential->Downstream CellularResponse Cellular Response (e.g., altered excitability, neuroprotection, etc.) Downstream->CellularResponse

References

Technical Support Center: 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide and Related Benzothiadiazine Dioxides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide is limited in publicly available literature. The following troubleshooting guide and FAQs are based on common challenges encountered with the broader class of benzothiadiazine dioxide derivatives, which are known for their activity as positive allosteric modulators (PAMs) of AMPA receptors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide?

The synthesis of benzothiadiazine dioxides can be challenging, primarily due to the availability and preparation of the key starting material, an appropriately substituted ortho-disubstituted benzene derivative.[1] A common synthetic route involves the cyclization of a substituted 2-aminobenzenesulfonamide derivative with a suitable reagent. Potential pitfalls include low yields due to side reactions, difficulties in purification of the final compound from reaction byproducts, and the stability of intermediates.

Q2: I am observing variable biological activity with my synthesized compound. What could be the cause?

A significant issue reported for some bioactive benzothiadiazine dioxides is the presence of stereolabile enantiomers.[2] It is possible that only one of the enantiomers is pharmacologically active, and they can rapidly racemize under physiological conditions (in vitro or in vivo).[2] This can lead to inconsistent results in biological assays. It is crucial to assess the stereochemical purity of your compound and its stability under experimental conditions.

Q3: My compound appears to be unstable in biological assays. Is this a known issue?

Yes, metabolic instability can be a significant pitfall. For instance, some benzothiadiazine derivatives are known to be metabolized by hepatic cytochrome P450 enzymes.[2] This can lead to the formation of metabolites that may be inactive or, in some cases, surprisingly, still pharmacologically active.[2] This metabolic conversion can affect the interpretation of in vitro and in vivo data.

Q4: What are the best practices for the storage and handling of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide?

Troubleshooting Guides

Problem: Low Yield or Failed Synthesis
Potential Cause Troubleshooting Step
Poor quality of starting materials Verify the purity of your starting 2-amino-4-chlorobenzenesulfonamide and cyclizing agent by NMR, LC-MS, and melting point.
Suboptimal reaction conditions Systematically vary the reaction temperature, time, solvent, and stoichiometry of reagents. A design of experiments (DoE) approach can be beneficial.
Product degradation during workup Analyze samples at each stage of the workup and purification process to identify where product loss is occurring. Consider alternative purification methods like flash chromatography with a neutral stationary phase or crystallization.
Incorrect reaction pathway Confirm the structure of your product and any major byproducts using detailed spectroscopic analysis (1H NMR, 13C NMR, HRMS, IR).
Problem: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step
Racemization of enantiomers If your compound has a stereocenter, investigate its chiral stability under your specific assay conditions (pH, temperature, media). Chiral chromatography can be used to monitor the enantiomeric ratio over time.
Metabolic degradation Pre-incubate your compound with liver microsomes or S9 fractions and analyze for the parent compound and potential metabolites using LC-MS.[2] This will help determine its metabolic stability.
Poor solubility Measure the aqueous solubility of your compound. If it is low, consider using solubility-enhancing excipients like cyclodextrins or preparing a stock solution in an appropriate organic solvent like DMSO, ensuring the final concentration of the solvent is compatible with your assay.
Interaction with assay components Run control experiments to check for non-specific binding or interaction of your compound with plates, buffers, or other assay reagents.

Experimental Protocols

Protocol 1: Representative Synthesis of a 7-Chloro-Benzothiadiazine Dioxide Derivative

This protocol is a generalized procedure based on synthetic strategies for related compounds and should be optimized for the specific target molecule.

  • Step 1: Preparation of the Substituted Sulfonamide. Start with the commercially available 2-amino-4-chlorobenzenesulfonamide.

  • Step 2: Cyclization.

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the 2-amino-4-chlorobenzenesulfonamide in a suitable anhydrous solvent (e.g., dioxane or THF).

    • Add a cyclizing agent (e.g., phosgene, triphosgene, or a chloroformate derivative) dropwise at a controlled temperature (e.g., 0°C).

    • Slowly add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction carefully with water or a saturated ammonium chloride solution.

  • Step 3: Workup and Purification.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Step 4: Characterization. Confirm the identity and purity of the final compound using 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Protocol 2: In Vitro Metabolic Stability Assessment

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., rat or human) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, pre-warm the liver microsomes and phosphate buffer at 37°C for 5 minutes.

    • Add the test compound to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the mixture at 37°C.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t1/2 = 0.693 / k).

Visualizations

AMPA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate Glutamate_released Glutamate Glutamate->Glutamate_released Release AMPA_R AMPA Receptor (Closed) Glutamate_released->AMPA_R Binds PAM Benzothiadiazine Dioxide (PAM) PAM->AMPA_R Allosteric Binding AMPA_R_Open AMPA Receptor (Open) AMPA_R->AMPA_R_Open Conformational Change Ion_Channel Ion Channel AMPA_R_Open->Ion_Channel Opens Na_Ca_influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_influx Allows EPSP Excitatory Postsynaptic Potential (EPSP) Na_Ca_influx->EPSP Generates Troubleshooting_Workflow Start Inconsistent Biological Activity Observed Check_Purity Is the compound's purity >95%? Start->Check_Purity Check_Stereochem Does the compound have a stereocenter? Check_Purity->Check_Stereochem Yes Repurify Repurify the compound (e.g., recrystallization, preparative HPLC). Check_Purity->Repurify No Assess_Racemization Assess racemization under assay conditions using chiral chromatography. Check_Stereochem->Assess_Racemization Yes Check_Metabolism Is the compound stable in the assay medium? Check_Stereochem->Check_Metabolism No Assess_Racemization->Check_Metabolism Metabolic_Stability_Assay Perform in vitro metabolic stability assay (e.g., with liver microsomes). Check_Metabolism->Metabolic_Stability_Assay No Check_Solubility Is the compound fully dissolved in the assay buffer? Check_Metabolism->Check_Solubility Yes Metabolic_Stability_Assay->Check_Solubility Solubility_Enhancement Improve solubility (e.g., use of co-solvents, excipients). Check_Solubility->Solubility_Enhancement No Problem_Solved Problem Resolved Check_Solubility->Problem_Solved Yes Solubility_Enhancement->Problem_Solved Repurify->Check_Purity

References

Technical Support Center: Optimizing In Vivo Studies with 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as Diazoxide, in in vivo studies. This resource is intended for scientists and drug development professionals to facilitate experimental design and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide and what is its primary mechanism of action?

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (CAS No: 5800-59-9) is a benzothiadiazine derivative, widely known as Diazoxide.[1][2] Its primary mechanism of action is the activation of ATP-sensitive potassium (KATP) channels.[3] By opening these channels on the plasma membrane of pancreatic β-cells, it leads to potassium efflux, cell membrane hyperpolarization, and subsequent inhibition of voltage-gated calcium channels. This reduction in intracellular calcium prevents the secretion of insulin.[1] This targeted action makes it a valuable tool for studies involving the modulation of insulin release and glucose metabolism.

Q2: What are the common in vivo applications of this compound?

Given its potent insulin-suppressing activity, Diazoxide is frequently used in animal models to:

  • Induce controlled and reversible hyperglycemia for diabetes-related research.[4]

  • Study the physiological effects of hypoinsulinemia.

  • Investigate the role of the KATP channel in various tissues.

  • Model conditions of hyperinsulinemic hypoglycemia.[5][6]

Q3: What is a typical starting dosage for in vivo studies?

The optimal dosage of Diazoxide is highly dependent on the animal model, the research question, and the desired level of insulin suppression. Based on published studies, a wide range of effective doses has been reported. For initial dose-ranging studies, researchers can refer to the following table summarizing dosages used in different species.

Quantitative Data Summary

Table 1: Reported In Vivo Dosages of Diazoxide in Animal Models

Animal ModelDosageRoute of AdministrationObserved EffectReference
Rat (Sprague-Dawley)300 mg/kgOralInduced reversible diabetes (glucose levels ~305 mg/dl)[4]
Rat200 mg/kgOralStudied hyperglycemic effect[7]
Cat5.2 mg/kg, every 12 hoursOralManagement of insulinoma-induced hypoglycemia[5][6]

Note: These dosages should be considered as starting points. It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions.

Experimental Protocols

Protocol 1: Induction of Reversible Hyperglycemia in Rats

This protocol provides a general methodology for inducing a transient hyperglycemic state in rats using Diazoxide, based on principles from published research.[4]

Materials:

  • 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Glucometer and test strips

  • Animal balance

  • Appropriate caging and husbandry supplies

Procedure:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (or another appropriate strain) to the housing conditions for at least one week prior to the experiment.

  • Baseline Measurements: Record the body weight and baseline blood glucose levels of each animal.

  • Preparation of Dosing Solution: Prepare a suspension of Diazoxide in the chosen vehicle at a concentration suitable for the target dose (e.g., for a 300 mg/kg dose, a 30 mg/mL suspension would require a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Administration: Administer the Diazoxide suspension or vehicle control to the rats via oral gavage.

  • Monitoring: Monitor blood glucose levels at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-administration) to characterize the hyperglycemic response. Also, monitor the animals for any adverse effects.

  • Data Analysis: Analyze the blood glucose data to determine the peak effect and duration of action for the administered dose.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in blood glucose response between animals - Inaccurate dosing- Individual differences in metabolism- Stress-induced hyperglycemia- Ensure accurate calculation of dose based on individual animal body weight.- Use a sufficient number of animals per group to account for biological variability.- Handle animals gently and consistently to minimize stress.
No significant hyperglycemic effect observed - Insufficient dose- Poor absorption of the compound- Incorrect route of administration- Perform a dose-response study to identify an effective dose.- Consider alternative vehicle formulations to improve solubility and absorption.- Verify that the oral gavage was successful and the compound was delivered to the stomach.
Adverse effects observed (e.g., lethargy, gastrointestinal issues) - Dose is too high- Off-target effects- Reduce the dosage in subsequent experiments.- Monitor animals closely for the duration of the study and consult with a veterinarian.- Review literature for potential off-target effects of Diazoxide.

Signaling Pathway and Experimental Workflow Visualization

Mechanism of Action of Diazoxide

The following diagram illustrates the signaling pathway through which Diazoxide inhibits insulin secretion from pancreatic β-cells.

Diazoxide_Mechanism cluster_beta_cell Pancreatic β-cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ↑ ATP Metabolism->ATP KATP_channel KATP Channel (SUR1/Kir6.2) ATP->KATP_channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Prevents K⁺ efflux Diazoxide Diazoxide Diazoxide->KATP_channel Activates Ca_channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_channel Opens Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Mechanism of Diazoxide-mediated inhibition of insulin secretion.

Experimental Workflow for In Vivo Dosage Optimization

This diagram outlines a logical workflow for determining the optimal dose of Diazoxide for an in vivo study.

Dosage_Optimization_Workflow Start Start: Define Experimental Goal Literature_Review Literature Review (Identify starting dose range) Start->Literature_Review Pilot_Study Pilot Study (Dose-response) Literature_Review->Pilot_Study Assess_Efficacy Assess Efficacy (e.g., blood glucose levels) Pilot_Study->Assess_Efficacy Assess_Toxicity Assess Toxicity (e.g., clinical signs, weight loss) Pilot_Study->Assess_Toxicity Optimal_Dose Optimal Dose Selected? Assess_Efficacy->Optimal_Dose Assess_Toxicity->Optimal_Dose Definitive_Study Proceed with Definitive Study Optimal_Dose->Definitive_Study Yes Adjust_Dose Adjust Dose & Re-test Optimal_Dose->Adjust_Dose No End End Definitive_Study->End Adjust_Dose->Pilot_Study

Caption: Workflow for optimizing Diazoxide dosage in in vivo experiments.

References

Technical Support Center: Purification of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, a key intermediate and potential impurity in the synthesis of related pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials like 2-amino-5-chlorobenzenesulfonamide, byproducts from incomplete cyclization, or related benzothiadiazine derivatives. The specific impurity profile will depend on the synthetic route employed.

Q2: What are the recommended analytical techniques to assess the purity of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide?

A2: A combination of chromatographic and spectroscopic methods is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for quantifying impurities. Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of any unknown impurities.

Q3: What is the general solubility profile of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide?

Troubleshooting Guide

This guide addresses common challenges faced during the purification of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide.

Issue 1: Low Recovery After Recrystallization
Potential Cause Troubleshooting Step
Inappropriate solvent choice. Screen a variety of solvents with differing polarities. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider solvent pairs (e.g., ethanol/water, acetone/hexane).
Excessive solvent volume used. Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure supersaturation upon cooling.
Product is too soluble in the chosen solvent, even at low temperatures. If the product remains in the mother liquor, consider using an anti-solvent to induce precipitation or switching to a different solvent system.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crashing out of solution.
Issue 2: Persistent Impurities After Crystallization
Potential Cause Troubleshooting Step
Co-crystallization of impurities with the product. Perform a second recrystallization. If impurities persist, column chromatography may be necessary.
Impurity has very similar solubility to the product. Utilize an alternative purification technique such as column chromatography.
Product degradation during heating. Minimize the time the solution is kept at high temperatures. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Oily Product Instead of Crystalline Solid
Potential Cause Troubleshooting Step
Presence of low-melting impurities. Attempt to triturate the oil with a poor solvent to induce crystallization. If this fails, column chromatography is the recommended next step.
Residual solvent. Ensure the product is thoroughly dried under vacuum. Gentle heating may be applied if the compound is thermally stable.
Product is an oil at room temperature. Confirm the expected physical state of the compound. It may be necessary to proceed with the oily product or attempt to form a solid salt derivative if applicable.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot and show low solubility when cold.

  • Dissolution: Place the crude 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase Selection: For compounds of this polarity, silica gel is a common choice for the stationary phase.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system (mobile phase). A good solvent system will provide a clear separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).

  • Column Packing: Pack a chromatography column with the selected stationary phase, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for the purification of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide.

PurificationWorkflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization assess_purity1 Assess Purity (TLC/HPLC) recrystallization->assess_purity1 pure_product Pure Product assess_purity1->pure_product Purity ≥ 98% chromatography Column Chromatography assess_purity1->chromatography Purity < 98% assess_purity2 Assess Purity (TLC/HPLC) chromatography->assess_purity2 assess_purity2->recrystallization Purity < 98% assess_purity2->pure_product Purity ≥ 98%

Caption: General purification workflow for 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide.

RecrystallizationTroubleshooting start Low Recovery After Recrystallization check_solvent Check Solvent Choice & Volume start->check_solvent check_cooling Optimize Cooling Process start->check_cooling consider_antisolvent Use Anti-Solvent check_solvent->consider_antisolvent check_filtration Preheat Filtration Apparatus check_cooling->check_filtration outcome Improved Recovery consider_antisolvent->outcome check_filtration->outcome

Caption: Troubleshooting guide for low recovery during recrystallization.

Technical Support Center: 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide) Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as Diazoxide. The information provided is intended to assist in understanding and managing its degradation pathways during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Diazoxide?

A1: Based on current literature, Diazoxide is most susceptible to oxidative degradation. The primary pathway involves the oxidation of the 3-methyl group to form a hydroxymethyl derivative (M1) and subsequently a carboxy derivative (M2). While relatively stable under hydrolytic (acidic, neutral, alkaline) conditions, an ammonium-generating degradation pathway has been suggested to explain pH shifts in aqueous suspensions over time. Photolytic and thermal degradation pathways are not extensively characterized but may involve cleavage of the sulfonamide bond and extrusion of SO₂, which is a known degradation route for other sulfonamide-containing compounds.[1][2][3]

Q2: What are the known degradation products and impurities of Diazoxide?

A2: The main identified degradation products are formed via oxidation:

  • Diazoxide Hydroxymethyl (M1): C₈H₇ClN₂O₃S

  • Diazoxide Carboxy derivative (M2): C₈H₅ClN₂O₄S

An associated impurity that may arise during synthesis or degradation is:

  • 2-Amino-5-chlorobenzenesulfonic Acid hydrochloride

Another related compound is:

  • 2-Amino-5-chlorobenzenesulfonamide

Q3: My Diazoxide solution is showing unexpected degradation. What are the likely causes?

A3: Unexpected degradation of Diazoxide is often linked to oxidative stress. Consider the following potential causes:

  • Presence of Oxidizing Agents: Even trace amounts of peroxides or other oxidizing agents in your solvents or excipients can initiate degradation.

  • Exposure to Light: Although not fully characterized, photolytic degradation is a possibility for sulfonamides. Ensure your solutions and samples are protected from light.

  • Elevated Temperatures: While thermal degradation pathways are not well-defined, prolonged exposure to high temperatures can accelerate degradation.

  • Incompatible Excipients: Some excipients may contain reactive impurities that can promote the degradation of Diazoxide.

Q4: I am observing a pH shift in my aqueous Diazoxide suspension over time. Why is this happening?

A4: A gradual change in the pH of a Diazoxide suspension, particularly an increase, may be attributed to a slow hydrolytic process that generates ammonium.[4] This suggests a potential cleavage of the thiadiazine ring over extended periods in an aqueous environment.

Troubleshooting Guides

Issue 1: Rapid Loss of Diazoxide Potency in an Oral Suspension Formulation
Potential Cause Troubleshooting Step Expected Outcome
Oxidative Degradation Analyze your formulation for the presence of peroxides. Use fresh, high-purity solvents and excipients. Consider the addition of an antioxidant if compatible with your formulation.Reduced rate of Diazoxide degradation.
Photodegradation Store the suspension in amber or light-protectant containers. Conduct experiments under controlled lighting conditions.Stabilization of Diazoxide concentration when protected from light.
Incompatibility with Excipients Review the composition of your formulation. Test the stability of Diazoxide with each excipient individually to identify any incompatibilities.Identification of the excipient contributing to instability, allowing for its replacement.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stressed Samples
Potential Cause Troubleshooting Step Expected Outcome
Forced Degradation Products Compare the retention times of the unknown peaks with those of known degradation products (M1, M2) and related impurities. Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the unknown peaks for structural elucidation.Identification of the unknown peaks as known or novel degradation products.
Excipient Degradation Analyze a placebo formulation (without Diazoxide) under the same stress conditions.Determination if the unknown peaks originate from the degradation of excipients.
Contamination Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents.Elimination of extraneous peaks upon re-analysis with clean equipment and high-purity materials.

Quantitative Data on Diazoxide Degradation

The following table summarizes available quantitative data from forced degradation studies.

Stress ConditionTemperatureDurationReagent ConcentrationDiazoxide Recovery (%)Reference
Oxidative60°C65 hours3.0% H₂O₂No significant degradation[4]
Oxidative60°C20 hours30.0% H₂O₂83%[4]
Neutral, Acidic, Alkaline60°C65 hoursN/ANo significant degradation[4]

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the determination of Diazoxide in the presence of its degradation products.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for your specific column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength appropriate for Diazoxide (e.g., 270 nm).

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples should be diluted with the mobile phase to a suitable concentration within the linear range of the assay.

Validation of the Method:

The stability-indicating nature of the method should be confirmed through forced degradation studies. Diazoxide should be subjected to acidic, basic, oxidative, photolytic, and thermal stress. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Diazoxide peak and from each other, and if peak purity analysis confirms the homogeneity of the Diazoxide peak.[4]

Visualizations

Proposed Degradation Pathways of Diazoxide

Diazoxide Degradation Pathways cluster_oxidative Oxidative Degradation cluster_hydrolytic Proposed Hydrolytic Degradation cluster_photolytic Proposed Photolytic Degradation diazoxide 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide) m1 Diazoxide Hydroxymethyl (M1) diazoxide->m1 Oxidation (e.g., H₂O₂) hydrolysis_product 2-Amino-5-chlorobenzenesulfonamide + other fragments diazoxide->hydrolysis_product Hydrolysis (Ring Opening) photo_products Cleavage Products (e.g., SO₂ extrusion) diazoxide->photo_products UV/Vis Light m2 Diazoxide Carboxy (M2) m1->m2 Further Oxidation sulfonic_acid 2-Amino-5-chlorobenzenesulfonic Acid hydrolysis_product->sulfonic_acid Further Hydrolysis

Caption: Proposed degradation pathways for Diazoxide under different stress conditions.

Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow start Start: Diazoxide Sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions hplc_analysis Stability-Indicating HPLC-UV Analysis stress_conditions->hplc_analysis degradation_observed Degradation Observed? hplc_analysis->degradation_observed lcms_analysis LC-MS for Peak Identification peaks_identified Peaks Identified? lcms_analysis->peaks_identified degradation_observed->lcms_analysis Yes end_stable End: Stable under condition degradation_observed->end_stable No end_pathway End: Propose Degradation Pathway peaks_identified->end_pathway Yes end_characterize End: Characterize Unknowns peaks_identified->end_characterize No

References

Technical Support Center: Enhancing the Bioavailability of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide) and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as diazoxide, to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of diazoxide and what factors limit it?

A1: Diazoxide generally exhibits good oral bioavailability, around 91%.[1][2] However, its absorption can be dependent on the dissolution rate of the dosage form.[1][2] While the inherent bioavailability is high, formulation and solubility issues can be a limiting factor in achieving consistent and optimal absorption. For a drug to be well-absorbed, it needs to find a balance between being soluble in aqueous bodily fluids and being able to cross lipid-based cell membranes.[3]

Q2: What are the primary strategies for improving the bioavailability of poorly soluble compounds like diazoxide derivatives?

A2: Key strategies focus on enhancing solubility and dissolution rate. These can be broadly categorized into chemical and physical modifications:

  • Chemical Modifications:

    • Salt Formation: Converting a weakly acidic or basic drug into a salt form is a common and effective method to increase aqueous solubility.[4][5][6]

    • Prodrugs: A prodrug is an inactive derivative that is converted into the active drug within the body.[7][8][9] This approach can be used to improve solubility, permeability, and stability.[7][9]

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a higher dissolution rate.[10][11][12]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution.[11]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[10]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can improve solubilization and absorption.[13]

Q3: How can I decide which bioavailability enhancement strategy is best for my specific diazoxide derivative?

A3: The choice of strategy depends on the physicochemical properties of your derivative. The Biopharmaceutical Classification System (BCS) can be a useful guide.[13]

  • BCS Class II (Low Solubility, High Permeability): For these compounds, the primary goal is to increase the dissolution rate. Particle size reduction, solid dispersions, and salt formation are often effective.[10]

  • BCS Class IV (Low Solubility, Low Permeability): These compounds present a greater challenge, and a combination of strategies may be necessary, such as creating a prodrug with enhanced permeability and formulating it to improve solubility.[10]

A logical workflow for selecting a suitable strategy is outlined below.

G cluster_sol Solubility Enhancement cluster_perm Permeability Enhancement start Start: New Diazoxide Derivative bcs Determine BCS Class start->bcs bcs2 BCS Class II (Low Solubility, High Permeability) bcs->bcs2 bcs4 BCS Class IV (Low Solubility, Low Permeability) bcs->bcs4 sol_enhance Solubility Enhancement Strategies bcs2->sol_enhance perm_enhance Permeability Enhancement Strategies bcs4->perm_enhance formulate Formulation Development sol_enhance->formulate salt Salt Formation sol_enhance->salt particle Particle Size Reduction sol_enhance->particle dispersion Solid Dispersion sol_enhance->dispersion perm_enhance->sol_enhance Address Solubility prodrug Prodrug Approach perm_enhance->prodrug end End: Optimized Bioavailability formulate->end

Caption: Strategy selection workflow for enhancing bioavailability.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of a Novel Diazoxide Analog
Symptom Possible Cause Troubleshooting Steps
The compound precipitates out of solution during in vitro assays.The intrinsic solubility of the compound in the assay buffer is low.1. pH Adjustment: Determine the pKa of your compound. Adjusting the pH of the buffer can increase the solubility of ionizable compounds.[14] 2. Co-solvents: Add a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the assay medium.[12] Be mindful of potential solvent effects on cell-based assays. 3. Salt Formation: Synthesize a salt form of the compound. For weakly acidic drugs, a strong base salt can be prepared, and for weakly basic drugs, a strong acid salt can be prepared.[6]
Inconsistent results in permeability assays.The compound may be crashing out of solution on the apical side of the cell monolayer.1. Lower the Concentration: Use the lowest concentration of the compound that can be accurately quantified by your analytical method.[15] 2. Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., Tween 80) in the donor compartment to maintain solubility.
Issue 2: Low Permeability in Caco-2 Assays
Symptom Possible Cause Troubleshooting Steps
Low apparent permeability coefficient (Papp) in the apical to basolateral direction.The compound has inherently low passive diffusion across the intestinal epithelium.1. Prodrug Approach: Design a more lipophilic prodrug by masking polar functional groups with moieties that can be cleaved by intestinal enzymes.[8][16] 2. Formulation with Permeation Enhancers: While not a modification of the molecule itself, this can be a formulation strategy. Use of excipients that can transiently open tight junctions (use with caution).
High efflux ratio (Basolateral to Apical Papp is significantly higher than Apical to Basolateral Papp).The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[17]1. Co-dosing with Inhibitors: Run the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp). A significant increase in apical to basolateral transport indicates efflux.[17] 2. Structural Modification: Modify the compound to reduce its affinity for efflux transporters. This often involves iterative medicinal chemistry efforts.
Low compound recovery after the assay.The compound may be binding to the plastic of the assay plate or metabolizing within the Caco-2 cells.1. Use Low-Binding Plates: Employ plates specifically designed to minimize non-specific binding. 2. Check for Metabolism: Analyze the apical and basolateral compartments for the presence of metabolites. Caco-2 cells have some metabolic activity. 3. Improve Analytical Sensitivity: Ensure your analytical method is sensitive enough to detect low concentrations of the compound.
Issue 3: In Vitro-In Vivo Correlation (IVIVC) is Poor
Symptom Possible Cause Troubleshooting Steps
Good in vitro permeability and solubility, but low in vivo bioavailability.First-Pass Metabolism: The compound may be extensively metabolized in the liver after absorption.[4]1. In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound.[18][19] 2. Identify Metabolic Soft Spots: Use techniques like mass spectrometry to identify the sites on the molecule that are most susceptible to metabolism. 3. Block Metabolism: Modify the structure at the metabolic "soft spot" to block the metabolic pathway. For example, replacing a metabolically labile hydrogen with a fluorine atom.
Poor Dissolution in vivo: The in vitro dissolution test may not be representative of the in vivo environment.1. Use Biorelevant Media: Conduct dissolution testing in media that simulate the fed and fasted states of the intestinal fluid (e.g., FaSSIF and FeSSIF).

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general workflow for assessing the intestinal permeability of a diazoxide derivative.

G start Start: Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a monolayer start->culture teer Measure Transepithelial Electrical Resistance (TEER) (Should be >300 Ω·cm²) culture->teer prepare Prepare dosing solution of the test compound teer->prepare Monolayer is intact add_apical Add dosing solution to the apical (donor) side prepare->add_apical add_basolateral Add fresh buffer to the basolateral (receiver) side add_apical->add_basolateral incubate Incubate at 37°C with gentle shaking add_basolateral->incubate sample Take samples from the basolateral side at different time points incubate->sample analyze Analyze samples by LC-MS/MS to determine compound concentration sample->analyze calculate Calculate Papp value analyze->calculate end End: Determine permeability classification calculate->end

Caption: Workflow for a Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[20]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Values should be stable and within the laboratory's historical range (typically >300 Ω·cm²).[17]

  • Dosing: A solution of the test compound at a known concentration is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.

  • Sampling: The plate is incubated at 37°C, and samples are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.

  • Analysis: The concentration of the compound in the samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor compartment.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines the assessment of a compound's susceptibility to phase I metabolism.

Methodology:

  • Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared containing buffer (e.g., potassium phosphate), the test compound, and microsomes.

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[18] A control reaction without NADPH is also run to account for any non-enzymatic degradation.

  • Incubation: The reaction is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the initial linear portion of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Quantitative Data Summary

The following table summarizes typical pharmacokinetic parameters for diazoxide. When modifying the molecule, these values can serve as a benchmark for comparison.

Parameter Value (in Adults with normal renal function) Reference
Oral Bioavailability (F)91%[1][2]
Plasma Half-life (t½)20 to 72 hours[1][2]
Volume of Distribution (Vd)13 L (21% of body weight)[1][2]
Protein Binding91-93% (primarily to albumin)[1]

The table below provides a general classification of intestinal permeability based on Caco-2 Papp values.

Permeability Classification Papp (x 10⁻⁶ cm/s)
High> 10
Moderate1 - 10
Low< 1

References

Validation & Comparative

Comparing 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide with other AMPA modulators

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide and its structural analogs reveals a class of potent positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This guide provides a comparative analysis of these compounds, with a focus on their pharmacological properties and the experimental data that defines their potential in neuroscience research and drug development.

The compound 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, and more specifically its well-studied derivative 7-Chloro-3-Methyl-3,4-Dihydro-2H-1,2,4-Benzothiadiazine S,S-Dioxide, known as IDRA 21, have garnered significant attention for their ability to enhance cognitive function by modulating AMPA receptor activity. These benzothiadiazine derivatives act as positive allosteric modulators (PAMs), which potentiate the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor themselves. This mechanism is believed to underlie their observed nootropic effects.

Comparative Pharmacological Profile

To provide a clear comparison of IDRA 21 with other notable AMPA modulators from the benzothiadiazine class and beyond, the following table summarizes key quantitative data from various studies. The potency of these compounds is often expressed as their half-maximal effective concentration (EC50), which represents the concentration of a drug that gives half of the maximal response.

CompoundChemical ClassPotency (EC50)Receptor Subtype SelectivityExperimental ModelReference
IDRA 21 Benzothiadiazine dioxide7.6 µM (in vivo, water maze)-RatThompson et al. (1995)[1]
Aniracetam Racetam20-30 fold less potent than IDRA 21-RatThompson et al. (1995)[1]
Cyclothiazide Benzothiadiazine dioxide----
7-chloro-5-(3-furyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide Benzothiadiazine dioxideOne of the most active in vitro-Rat cortical neuronsCitti et al. (2015)[2]
4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide Benzothiadiazine dioxide--Rat (object recognition test)Francotte et al.[3]
4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (11m) Benzothiadiazine dioxide2.0 nMGluA2HEK293 cellsDe Ruyck et al. (2018)[4]

Experimental Methodologies

The data presented above is derived from a variety of experimental protocols designed to assess the efficacy of these AMPA modulators. Below are detailed methodologies for key experiments frequently cited in the literature.

In Vivo Cognitive Enhancement Assessment (Morris Water Maze)

The Morris water maze is a widely used behavioral assay to study spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water, containing a hidden platform submerged just below the surface.

  • Training Phase: Rats are placed in the pool and must learn to locate the hidden platform to escape the water. Visual cues are placed around the room to aid in spatial navigation.

  • Drug Administration: The test compound (e.g., IDRA 21) or a vehicle is administered orally to the rats.

  • Retention Trial: After a specified delay, the rats are returned to the maze, and the time taken to find the platform (escape latency) is recorded. A shorter escape latency in the drug-treated group compared to the vehicle group indicates improved memory.

In Vitro Electrophysiology (Patch-Clamp)

Patch-clamp recording is a technique used to measure the electrical currents flowing across the membrane of individual cells, such as neurons.

  • Cell Preparation: Primary cortical neurons are cultured from rat embryos.

  • Recording Setup: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal.

  • AMPA Receptor Activation: The AMPA receptor agonist, glutamate or AMPA, is applied to the cell to induce an inward current.

  • Modulator Application: The AMPA modulator is co-applied with the agonist, and the potentiation of the AMPA-mediated current is measured. The EC50 value is determined by measuring the response at various concentrations of the modulator.

Calcium Flux Assay

This high-throughput screening method is used to measure the influx of calcium ions into cells upon receptor activation.

  • Cell Line: Human embryonic kidney (HEK293) cells are engineered to express the AMPA receptor subtype of interest (e.g., GluA2).

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Application: The AMPA modulator and agonist are added to the cells.

  • Signal Detection: The increase in intracellular calcium concentration upon receptor activation leads to a change in the fluorescence of the dye, which is measured by a plate reader. The potency of the modulator is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for evaluating AMPA modulators.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Na_Ca_Influx Na+ / Ca2+ Influx AMPA_Receptor->Na_Ca_Influx Opens Channel Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream_Signaling Downstream Signaling Cascades Depolarization->Downstream_Signaling

Caption: AMPA Receptor Signaling Pathway

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., Patch-Clamp, Ca2+ Flux) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Behavioral Testing (e.g., Morris Water Maze) Lead_Identification->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: Drug Discovery Workflow for AMPA Modulators

References

Efficacy of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide vs. aniracetam

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Benzothiadiazine-based Nootropics and Aniracetam

Introduction

In the field of cognitive enhancement, researchers continuously seek compounds that can effectively and safely improve learning, memory, and other executive functions. This guide provides a detailed comparison between two prominent classes of nootropic agents: the benzothiadiazine derivative, represented by the potent compound IDRA-21 , and the well-known racetam, Aniracetam . The compound 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide belongs to the benzothiadiazine class of molecules. This guide will use IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide), the most extensively researched nootropic within this class, as the primary exemplar for comparison against aniracetam, for which direct comparative experimental data are available.[1][2][3] Both compounds are recognized for their positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a key mechanism in enhancing synaptic plasticity.[1][4][5] This document will objectively evaluate their efficacy, mechanisms of action, and pharmacological profiles based on available preclinical data.

Primary Mechanism of Action: AMPA Receptor Modulation

The principal mechanism shared by both IDRA-21 and aniracetam is the positive allosteric modulation of AMPA-type glutamate receptors.[1][4] These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system.[5] Upon binding the neurotransmitter glutamate, the AMPA receptor channel opens, allowing ion influx and neuronal depolarization. This process is typically transient as the receptor quickly desensitizes, or closes, even in the continued presence of glutamate.

Both IDRA-21 and aniracetam bind to an allosteric site on the AMPA receptor complex, distinct from the glutamate-binding site.[6][7] This binding event stabilizes the receptor in its active, open conformation, thereby attenuating desensitization.[2][3] The result is a prolonged and amplified neuronal response to glutamate, which strengthens synaptic connections. This enhancement of synaptic strength is a cellular basis for long-term potentiation (LTP), a process fundamental to learning and memory formation.[1][5] While both compounds share this primary mechanism, IDRA-21, as a benzothiadiazine derivative, demonstrates a significantly more potent and sustained effect on AMPA receptor modulation compared to aniracetam.[1][3]

Aniracetam is also understood to have a more multifaceted mechanism, influencing cholinergic, dopaminergic, and serotonergic systems, which may contribute to its anxiolytic and mood-regulating effects alongside its cognitive-enhancing properties.[4][8]

AMPA_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_downstream Downstream Signaling cluster_compounds Modulators Glutamate_Vesicle Glutamate AMPA_R Allosteric Site Glutamate Site Ion Channel (Closed) Glutamate_Vesicle->AMPA_R:f1 1. Glutamate Release & Binding Ca_Influx ↑ Ca²+ Influx AMPA_R:f2->Ca_Influx 2. Channel Opens Kinases Activation of CaMKII, PKC Ca_Influx->Kinases LTP Long-Term Potentiation (LTP) Kinases->LTP Cognition Enhanced Learning & Memory LTP->Cognition IDRA21 IDRA-21 IDRA21->AMPA_R:f0 3. Potent Modulation (Attenuates Desensitization) Aniracetam Aniracetam Aniracetam->AMPA_R:f0 caption Fig 1: Mechanism of AMPA Receptor Positive Allosteric Modulation.

Caption: Positive allosteric modulation of the AMPA receptor by IDRA-21 and Aniracetam.

Comparative Efficacy: Preclinical Data

Preclinical studies, primarily in rodent and primate models, provide quantitative data highlighting a significant difference in the potency and duration of action between IDRA-21 and aniracetam.

Table 1: Pharmacological Profile Comparison

Parameter IDRA-21 (Benzothiadiazine Derivative) Aniracetam (Racetam) Source(s)
Relative Potency 10 to 30 times more potent than aniracetam in reversing drug-induced cognitive deficits. Baseline [1][3][9]
Effective Oral Dose Rats: 13 µmol/kg (vs. alprazolam); 108 µmol/kg (vs. scopolamine).Monkeys: 3 - 5.6 mg/kg. Monkeys: 30 mg/kg (vs. alprazolam).Mice: 50 mg/kg (in healthy subjects). [3][9][10]
Duration of Action Sustained effects lasting up to 48 hours after a single dose. Short-acting. [1]
Primary Mechanism Potent positive allosteric modulator of AMPA receptors. Positive allosteric modulator of AMPA receptors. [5][6][7]

| Secondary Mechanisms | Less characterized. | Modulates cholinergic, dopaminergic, and serotonergic systems. |[4][8] |

Table 2: Head-to-Head Comparison in a Primate Model of Cognitive Impairment

Study Parameter Details Results Source
Model Alprazolam-induced learning deficit in patas monkeys. - IDRA-21 (3 or 5.6 mg/kg, p.o.) antagonized the disruptive effects of alprazolam.- Aniracetam (30 mg/kg, p.o.) also antagonized the effects.- IDRA-21 was estimated to be ~10-fold more potent than aniracetam. [9][11]

| Task | Repeated acquisition (learning) of a four-response chain. | Both compounds restored accuracy and response rate in the learning task, with IDRA-21 being effective at a much lower dose. |[9][11] |

Experimental Protocols

To ensure a clear understanding of the data presented, this section details a representative experimental methodology used to compare the two compounds.

Protocol: Reversal of Alprazolam-Induced Learning Deficit in Patas Monkeys

  • Subjects: Adult patas monkeys trained on a complex behavioral task.

  • Task Design: A multiple-schedule task consisting of two components:

    • Repeated Acquisition (Learning): Monkeys were required to learn a new four-response chain on three response keys each session. The sequence was different every day, measuring the animal's ability to acquire new information.

    • Performance: The four-response chain was the same each session, serving as a control to measure the baseline motor and cognitive ability to perform a learned task. Correct sequences were reinforced with food presentation.[9][11]

  • Drug Administration:

    • A cognitive deficit was induced using the GABAA receptor modulator alprazolam (0.1 or 0.32 mg/kg, p.o.), which reliably impairs performance in the learning component.

    • Test compounds, IDRA-21 (e.g., 3 or 5.6 mg/kg, p.o.) or aniracetam (e.g., 30 mg/kg, p.o.), were administered 60 minutes prior to alprazolam.

  • Primary Endpoints: The primary measures of efficacy were the accuracy (% correct sequences) and the rate of response in the learning component of the task. The reversal of the alprazolam-induced decrease in these measures indicated a pro-cognitive effect.

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Collection & Analysis A Subjects: Animal Models (e.g., Rats) B Behavioral Training: (e.g., Morris Water Maze) A->B C Establish Baseline Performance B->C D Induce Cognitive Deficit (e.g., Scopolamine Admin) C->D Proceed to Experiment E Randomized Grouping: 1. Vehicle (Control) 2. Aniracetam 3. IDRA-21 D->E F Drug Administration (Oral Gavage) E->F G Behavioral Testing (e.g., Measure Escape Latency) F->G Post-Treatment H Data Collection G->H I Statistical Analysis: Compare group performances H->I caption Fig 2: Generalized Workflow for Preclinical Nootropic Efficacy Testing.

Caption: Generalized workflow for preclinical nootropic efficacy testing.

Safety & Neurotoxicity

Under normal conditions, IDRA-21 has not been found to produce neurotoxicity.[1] However, it is important to note that by potentiating glutamate receptor activity, it may exacerbate neuronal damage following events of global ischemia (such as after a stroke) or seizures, where excessive glutamate activity (excitotoxicity) is a primary driver of cell death.[1] Aniracetam is generally considered to have a favorable safety profile with few reported side effects in human studies.[10]

Conclusion

The available preclinical evidence provides a clear distinction between the benzothiadiazine derivative IDRA-21 and the racetam aniracetam.

  • Potency and Duration: IDRA-21 is substantially more potent—by an order of magnitude—and possesses a significantly longer duration of action than aniracetam.[1][3][9] Its effects from a single dose can persist for up to 48 hours, suggesting a potential for less frequent dosing schedules.[1]

  • Mechanism: While both are positive allosteric modulators of the AMPA receptor, IDRA-21 appears to be a more specific and powerful agent in this regard. Aniracetam exhibits a broader pharmacological profile, which may be beneficial for addressing deficits beyond AMPA receptor hypofunction, such as anxiety.[4]

  • Application: For research focused on potent and sustained enhancement of AMPA receptor-mediated synaptic plasticity, IDRA-21 represents a more powerful tool. Aniracetam remains a widely studied compound with a longer history of use and a broader, albeit less potent, range of effects on multiple neurotransmitter systems.

This guide concludes that while both compounds operate through a common primary pathway, IDRA-21 represents a significant advancement in terms of potency and duration for the specific purpose of AMPA receptor modulation. Further research, particularly clinical trials, is necessary to translate these preclinical findings to human applications.

References

A Comparative Guide to the Neuroprotective Effects of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide and Alternative Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, a novel benzothiadiazine derivative, with other established and emerging neuroprotective agents. The information presented is intended to support research and development efforts in the field of neurodegenerative diseases and acute neuronal injury.

Introduction to Neuroprotective Strategies

The search for effective neuroprotective agents is a critical endeavor in the face of a rising prevalence of neurodegenerative disorders and the significant impact of acute brain injuries. A diverse range of therapeutic strategies is being explored, targeting various aspects of the neurodegenerative cascade, from excitotoxicity and oxidative stress to apoptosis and neuroinflammation. This guide focuses on a comparative analysis of a promising benzothiadiazine derivative against other agents with distinct mechanisms of action.

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide and its analogues, such as IDRA-21, represent a class of compounds that positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By attenuating the desensitization of these receptors, they enhance glutamatergic neurotransmission, a mechanism believed to support cognitive function and provide neuroprotection.

This guide will compare the neuroprotective profile of this benzothiadiazine derivative with:

  • Edaravone: A potent free radical scavenger.

  • Diazoxide: An activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.

  • Valproic Acid (VPA) and α-Lipoic Acid (ALA): A combination therapy targeting multiple pathways, including histone deacetylase (HDAC) inhibition and antioxidant effects.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the available quantitative data on the neuroprotective effects of the selected compounds. It is important to note that the data are derived from various experimental models and conditions, which may not allow for direct head-to-head comparisons.

Compound/CombinationMechanism of ActionExperimental ModelKey Quantitative Findings
7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (analog IDRA-21) Positive Allosteric Modulator of AMPA ReceptorsIn vitro and in vivo models of cognitive impairmentData on direct neuroprotective efficacy in terms of cell viability or apoptosis reduction is limited in publicly available literature. Efficacy is primarily demonstrated through cognitive enhancement in animal models.
Edaravone Free Radical Scavenger; Nrf2 ActivatorIn vitro models of oxidative stress; Animal models of stroke and ALSIn a mouse model of amyotrophic lateral sclerosis (ALS), edaravone was found to slow symptom progression and motor neuron degeneration.[1] In models of spinal cord injury, it attenuated lipid peroxide formation by over 45%.[1]
Diazoxide mitoKATP Channel Opener; Anti-apoptoticIn vitro and in vivo models of ischemia-reperfusion injuryIn a rat model of cerebral ischemia-reperfusion, diazoxide treatment led to a significant increase in the Bcl-2/Bax ratio, indicating an anti-apoptotic effect.[2][3] It also inhibited etoposide-induced apoptosis in HL60 cells.[4]
Valproic Acid & α-Lipoic Acid HDAC Inhibitor & Antioxidant; Multi-target modulationhSOD1G93A ALS cell and mouse models; Phase 2 clinical trial in ALS patients (with Lithium)In a Phase 2 clinical trial for ALS (in combination with lithium carbonate), the treatment group showed a significantly slower functional deterioration (0.51 points/month decline in ALSFRS-R score) compared to the placebo group (1.2 points/month decline).[5] The combination also improved neuronal survival and motor function in mouse models.[6][7]

Signaling Pathways and Mechanisms of Action

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide: AMPA Receptor Modulation

This benzothiadiazine derivative acts as a positive allosteric modulator of AMPA receptors. By binding to a site distinct from the glutamate binding site, it reduces the rate of receptor desensitization, thereby prolonging the influx of sodium and calcium ions in response to glutamate. This sustained depolarization is thought to enhance synaptic plasticity and neuronal survival.

AMPA_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R activates Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) AMPA_R->Ion_Channel prolonged activation Benzothiadiazine 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide Benzothiadiazine->AMPA_R binds to Desensitization Desensitization Benzothiadiazine->Desensitization inhibits Synaptic_Plasticity Enhanced Synaptic Plasticity & Neuroprotection Ion_Channel->Synaptic_Plasticity

Caption: AMPA Receptor Modulation by 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide.

Edaravone: Antioxidant and Neurotrophic Signaling

Edaravone's primary neuroprotective mechanism is its potent free radical scavenging activity, neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and neuronal damage.[8] Additionally, it has been shown to activate the Nrf2 pathway, a key regulator of endogenous antioxidant responses, and the GDNF/RET neurotrophic signaling pathway, which promotes neuronal survival and maturation.

Edaravone_Pathway cluster_0 Oxidative Stress Pathway cluster_1 Nrf2 Pathway cluster_2 Neurotrophic Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS scavenges Nrf2 Nrf2 Edaravone->Nrf2 activates GDNF_RET GDNF/RET Signaling Edaravone->GDNF_RET activates Oxidative_Damage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->Oxidative_Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Neuronal_Survival Neuronal Survival & Maturation GDNF_RET->Neuronal_Survival Diazoxide_Pathway cluster_0 Mitochondrion Diazoxide Diazoxide mitoKATP mitoKATP Channel Diazoxide->mitoKATP opens K_influx K+ Influx mitoKATP->K_influx mPTP mPTP Opening K_influx->mPTP inhibits Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Toxicity_Induction Induction of Neurotoxicity (e.g., Oxidative Stress, Excitotoxicity) Cell_Culture->Toxicity_Induction Compound_Treatment Treatment with Test Compound (Dose-Response) Toxicity_Induction->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Caspase Activity) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot (e.g., Bcl-2/Bax, Nrf2) Viability_Assay->Western_Blot informs Apoptosis_Assay->Western_Blot informs Animal_Model Animal Model of Neurodegeneration (e.g., Stroke, ALS model) Western_Blot->Animal_Model guides Electrophysiology Electrophysiology (for AMPA modulators) Mitochondrial_Assays Mitochondrial Function Assays (e.g., Membrane Potential) Behavioral_Tests Behavioral & Cognitive Tests Histopathology Histopathological Analysis

References

A Cross-Validation of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide) Bioactivity in the Management of Hypoglycemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as Diazoxide, with its therapeutic alternatives for the management of hypoglycemia. The information presented is supported by experimental data to facilitate objective evaluation and further research.

Introduction

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide) is a well-established potassium channel activator with a primary therapeutic application in the management of hypoglycemia resulting from hyperinsulinism.[1][2] Its mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in pancreatic beta-cells, leading to membrane hyperpolarization and subsequent inhibition of insulin secretion.[3][4] This guide will delve into the quantitative bioactivity of Diazoxide, detail relevant experimental protocols, and compare its performance with other agents used to treat hypoglycemia, namely Glucagon and Octreotide.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for Diazoxide and its alternatives. It is important to note that direct comparative studies providing IC50 and EC50 values under identical experimental conditions are limited. The data presented here is a compilation from various sources.

Table 1: Potency of Diazoxide and its Analogs on K-ATP Channels

CompoundTargetAssayEC50 (µM)Source
DiazoxideKir6.2/SUR1Whole-cell patch clamp in HEK293 cells31[1]
NNC 55-0118Kir6.2/SUR1Whole-cell patch clamp in HEK293 cells0.33[1]
NN414Kir6.2/SUR1Whole-cell patch clamp in HEK293 cells0.45[1]

Table 2: Inhibitory Concentration of a Diazoxide Analog on Insulin Secretion

CompoundConditionIC50 (µM)Source
BPDZ 73Glucose-stimulated insulin secretion from rat pancreatic islets0.73 ± 0.05[5]

Table 3: Bioactivity of Therapeutic Alternatives

CompoundTargetBioactivitySource
GlucagonGlucagon ReceptorStimulates glucose production[6]
OctreotideSomatostatin Receptors (SSTR2, SSTR5)Inhibits insulin and glucagon secretion[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioactivity data. Below are protocols for key experiments used to assess the function of Diazoxide and its alternatives.

Experimental Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This protocol outlines the steps to measure insulin secretion from isolated pancreatic islets in response to glucose stimulation.

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • Low glucose KRBH (e.g., 2.8 mM glucose)

  • High glucose KRBH (e.g., 16.7 mM glucose)

  • Test compounds (e.g., Diazoxide, Octreotide)

  • Isolated pancreatic islets (human or rodent)

  • 35 mm non-tissue culture coated dishes

  • Eppendorf tubes

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Insulin ELISA kit

  • Acid ethanol (for insulin extraction)

Procedure:

  • Islet Preparation: Culture isolated islets overnight in an appropriate culture medium.

  • Pre-incubation:

    • Wash islets with low glucose KRBH.

    • Pre-incubate islets in 2 mL of low glucose KRBH for 1 hour at 37°C, 5% CO2.[8][9]

  • Basal Insulin Secretion:

    • Transfer a group of 15 islets into an Eppendorf tube.

    • Add 500 µL of low glucose KRBH and incubate for 1 hour at 37°C, 5% CO2 with the tube lids open.[8]

    • After incubation, centrifuge the tube at 1000 RPM for 1 minute to pellet the islets.

    • Collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion:

    • To the islet pellet from the previous step, add 500 µL of high glucose KRBH (with or without the test compound).

    • Incubate for 1 hour at 37°C, 5% CO2 with the tube lids open.[8]

    • Centrifuge the tube at 1000 RPM for 1 minute.

    • Collect the supernatant for stimulated insulin measurement.

  • Insulin Content:

    • To the remaining islet pellet, add 500 µL of acid ethanol to extract the total insulin content.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants and the acid ethanol extract using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the amount of secreted insulin to the total insulin content.

    • Compare the insulin secretion under basal, stimulated, and compound-treated conditions.

Experimental Protocol 2: Whole-Cell Patch-Clamp Recording of K-ATP Currents in Pancreatic Beta-Cells

This protocol provides a general outline for recording K-ATP channel currents using the whole-cell patch-clamp technique.

Materials:

  • Isolated pancreatic beta-cells or a suitable cell line expressing K-ATP channels (e.g., HEK293 cells transfected with Kir6.2 and SUR1 subunits).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pulling micropipettes.

  • Pipette puller and microforge.

  • Extracellular (bath) solution.

  • Intracellular (pipette) solution containing ATP.

  • Test compounds (e.g., Diazoxide).

Procedure:

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate isolated beta-cells or the transfected cell line onto coverslips suitable for microscopy.

  • Obtaining a Giga-seal:

    • Mount the coverslip in the recording chamber and perfuse with the extracellular solution.

    • Lower the micropipette onto a cell and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Achieving Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Data Recording:

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply voltage ramps or steps to elicit K-ATP channel currents.

    • Record the currents in the absence (basal) and presence of intracellular ATP (to inhibit the channels).

  • Compound Application:

    • Perfuse the test compound (e.g., Diazoxide) into the bath solution and record the changes in K-ATP channel current. An increase in outward current indicates channel opening.

  • Data Analysis:

    • Measure the amplitude of the K-ATP current before and after compound application.

    • Construct dose-response curves to determine the EC50 value of the compound.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Islet_Isolation Islet Isolation GSIS GSIS Assay Islet_Isolation->GSIS Cell_Culture Cell Culture Patch_Clamp Patch-Clamp Cell_Culture->Patch_Clamp Insulin_Quant Insulin Quantification GSIS->Insulin_Quant Current_Analysis Current Analysis Patch_Clamp->Current_Analysis Dose_Response Dose-Response Curve Insulin_Quant->Dose_Response Current_Analysis->Dose_Response

Experimental workflow for assessing bioactivity.

diazoxide_pathway cluster_cell Pancreatic Beta-Cell Diazoxide Diazoxide KATP_Channel K-ATP Channel (Kir6.2/SUR1) Diazoxide->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux Ca_Channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Ca2+ Influx (Decreased) Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Prevents Fusion Insulin_Secretion Insulin Secretion (Inhibited) Insulin_Vesicles->Insulin_Secretion

Diazoxide's mechanism of action in pancreatic beta-cells.

alternatives_pathway cluster_glucagon Glucagon Signaling cluster_octreotide Octreotide Signaling Glucagon Glucagon Glucagon_Receptor Glucagon Receptor (GPCR) Glucagon->Glucagon_Receptor AC Adenylyl Cyclase Glucagon_Receptor->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Glycogenolysis Glycogenolysis (Increased) PKA->Glycogenolysis Gluconeogenesis Gluconeogenesis (Increased) PKA->Gluconeogenesis Glucose Blood Glucose (Increased) Glycogenolysis->Glucose Gluconeogenesis->Glucose Octreotide Octreotide SSTR Somatostatin Receptor (SSTR2/5) Octreotide->SSTR Gi Gi Protein SSTR->Gi Activates AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP_inhibit cAMP (Decreased) AC_inhibit->cAMP_inhibit Insulin_Glucagon_Secretion Insulin & Glucagon Secretion (Inhibited) cAMP_inhibit->Insulin_Glucagon_Secretion

Signaling pathways of Glucagon and Octreotide.

Comparative Analysis

Diazoxide directly targets the K-ATP channels in pancreatic beta-cells, offering a specific mechanism to reduce insulin secretion in cases of hyperinsulinism.[3] Its effectiveness is well-documented, particularly in diazoxide-responsive forms of congenital hyperinsulinism. However, side effects such as fluid retention and hypertrichosis can be limiting factors.

Glucagon acts as a counter-regulatory hormone to insulin, primarily by stimulating hepatic glucose production.[6] It is most effective in acute, severe hypoglycemia where rapid elevation of blood glucose is required. Its use is generally for emergency situations rather than long-term management of hyperinsulinism.

Octreotide , a somatostatin analog, has a broader inhibitory effect on hormone secretion, including both insulin and glucagon.[7] It is often used in cases of diazoxide-unresponsive hyperinsulinism. Its broader mechanism can be advantageous but may also lead to other endocrine-related side effects.

Conclusion

7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide) remains a cornerstone in the management of hyperinsulinemic hypoglycemia due to its specific mechanism of action on pancreatic beta-cell K-ATP channels. While effective, its utility can be limited by side effects and the existence of diazoxide-unresponsive conditions. Glucagon serves as an essential rescue medication for severe hypoglycemia, while Octreotide offers an alternative for long-term management in patients who do not respond to Diazoxide. The choice of therapy should be guided by the underlying cause of hypoglycemia, the patient's response profile, and the potential for adverse effects. Further research into more potent and selective K-ATP channel openers, as suggested by the data on Diazoxide analogs, may lead to improved therapeutic options with fewer side effects.

References

A Comparative Analysis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide scaffold, a core structure of the well-known potassium channel opener diazoxide, has emerged as a promising template for the development of novel therapeutic agents.[1] Recent research has unveiled a significant potential for analogs of this compound in the realm of oncology. This guide provides a comparative analysis of a selection of these analogs, focusing on their anticancer activities and supported by experimental data to inform further research and development.

Performance Comparison of Analogs

The anticancer activity of various 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide analogs has been evaluated against a range of cancer cell lines. The data reveals that substitutions on the benzothiadiazine ring system significantly influence their cytotoxic potency. Below is a summary of the inhibitory activities of selected analogs.

Compound IDStructureCancer Cell LineActivityReference
Diazoxide 7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxideProstate and Breast CancerNo significant activity at 100 µM[1]
Analog 1 7-(aminomethyl)-3-cyclopropyl-4H-benzo[e][2][3][4]thiadiazine-1,1-dioxideHepG-2 (Liver Cancer)79.3% inhibition[2]
Analog 2 4-(3-fluoro-4-methoxybenzyl)-1,2,4-benzothiadiazine-1,1-dioxideMelanoma (MDA-MB-435) and Breast Cancer (MDA-MB-468)Growth percentage of -15.62% (Melanoma) and -32.82% (Breast Cancer)[4]
Analog 3 7-bromo-derivative with benzylamine side chainTriple Negative Breast Cancer (TNBC)IC50 = 2.93 ±0.07 μM[1]
BTZ-4 10-substituted 1,2,4-Benzothiadiazine-1,1-dioxide60 different cancer cell linesMost active in the series[3]

Structure-Activity Relationship

The presented data highlights key structure-activity relationships (SAR) for the anticancer effects of this class of compounds:

  • Halogenation: The presence and position of halogen atoms on the aromatic ring can significantly enhance anticancer activity. For instance, a 7-bromo derivative showed potent activity against TNBC cells.[1]

  • Substitution at N-4: The introduction of substituted benzyl groups at the N-4 position has yielded compounds with significant antiproliferative effects, particularly against melanoma and breast cancer cell lines.[4]

  • Substitution at C-3 and C-7: Modifications at the C-3 and C-7 positions have also been explored, with a 7-(aminomethyl)-3-cyclopropyl analog demonstrating high inhibition against liver cancer cells.[2]

Below is a diagram illustrating the key modification points on the core scaffold that influence anticancer activity.

SAR_diagram cluster_scaffold 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide Scaffold cluster_modifications Key Modification Sites for Anticancer Activity scaffold N4 N-4 Position (e.g., Substituted benzyl groups) N4->scaffold Affects antiproliferative effects C7 C-7 Position (e.g., Halogenation, Aminomethyl groups) C7->scaffold Influences potency C3 C-3 Position (e.g., Cyclopropyl group) C3->scaffold Modulates activity experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Anticancer Screening synthesis Synthesis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide Analogs cell_culture Culturing of Cancer Cell Lines synthesis->cell_culture treatment Treatment of Cells with Analogs cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay data_analysis Data Analysis (% Inhibition, IC50) assay->data_analysis

References

A Comparative Analysis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide) Against Standard Treatments for Hyperinsulinemic Hypoglycemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, known as Diazoxide, with standard therapeutic alternatives for the management of hyperinsulinemic hypoglycemia (HH). The content is based on available clinical data to inform research and development in this area.

Introduction

Hyperinsulinemic hypoglycemia is a condition characterized by excessive insulin secretion, leading to dangerously low blood glucose levels. The primary goal of treatment is to maintain normoglycemia and prevent neurological damage. Diazoxide is a first-line therapy for many forms of HH.[1][2][3] This document benchmarks its performance against other significant treatments, primarily somatostatin analogs like octreotide.

Mechanism of Action

Diazoxide exerts its effect by opening ATP-sensitive potassium (KATP) channels on the pancreatic beta-cell membrane. This action leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels. The subsequent decrease in intracellular calcium concentration prevents the secretion of insulin.

In contrast, octreotide, a somatostatin analog, binds to somatostatin receptors (primarily SSTR2 and SSTR5) on pancreatic beta-cells. This binding also inhibits insulin secretion, but through a different signaling cascade that involves the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

cluster_diazoxide Diazoxide Pathway cluster_octreotide Octreotide Pathway Diazoxide Diazoxide KATP_Channel ATP-sensitive Potassium Channel Diazoxide->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Secretion_D Inhibition of Insulin Secretion Ca_Influx->Insulin_Secretion_D Octreotide Octreotide SSTR Somatostatin Receptor (SSTR2/5) Octreotide->SSTR Binds to AC Adenylyl Cyclase SSTR->AC Inhibits cAMP Decreased cAMP AC->cAMP Insulin_Secretion_O Inhibition of Insulin Secretion cAMP->Insulin_Secretion_O

Caption: Signaling pathways of Diazoxide and Octreotide in pancreatic beta-cells.

Comparative Efficacy

The following table summarizes the efficacy of Diazoxide and Octreotide based on data from various studies. It is important to note that Octreotide is often used in patients who are unresponsive to Diazoxide.[4]

Efficacy ParameterDiazoxideOctreotide
Response Rate A meta-analysis of 6 cohort studies involving 1142 patients reported a pooled response rate of 71%.[1][3][5][6]In a study of 25 diazoxide-unresponsive children, octreotide effectively increased blood glucose in all patients.[4][7][8] Another study on 122 patients showed a 93% success rate with octreotide therapy alone.[9][10]
Time to Euglycemia Not consistently reported across studies.In some cases, octreotide infusion stabilized blood glucose levels within the first 24 hours.[11]
Long-term Control Nine of 15 infants with persistent hyperinsulinemic hypoglycemia of infancy (PHHI) were successfully managed with long-term diazoxide therapy (1.25-13 years).[12]In a study of 8 patients, octreotide was discontinued after 9 months to 5.5 years in five patients, with some transitioning to diazoxide or no further treatment.[13]

Comparative Safety and Tolerability

The side effect profiles of Diazoxide and Octreotide are distinct and are a critical consideration in treatment selection.

Adverse EventDiazoxide (Frequency)Octreotide (Frequency)
Hypertrichosis 45%[1][3][5][6]Not reported
Fluid Retention/Edema Fluid retention: 20%, Edema: 11%[1][3][5][6]Not a commonly reported side effect
Gastrointestinal Issues 13%[1][3][5][6]Mild, transient symptoms (vomiting, abdominal distention, steatorrhea) are common.[13] One study reported GI symptoms in 31.1% of patients.[9][10]
Hematological Effects Neutropenia: 9%, Thrombocytopenia: 2%[1][3][5][6]Not commonly reported
Pulmonary Hypertension 2%[1][3][5][6]Not reported
Hepatobiliary Effects Not a primary side effectTransient elevation of liver enzymes (20.0%) and asymptomatic gallbladder pathology (one patient in a study of 25) have been observed.[4][7][8] Another study reported hepatobiliary injuries in 20.5% of patients.[9][10]
Growth Not reported to have a direct negative impact on growth.Growth was not affected in five of six patients treated for more than 6 months in one study.[13]
Hyperglycemia Not a direct side effect, as it is used to raise blood sugar.Transient hyperglycemia was observed in 49.2% of patients in one study.[9][10]

Experimental Protocols

Below are representative experimental protocols for the clinical evaluation of Diazoxide and Octreotide in infants with hyperinsulinemic hypoglycemia. These are synthesized from common clinical practices and should be adapted for specific study designs.

Diazoxide Administration Protocol
  • Patient Selection: Infants with confirmed hyperinsulinemic hypoglycemia.

  • Initial Dosing: Start at 5 mg/kg/day, administered orally in 2-3 divided doses.[14]

  • Dose Titration: If hypoglycemia persists, the dose can be gradually increased every 3-4 days up to a maximum of 15 mg/kg/day.[14]

  • Monitoring:

    • Frequent blood glucose monitoring (at least every 4-6 hours initially).

    • Monitor for fluid retention and edema daily.

    • Complete blood count (CBC) and electrolyte monitoring at baseline and periodically.

    • Echocardiogram may be considered at baseline, especially in infants with underlying cardiac conditions.[14]

  • Efficacy Endpoint: Maintenance of normoglycemia (blood glucose >70 mg/dL) without the need for intravenous glucose.

  • Safety Assessment: Record all adverse events, with particular attention to hypertrichosis, fluid retention, and hematological changes.

Octreotide Administration Protocol
  • Patient Selection: Infants with diazoxide-unresponsive hyperinsulinemic hypoglycemia or as a first-line therapy where diazoxide is contraindicated.

  • Initial Dosing: Start at 5 mcg/kg/day, administered as a continuous subcutaneous infusion or in 3-4 divided subcutaneous injections.[11]

  • Dose Titration: The dose can be increased gradually based on blood glucose response, typically up to 20-30 mcg/kg/day.[11]

  • Monitoring:

    • Continuous or frequent blood glucose monitoring.

    • Monitor for gastrointestinal side effects (e.g., feeding intolerance, abdominal distention).

    • Liver function tests and gallbladder ultrasound at baseline and periodically.

    • Monitor growth and thyroid function with long-term use.

  • Efficacy Endpoint: Stable blood glucose levels and a reduction or discontinuation of intravenous glucose requirements.

  • Safety Assessment: Record all adverse events, with a focus on gastrointestinal, hepatobiliary, and metabolic (hyperglycemia) effects.

cluster_workflow Comparative Experimental Workflow cluster_diazoxide Diazoxide Arm cluster_octreotide Octreotide Arm Start Patient Screening and Informed Consent Baseline Baseline Assessment: - Blood Glucose - CBC, LFTs - Echocardiogram Start->Baseline Randomization Randomization Baseline->Randomization D_Init Initial Dosing: 5 mg/kg/day Randomization->D_Init Group A O_Init Initial Dosing: 5 mcg/kg/day Randomization->O_Init Group B D_Titrate Dose Titration: Up to 15 mg/kg/day D_Init->D_Titrate D_Monitor Monitoring: - Blood Glucose - Fluid Balance - Adverse Events D_Titrate->D_Monitor D_Endpoint Efficacy & Safety Assessment D_Monitor->D_Endpoint Data_Analysis Comparative Data Analysis D_Endpoint->Data_Analysis O_Titrate Dose Titration: Up to 30 mcg/kg/day O_Init->O_Titrate O_Monitor Monitoring: - Blood Glucose - GI Symptoms - LFTs - Adverse Events O_Titrate->O_Monitor O_Endpoint Efficacy & Safety Assessment O_Monitor->O_Endpoint O_Endpoint->Data_Analysis

Caption: A representative workflow for a comparative clinical trial.

Conclusion

Diazoxide remains a cornerstone in the management of hyperinsulinemic hypoglycemia, with a significant response rate. However, its use is associated with notable side effects such as hypertrichosis and fluid retention. Octreotide serves as a crucial alternative, particularly in diazoxide-unresponsive cases, and demonstrates high efficacy. The choice of therapy requires careful consideration of the individual patient's clinical presentation, the underlying etiology of the hyperinsulinism, and the distinct safety profiles of each agent. Further head-to-head comparative studies are needed to establish more definitive treatment algorithms.

References

A Comparative Guide to 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide (Diazoxide) and its Alternatives in Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation and comparative analysis of 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as Diazoxide, and its principal alternatives. The focus is on the mechanism of action, performance supported by experimental data, and detailed methodologies for key assays relevant to the study of these compounds.

Comparative Analysis of Diazoxide and Alternatives

Diazoxide is a well-established potassium channel activator, primarily used in research and clinically to treat hyperinsulinemic hypoglycemia.[1] Its mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in pancreatic beta-cells, leading to membrane hyperpolarization and subsequent inhibition of insulin secretion.[1] However, its use can be associated with side effects, prompting the investigation of alternative therapeutic strategies.[1]

This guide compares Diazoxide with two main classes of alternatives: somatostatin analogs (Octreotide and Lanreotide) and a newer, more specific K-ATP channel opener, VU0071063.

Diazoxide
  • Mechanism of Action: Diazoxide binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel in pancreatic beta-cells.[1] This action locks the channel in an open state, increasing potassium efflux and causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, a critical step for insulin vesicle fusion and release.[1]

Somatostatin Analogs (Octreotide and Lanreotide)
  • Mechanism of Action: Octreotide and Lanreotide are synthetic analogs of the natural hormone somatostatin. They act by binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are expressed on pancreatic beta-cells. Activation of these G-protein coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately results in the inhibition of insulin secretion.

VU0071063
  • Mechanism of Action: VU0071063 is a novel xanthine derivative that, like Diazoxide, is a K-ATP channel opener. It also targets the SUR1 subunit of the K-ATP channel. However, it has been shown to be a more potent and specific opener of the Kir6.2/SUR1 channel subtype found in pancreatic beta-cells, with potentially fewer off-target effects compared to Diazoxide.[2]

Quantitative Performance Data

The following tables summarize the available quantitative data for Diazoxide and its alternatives. Direct head-to-head studies providing comparative IC50 or EC50 values for Diazoxide and somatostatin analogs are limited in the reviewed literature.

Table 1: Efficacy and Side Effects of Diazoxide in Hyperinsulinemic Hypoglycemia (Meta-Analysis)

ParameterResult95% Confidence Interval
Pooled Response Rate 71%50% - 93%
Common Side Effects
Hypertrichosis45%-
Fluid Retention20%-
Gastrointestinal Reaction13%-
Edema11%-
Neutropenia9%-
Pulmonary Hypertension2%-
Thrombocytopenia2%-

Data from a meta-analysis of 6 cohort studies involving 1142 participants.[1]

Table 2: In Vitro Potency of VU0071063 vs. Diazoxide on K-ATP Channels

CompoundEC50 (µM) on Kir6.2/SUR1Maximal Activation (% of baseline)
VU0071063 ~71077 ± 87%
Diazoxide Not explicitly stated in the study580 ± 105%

Data from a study using whole-cell patch-clamp electrophysiology on transfected cells expressing Kir6.2/SUR1.[2] The study notes that VU0071063 is more efficacious than diazoxide at low micromolar concentrations.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of these compounds.

Insulin Secretion Assay from Isolated Pancreatic Islets

This assay quantifies the ability of a compound to inhibit glucose-stimulated insulin secretion.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., mouse) by collagenase digestion of the pancreas, followed by purification using a density gradient.

  • Islet Culture: Isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).

  • Stimulation and Treatment: Islets are then incubated in KRBB with a stimulatory glucose concentration (e.g., 16.7 mM) in the presence or absence of the test compound (e.g., Diazoxide, Octreotide, or VU0071063) at various concentrations.

  • Sample Collection: After a defined incubation period (e.g., 1 hour), the supernatant is collected.

  • Insulin Measurement: The insulin concentration in the supernatant is measured using a commercially available ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis: Insulin secretion is normalized to the islet number or total protein content. The inhibitory effect of the compound is calculated relative to the glucose-stimulated control.

Patch-Clamp Electrophysiology for K-ATP Channel Activity

This technique directly measures the electrical currents flowing through K-ATP channels in the cell membrane, providing insights into channel opening and closing.

Methodology:

  • Cell Preparation: Pancreatic beta-cells are isolated or a suitable cell line expressing the K-ATP channel (e.g., HEK293 cells transfected with Kir6.2 and SUR1) is used.

  • Pipette Preparation: Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated and filled with an intracellular solution containing a high concentration of potassium.

  • Seal Formation: A high-resistance "giga-seal" ( >1 GΩ) is formed between the micropipette and the cell membrane.

  • Recording Configurations:

    • Whole-Cell: The membrane patch under the pipette is ruptured to allow measurement of the total current from the entire cell membrane.

    • Inside-Out Patch: A small patch of the membrane is excised with the intracellular side facing the bath solution, allowing for the study of channel modulation by intracellular factors.

  • Data Acquisition: The membrane potential is clamped at a specific voltage (e.g., -70 mV), and the current flowing through the K-ATP channels is recorded in the presence and absence of the test compound.

  • Data Analysis: The channel open probability (Po) and the total current are analyzed to determine the effect of the compound on channel activity.

Intracellular Calcium Measurement using Fura-2 AM

This method measures changes in the intracellular free calcium concentration, a key downstream event of K-ATP channel activity.

Methodology:

  • Cell Loading: Pancreatic beta-cells or islets are loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) for 30-60 minutes at 37°C.[3][4] Fura-2 AM is cell-permeant and is cleaved by intracellular esterases to the active, membrane-impermeant Fura-2.[3][4]

  • Washing: Cells are washed to remove extracellular dye.

  • Fluorescence Measurement: The cells are placed on a fluorescence microscope or in a fluorometric plate reader. They are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the emission is recorded at 510 nm.[3][5]

  • Stimulation and Treatment: A baseline fluorescence ratio (340/380 nm) is established, after which the cells are stimulated with high glucose in the presence or absence of the test compound.

  • Data Analysis: The change in the 340/380 nm fluorescence ratio over time is calculated, which is proportional to the change in intracellular calcium concentration.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_diazoxide Diazoxide / VU0071063 Pathway cluster_somatostatin Somatostatin Analog Pathway Diazoxide Diazoxide VU0071063 SUR1 SUR1 Subunit of K-ATP Channel Diazoxide->SUR1 K_ATP_Open K-ATP Channel Opening SUR1->K_ATP_Open K_efflux K+ Efflux K_ATP_Open->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel_inhibition Voltage-gated Ca2+ Channel Inhibition Hyperpolarization->Ca_channel_inhibition Ca_influx_decrease Decreased Ca2+ Influx Ca_channel_inhibition->Ca_influx_decrease Insulin_inhibition_D Inhibition of Insulin Secretion Ca_influx_decrease->Insulin_inhibition_D Somatostatin Octreotide Lanreotide SSTR Somatostatin Receptor (SSTR2/5) Somatostatin->SSTR Gi_protein Gi Protein Activation SSTR->Gi_protein AC_inhibition Adenylyl Cyclase Inhibition Gi_protein->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease Insulin_inhibition_S Inhibition of Insulin Secretion cAMP_decrease->Insulin_inhibition_S

Caption: Signaling pathways of Diazoxide/VU0071063 and Somatostatin Analogs in pancreatic beta-cells.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays start Start: Compound Selection (Diazoxide or Alternative) islet_isolation Pancreatic Islet Isolation and Culture start->islet_isolation insulin_secretion Insulin Secretion Assay islet_isolation->insulin_secretion patch_clamp Patch-Clamp Electrophysiology islet_isolation->patch_clamp calcium_imaging Intracellular Calcium Imaging islet_isolation->calcium_imaging data_analysis Quantitative Data Analysis (IC50/EC50, Efficacy) insulin_secretion->data_analysis patch_clamp->data_analysis calcium_imaging->data_analysis comparison Comparative Performance Evaluation data_analysis->comparison end Conclusion comparison->end

Caption: General experimental workflow for the comparative evaluation of insulin secretion inhibitors.

References

Safety Operating Guide

7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide proper disposal procedures

Proper Disposal Procedures for 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide

Chemical Identifier:

  • Name: 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide

  • CAS Number: 5800-59-9

  • Class: Chlorinated Benzothiadiazine / Cyclic Sulfonamide

The proper disposal of 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide is critical due to its classification as a chlorinated organic compound and a pharmaceutical-related substance of unknown potency. This necessitates handling it as hazardous and potentially biologically active waste. Disposal must always comply with local, state, and federal regulations. The following procedures provide a general guideline for laboratory personnel.

Essential Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handle the material in a certified chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of this chemical waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).

    • Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and leak-proof container designated for chlorinated organic liquid waste. Do not mix with non-halogenated waste streams.

    • Prohibition: Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the sink. Chlorinated organic compounds are prohibited from drain disposal.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide" and its CAS Number: 5800-59-9 .

    • List all constituents and their approximate concentrations if it is a mixed waste stream.

    • Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area must be secure, well-ventilated, and away from incompatible materials.

    • Ensure the container is kept closed except when adding waste.

  • Professional Disposal:

    • The recommended method for final disposal is incineration by a licensed hazardous waste management company. High-temperature incineration is necessary to ensure the complete destruction of the chlorinated heterocyclic structure and to manage the hazardous combustion byproducts, which may include oxides of carbon, nitrogen, and sulfur, as well as hydrogen chloride.

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup. Provide them with the complete information from the waste label.

  • Decontamination:

    • Thoroughly decontaminate any laboratory equipment (e.g., glassware, spatulas) that has come into contact with the chemical.

    • Rinse surfaces with an appropriate solvent (e.g., acetone or ethanol) and collect the rinse as hazardous waste.

    • Dispose of any contaminated disposable materials (e.g., gloves, weighing paper) as solid hazardous waste in the designated container.

Data Presentation

No specific quantitative data for disposal, such as permissible concentration limits for various disposal methods, are available in the current safety literature for this compound. Therefore, it must be treated as a hazardous chemical waste to be removed by a professional disposal service.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide.

GstartIdentify Waste:7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxideppeWear Appropriate PPE:- Safety Goggles- Chemical-Resistant Gloves- Lab Coatstart->ppecollectionCollect Waste in aDedicated Containerppe->collectionlabelingLabel Container Correctly:- Full Chemical Name- CAS Number (5800-59-9)- 'Hazardous Waste'collection->labelingstorageStore in DesignatedSatellite Accumulation Arealabeling->storagedisposalContact EHS or LicensedHazardous Waste Contractorstorage->disposalincinerationArrange for Professional Disposal(Incineration Recommended)disposal->incinerationdecontaminateDecontaminate Work Areaand Equipmentincineration->decontaminateendDisposal Completedecontaminate->end

Safeguarding Research: A Comprehensive Guide to Handling 7-chloro-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide

Safeguarding Research: A Comprehensive Guide to Handling 7-chloro-2H-benzo[e][1][2][3]thiadiazin-3(4H)-one 1,1-dioxide

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling and disposal of 7-chloro-2H-benzo[e][1][2]thiadiazin-3(4H)-one 1,1-dioxide, also known as Cyclothiazide (CAS Number: 2259-96-3). Adherence to these guidelines is critical to mitigate risks and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

7-chloro-2H-benzo[e][1][2]thiadiazin-3(4H)-one 1,1-dioxide is classified with the following hazards:

  • Acute oral toxicity (Category 4), H302: Harmful if swallowed.

  • Skin irritation (Category 2), H315: Causes skin irritation.[1]

  • Serious eye irritation (Category 2A), H319: Causes serious eye irritation.[1]

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory.

Area of Protection Required PPE Specifications
Respiratory Protection Dust MaskType N95 (US) or equivalent.
Eye Protection Safety Glasses with Side Shields or Goggles, Face ShieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant GlovesHandle in accordance with good industrial hygiene and safety practice.[1]
Skin and Body Protection Laboratory CoatStandard laboratory attire.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of 7-chloro-2H-benzo[e][1][2]thiadiazin-3(4H)-one 1,1-dioxide from receipt to disposal.

Safe Handling Workflow for 7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxideAReceipt and InspectionBStorageA->BStore in a cool, dry,well-ventilated areaCPreparation for Use(Don PPE)B->CDHandling and Use(Fume Hood)C->DAvoid dust formationEDecontaminationD->EClean spills immediatelyFWaste CollectionD->FGDisposalE->GF->GUse licensed disposal company

Caption: Workflow for handling 7-chloro-2H-benzo[e][1][2]thiadiazin-3(4H)-one 1,1-dioxide.

Detailed Operational and Disposal Plans

1. Pre-Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible.

  • Avoid Dust Formation: Take necessary precautions to avoid the formation of dust and aerosols during handling.[1]

2. Handling Protocol:

  • Personal Hygiene: Wash hands thoroughly before breaks and at the end of the workday.[1] Avoid contact with skin and eyes.[1]

  • Spill Management: In case of a spill, pick up and arrange disposal without creating dust.[1] Sweep up the material and place it in a suitable, closed container for disposal.[1]

3. Disposal Plan:

  • Waste Characterization: All waste containing this chemical should be treated as hazardous.

  • Containerization: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1] Do not allow the product to enter drains.[1] Contaminated packaging should be disposed of as unused product.[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.